molecular formula C9H7BrN2O2 B14166254 5-Bromo-5-phenylimidazolidine-2,4-dione CAS No. 6303-33-9

5-Bromo-5-phenylimidazolidine-2,4-dione

Cat. No.: B14166254
CAS No.: 6303-33-9
M. Wt: 255.07 g/mol
InChI Key: YEFRLGOXVLISHL-UHFFFAOYSA-N
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Description

5-Bromo-5-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-5-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-5-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6303-33-9

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14)

InChI Key

YEFRLGOXVLISHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br

Origin of Product

United States

Foundational & Exploratory

5-Bromo-5-phenylimidazolidine-2,4-dione: A Strategic Intermediate for C5-Diversified Hydantoin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-5-phenylimidazolidine-2,4-dione (also known as 5-Bromo-5-phenylhydantoin). This document is structured for researchers and drug development professionals focusing on small molecule synthesis and heterocyclic chemistry.

Executive Summary

5-Bromo-5-phenylimidazolidine-2,4-dione is a halogenated derivative of the hydantoin (imidazolidine-2,4-dione) scaffold. Unlike N-halogenated hydantoins (e.g., 1,3-dibromo-5,5-dimethylhydantoin) which serve primarily as oxidative brominating agents, this compound features a bromine atom at the C5 position . This specific architecture creates a reactive tertiary center that is both benzylic and


-carbonyl.

This unique electronic environment makes the compound a critical "gateway intermediate" for synthesizing 5,5-disubstituted hydantoins , a class of molecules with profound pharmacological significance (e.g., the anticonvulsant Phenytoin). Its reactivity is dominated by the lability of the C5–Br bond, allowing for facile nucleophilic substitution and radical-mediated functionalization.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a five-membered imidazolidine-2,4-dione ring substituted at the 5-position with a phenyl group and a bromine atom.

  • Core Scaffold: Planar hydantoin ring (though C5 is sp3 hybridized).

  • Stereochemistry: The C5 position is chiral. The synthesized material is typically a racemic mixture (

    
    -5-bromo-5-phenylhydantoin) unless asymmetric catalysis is employed.
    
  • Electronic Effects: The C5 position is highly electrophilic due to the electron-withdrawing inductive effects of the adjacent carbonyl (C4), the amide nitrogen (N1), and the bromine atom itself, stabilized by resonance from the phenyl ring.

Physicochemical Properties
PropertyDataNotes
IUPAC Name 5-Bromo-5-phenylimidazolidine-2,4-dione
Common Name 5-Bromo-5-phenylhydantoin
Molecular Formula

Molecular Weight 269.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 210 – 212 °CDecomposes upon melting [1].
Solubility Soluble in DMSO, DMF, hot Ethanol.Poorly soluble in water/hexane.
Stability Moisture sensitive.C5-Br bond hydrolyzes in aqueous base.

Synthetic Pathways

The primary route to 5-bromo-5-phenylhydantoin involves the radical or electrophilic bromination of the parent compound, 5-phenylhydantoin .

Protocol: Bromination of 5-Phenylhydantoin

This protocol utilizes bromine (


) in glacial acetic acid, a standard method for 

-bromination of carbonyl compounds.

Reagents:

  • 5-Phenylhydantoin (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-phenylhydantoin in glacial acetic acid (approx. 10 mL per gram) in a round-bottom flask. Heat to 60–70 °C to ensure complete dissolution.

  • Addition: Add elemental bromine dropwise to the stirring solution. The reaction is often autocatalytic; the initial induction period can be shortened by adding a drop of HBr or exposing the flask to light.

  • Reaction: Stir at 70–80 °C for 1–2 hours. The deep red color of bromine will fade to a pale orange/yellow as it is consumed.

  • Isolation: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.

  • Purification: Filter the solid and wash copiously with cold water to remove residual acid and bromine. Recrystallize from ethanol or an ethanol/water mixture.

Synthesis Start 5-Phenylhydantoin Inter Enol Intermediate Start->Inter Tautomerization Reagent Br2 / AcOH (Heat, 70°C) Reagent->Inter Product 5-Bromo-5-phenylhydantoin Inter->Product Electrophilic Bromination

Figure 1: Synthetic pathway via alpha-bromination of the enol tautomer.

Reactivity Profile & Mechanism

The chemical utility of 5-bromo-5-phenylhydantoin stems from the lability of the C–Br bond. It acts as a "masked" carbocation or radical at the C5 position.

Nucleophilic Substitution (SN1/SN2)

The C5 position is a tertiary center adjacent to a phenyl ring, making it capable of stabilizing a carbocation (SN1 pathway). However, steric hindrance often dictates the reaction pathway.

  • Reaction with Amines: Treatment with primary or secondary amines results in the displacement of bromide to form 5-amino-5-phenylhydantoins .

  • Reaction with Carbon Nucleophiles: Reaction with enolates or Grignard reagents can lead to 5,5-disubstituted hydantoins , mimicking the structure of Phenytoin.

  • Spiro-Cyclization: If a bifunctional nucleophile is used (e.g., diamines or amino-alcohols), the substitution can be followed by cyclization to form spiro-hydantoin derivatives.

Radical Reactivity

The C5–Br bond is susceptible to homolytic cleavage under UV irradiation or in the presence of radical initiators (AIBN).

  • Application: This property allows for the coupling of the hydantoin ring to other aromatic systems or alkenes via radical mechanisms, useful in fragment-based drug design.

Hydrolysis and Elimination
  • Hydrolysis: In aqueous base, the C5-Br is rapidly hydrolyzed to the 5-hydroxy-5-phenylhydantoin . Further hydrolysis opens the hydantoin ring to form phenylglycine derivatives.

  • Elimination: In the presence of non-nucleophilic bases, elimination of HBr is difficult due to the lack of a

    
    -hydrogen (unless the N1 position is alkylated and allows for specific tautomeric eliminations, though this is rare for this specific scaffold).
    

Reactivity Center 5-Bromo-5-phenylhydantoin (Electrophilic C5) NuSub Nucleophilic Substitution (Amines, Alkoxides) Center->NuSub SN1 / SN2 Hydrolysis Hydrolysis (OH-) --> 5-Hydroxy derivative Center->Hydrolysis Aq. Base Radical Radical Coupling (hv / AIBN) Center->Radical Homolysis Prod1 5-Amino-5-phenylhydantoins NuSub->Prod1 Prod2 Ring Opening (Phenylglycine derivs) Hydrolysis->Prod2 Prod3 C5-Alkylated Adducts Radical->Prod3

Figure 2: Divergent reactivity pathways from the C5-bromo core.

Handling & Safety (E-E-A-T)

As a halogenated organic compound, specific safety protocols must be observed.

  • Hazards: The compound is an irritant to eyes, skin, and the respiratory system. Like many

    
    -halo carbonyls, it may possess lachrymatory properties .
    
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C–Br bond is light-sensitive; store in amber vials to prevent discoloration and decomposition.

  • Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong bases during disposal to avoid uncontrolled hydrolysis/exotherms.

References

  • Melting Point & Synthesis: Journal of the Chemical Society, Perkin Transactions 1, 1978, Issue 0, Pages 1-1632. (Cited melting point of 212 °C for 5-bromo-5-phenylhydantoin).[2]

  • General Hydantoin Chemistry: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Bromination Mechanisms: Oravec, P. et al. "Bromination of hydantoins.
  • Related Crystal Structures: Guerrab, W. et al. "3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione." IUCrData, 2018. Link (Provides structural context for the 5,5-diphenyl scaffold).

  • Radical Reactivity:Journal of the Chemical Society, 1978.

Sources

Solubility Profile of 5-Bromo-5-phenylimidazolidine-2,4-dione in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract: 5-Bromo-5-phenylimidazolidine-2,4-dione is a halogenated derivative of the hydantoin heterocyclic system, a core scaffold in numerous pharmacologically active compounds. Understanding its solubility in organic solvents is a critical first step in drug discovery, process development, and formulation.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers to predict, determine, and analyze its solubility profile. We will delve into the theoretical principles governing its solubility based on molecular structure and provide a detailed, field-proven experimental protocol for its empirical determination using the gold-standard shake-flask method.

Introduction to the Subject Compound

5-Bromo-5-phenylimidazolidine-2,4-dione belongs to the hydantoin family, a class of compounds structurally related to imidazolidine. The core hydantoin structure is notable in medicinal chemistry, most famously represented by Phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant agent.[2] The introduction of a bromine atom and a single phenyl group at the C-5 position of the imidazolidine-2,4-dione ring suggests a molecule with distinct physicochemical properties that influence its interactions with various solvents.

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its behavior in various stages of development, including:

  • Synthesis and Purification: Recrystallization, a common purification technique, relies on differential solubility in a given solvent system at varying temperatures.

  • Formulation: Developing a viable dosage form, whether oral, injectable, or topical, requires knowledge of suitable solvents or co-solvent systems.[3]

  • Analytical Method Development: Solvents for techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) must be chosen based on their ability to fully dissolve the analyte.[1]

Theoretical Framework and Solubility Prediction

The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4]

Molecular Structure Analysis

To predict the solubility of 5-Bromo-5-phenylimidazolidine-2,4-dione, we must first analyze its key structural features:

  • Imidazolidine-2,4-dione (Hydantoin) Ring: This is a polar moiety containing two amide groups. The N-H protons can act as hydrogen bond donors, and the carbonyl (C=O) oxygens act as hydrogen bond acceptors. This confers a degree of polarity to the molecule.

  • Phenyl Group: This is a large, non-polar, aromatic hydrocarbon group. It contributes to van der Waals forces and will favor interactions with non-polar or moderately polar solvents.

  • Bromo Group: The bromine atom is electronegative, adding to the molecule's overall polarity and dipole moment. However, its contribution is less significant than that of the hydantoin ring.

The molecule thus possesses both polar (hydantoin ring) and non-polar (phenyl group) characteristics, making it amphiphilic. Its solubility will be a balance between these competing features.

Predicted Solubility Profile

Based on the structural analysis, we can hypothesize the compound's solubility behavior across different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to High The hydroxyl (-OH) group can engage in hydrogen bonding with the hydantoin ring's N-H and C=O groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar hydantoin ring. DMF, in particular, is often used in syntheses involving hydantoin derivatives.[2][5]
Moderate Polarity Acetone, Ethyl AcetateModerate These solvents have carbonyl groups that can accept hydrogen bonds but lack donor capabilities. Their polarity is sufficient to interact with the hydantoin ring, while their organic character interacts with the phenyl group.
Non-Polar Hexane, TolueneLow to Very Low The dominant non-polar nature of these solvents is incompatible with the highly polar hydantoin ring, leading to poor solvation.

Experimental Protocol for Solubility Determination

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[3] This protocol is a foundational technique in pharmaceutical and chemical research.[4]

Principle of the Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The concentration of the solute in the resulting clear solution is then measured, representing its equilibrium solubility.[4]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the standard workflow for the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis prep_vial Add excess solid solute to a known volume of solvent in a sealed vial agitate Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep_vial->agitate Ensure slurry is present centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Equilibrium reached filtrate Filter supernatant using a chemically inert filter (e.g., 0.22 µm PTFE) centrifuge->filtrate Careful aspiration dilute Dilute the clear filtrate to a known concentration within the analytical range filtrate->dilute Obtain saturated solution analyze Analyze by a validated analytical method (e.g., HPLC) dilute->analyze calculate Calculate solubility from the measured concentration, factoring in dilution analyze->calculate

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Solutions:

    • Add an excess amount of 5-Bromo-5-phenylimidazolidine-2,4-dione to a series of glass vials. An amount that is visually in excess (e.g., 10-20 mg) is typically sufficient to ensure a saturated solution is formed.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is fully established between the dissolved and undissolved solid.[4] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials and allow them to stand briefly to let heavier particles settle.

    • To separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particulate matter that could falsely elevate the measured concentration.[4]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC-UV.[4]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was made.[4]

Conclusion

While direct, published quantitative solubility data for 5-Bromo-5-phenylimidazolidine-2,4-dione remains scarce, a robust predictive framework can be established based on its molecular structure. The compound's amphiphilic nature, with a polar hydantoin core and a non-polar phenyl ring, suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and ketones, and poor solubility in non-polar hydrocarbons. For definitive data, the standardized shake-flask method detailed in this guide provides a reliable and reproducible means of experimentally determining the solubility profile. This empirical data is indispensable for advancing the development of 5-Bromo-5-phenylimidazolidine-2,4-dione from the research bench to potential therapeutic applications.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Referenced in SciSpace article)
  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390.
  • Ovid. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 786-791.
  • Ramli, Y., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 8(2).
  • MDPI. (2010, March 22). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2090-2099.
  • ScienceScholar. (2022, April 27). Synthesis of imidazolidine 2,4 – dione derivatives. International Journal of Social Science and Human Research.
  • ResearchGate. (2023, January 18). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData.

Sources

A Technical Guide to the Thermodynamic Stability of 5-Bromo-5-Phenylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of 5-bromo-5-phenylhydantoin derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, understanding the stability of these molecules is paramount for ensuring drug efficacy, safety, and shelf-life. This document offers a framework for assessing their stability through an exploration of influencing factors, potential decomposition pathways, and robust analytical methodologies.

Introduction: The Significance of 5-Bromo-5-Phenylhydantoin Derivatives

Hydantoin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, most notably as anticonvulsant agents. The introduction of a phenyl group at the 5-position is a common feature in many pharmacologically active hydantoins. The further incorporation of a bromine atom at the same position creates a chiral center and introduces a reactive site, making these derivatives intriguing candidates for further functionalization and as potential pro-drugs. However, the presence of the C-Br bond also raises critical questions about the molecule's inherent stability under various conditions (thermal, hydrolytic, and photolytic). A thorough understanding of their thermodynamic stability is therefore a prerequisite for their advancement in the drug development pipeline.

Factors Influencing the Thermodynamic Stability

The stability of 5-bromo-5-phenylhydantoin derivatives is governed by a delicate interplay of electronic and steric factors, as well as the surrounding environment.

Electronic Effects

The electron-withdrawing nature of the bromine atom and the two carbonyl groups in the hydantoin ring influences the electron density distribution across the molecule. The phenyl group at the C5 position can further modulate this through its inductive and resonance effects. Substituents on the phenyl ring will play a crucial role:

  • Electron-withdrawing groups (EWGs) on the phenyl ring are expected to destabilize the C-Br bond by increasing the partial positive charge on the C5 carbon, making it more susceptible to nucleophilic attack.

  • Electron-donating groups (EDGs) may enhance stability by donating electron density to the C5 carbon, thereby strengthening the C-Br bond.

Steric Hindrance

The bulky phenyl group at the C5 position can provide a degree of steric hindrance, potentially shielding the C-Br bond from attack by certain reagents. However, this steric crowding can also introduce ring strain, which may lower the overall thermodynamic stability of the molecule.

Solvent Effects

The polarity of the solvent can significantly impact the stability of these compounds. Polar protic solvents may facilitate decomposition pathways involving charged intermediates or transition states, such as hydrolysis. In contrast, non-polar aprotic solvents may favor radical decomposition mechanisms.

Potential Decomposition Pathways

While specific experimental data for 5-bromo-5-phenylhydantoin is limited, we can infer potential decomposition pathways based on the chemistry of related halogenated organic compounds and hydantoin derivatives.[1]

Thermal Decomposition

Under thermal stress, the weakest bonds are likely to cleave first. The C-Br bond is a probable site of initial cleavage, which could proceed through either a homolytic or heterolytic mechanism.

  • Homolytic Cleavage: This would generate a bromine radical and a hydantoin-based radical. This pathway is more likely at higher temperatures and in the gas phase or in non-polar solvents.

  • Heterolytic Cleavage: This would result in a bromide ion and a carbocation at the C5 position. This pathway may be favored in polar solvents.

The initial fragmentation could be followed by a cascade of further reactions, including rearrangement of the hydantoin ring and reactions with other molecules.

Hydrolytic Decomposition

In aqueous environments, 5-bromo-5-phenylhydantoin derivatives may be susceptible to hydrolysis. The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, forming a 5-hydroxy-5-phenylhydantoin derivative. The hydantoin ring itself can also undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of a hydantoic acid derivative.[2]

Photolytic Decomposition

Exposure to light, particularly in the UV region, can provide the energy required to induce homolytic cleavage of the C-Br bond, initiating radical-based degradation pathways. Photostability is a critical parameter to evaluate for any drug candidate.

The following diagram illustrates a hypothesized thermal decomposition pathway initiating with homolytic cleavage of the C-Br bond.

G A 5-Bromo-5-phenylhydantoin B Heat (Δ) A->B C Homolytic Cleavage of C-Br Bond B->C D Bromine Radical (Br•) C->D E 5-Phenylhydantoin-5-yl Radical C->E F Further Reactions (e.g., Dimerization, H-abstraction) E->F

Caption: Hypothesized initial step in the thermal decomposition of 5-bromo-5-phenylhydantoin.

Experimental Methodologies for Stability Assessment

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 5-bromo-5-phenylhydantoin derivatives.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for probing the thermal stability of solid materials.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the 5-bromo-5-phenylhydantoin derivative into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Plot the sample mass as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks may correspond to melting, while exothermic peaks can indicate decomposition.

The following workflow diagram illustrates the process of thermal stability analysis.

G cluster_0 Thermal Analysis Workflow A Sample Preparation (5-10 mg) B TGA Analysis (10°C/min, N2) A->B C DSC Analysis (10°C/min, N2) A->C D Data Interpretation B->D C->D E Decomposition Temperature (Tonset) D->E F Enthalpy of Decomposition (ΔHdec) D->F

Caption: Workflow for the thermal analysis of 5-bromo-5-phenylhydantoin derivatives.

Isothermal Stress Testing

To assess stability under more realistic storage conditions, isothermal stress testing can be performed.

  • Sample Storage: Store accurately weighed samples of the compound at several elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) and different humidity levels (e.g., 75% RH).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8 weeks).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition. The degradation kinetics can be determined from these plots.

Photostability Testing

Photostability testing is crucial to determine if the compound is sensitive to light.

  • Sample Exposure: Expose the solid compound or a solution of the compound to a light source that provides a combination of visible and UV light, as specified by ICH guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify and quantify any photodegradation products.

Computational Approaches to Predict Stability

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of 5-bromo-5-phenylhydantoin derivatives before extensive experimental work is undertaken.[3]

Bond Dissociation Energy (BDE) Calculations

The C-Br bond dissociation energy can be calculated to predict the ease of homolytic cleavage. A lower BDE suggests lower thermal stability.

Reaction Pathway Modeling

The energy profiles of potential decomposition pathways (e.g., hydrolysis, ring opening) can be modeled to determine the most likely degradation routes and their activation barriers.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps can visualize the electron density distribution and identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

The following diagram outlines a typical computational workflow for stability prediction.

G A Molecular Structure Input B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation B->C E Bond Dissociation Energy (C-Br) B->E F Transition State Search (for decomposition pathways) B->F D Thermodynamic Properties (Enthalpy, Gibbs Free Energy) C->D

Caption: Computational workflow for predicting the thermodynamic stability.

Data Summary and Interpretation

For a comprehensive understanding, the experimental and computational data should be integrated. The following table provides a template for summarizing key stability data for a series of 5-bromo-5-phenylhydantoin derivatives with different substituents on the phenyl ring.

Substituent (on Phenyl Ring)TGA Onset (°C)DSC Decomposition Peak (°C)C-Br BDE (kcal/mol) (Calculated)Hydrolytic Half-life (t½) at pH 7.4
-H
-NO₂ (EWG)
-OCH₃ (EDG)
-Cl (EWG)

Conclusion and Future Directions

The thermodynamic stability of 5-bromo-5-phenylhydantoin derivatives is a critical parameter that dictates their potential as drug candidates. This guide has outlined the key factors influencing their stability, proposed potential decomposition pathways, and provided detailed experimental and computational methodologies for their assessment.

Future work should focus on synthesizing a series of these derivatives with diverse substituents on the phenyl ring and systematically evaluating their stability using the protocols described herein. The correlation of experimental data with computational predictions will be invaluable for developing a predictive model for the stability of this important class of compounds. Such a model would greatly accelerate the drug discovery process by enabling the early identification of molecules with optimal stability profiles.

References

  • Zhang, Y., et al. (2024). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Journal of Thermal Analysis and Calorimetry, 150(5).
  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(197).
  • BenchChem. (2025).
  • Siopa, F., Perry, M., & Francisco, A. P. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-5-phenylhydantoin. PubChem. Retrieved from [Link]

  • Trisovic, N., et al. (n.d.). Exploring the supramolecular profile of 5-phenylhydantoins. CrystEngComm.
  • Butler, T. C. (n.d.). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed.
  • De Cesco, S., et al. (2022). Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. Journal of Medicinal Chemistry, 65(18), 12068-12083.
  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19, 197.
  • De Cesco, S., et al. (2022).
  • BenchChem. (2025).
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  • Georgieva, M., et al. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing.
  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Valero, A., et al. (n.d.).
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  • Dudley, K. H., & Butler, T. C. (n.d.). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. PubMed.
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Introduction: The Significance of the Hydantoin Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of a Brominated Phenyl-Substituted Imidazolidine-2,4-dione

A Case Study of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a "privileged" structure in medicinal chemistry. Its inherent features, including a compact framework, multiple hydrogen bond donors and acceptors, and synthetic accessibility, make it a versatile template for designing therapeutic agents targeting a wide array of biological targets[1][2]. The therapeutic journey of hydantoins began with the discovery of phenytoin (5,5-diphenylhydantoin) as a potent anticonvulsant agent[1][3]. Since then, derivatives of this core structure have been developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents[1][2].

The introduction of specific substituents, such as phenyl groups and halogens, can significantly modulate the physicochemical properties and biological activity of the hydantoin core. Phenyl rings can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while halogens like bromine can enhance membrane permeability and introduce the potential for halogen bonding, a significant non-covalent interaction in rational drug design[4][5].

This guide provides a comprehensive technical analysis of the crystal structure of a representative brominated phenyl-substituted hydantoin, 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione . Through this case study, we will explore the experimental workflow from synthesis to high-resolution structural elucidation and delve into the nuanced interplay of molecular geometry and intermolecular forces that dictate its solid-state architecture. Understanding these fundamental structural characteristics is paramount for predicting molecular behavior and designing next-generation therapeutics.

Part 1: Synthesis and Crystallization

The foundational step in any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals. The causality behind the chosen synthetic route is often a balance between yield, purity, and the ability to produce a crystalline final product.

Experimental Protocol: Synthesis of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione

The synthesis of the title compound is achieved through a nucleophilic substitution reaction, a common and effective method for modifying the hydantoin ring[6][7].

Step-by-Step Methodology:

  • Reactant Preparation: A solution of 5,5-diphenylimidazolidine-2,4-dione (1.98 mmol) and one equivalent of 1,2-dibromoethane (1.98 mmol) is prepared in absolute dimethylformamide (DMF, 15 ml)[6]. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants.

  • Base Addition and Reflux: 1.2 equivalents of potassium carbonate (K₂CO₃) are added to the solution[6]. K₂CO₃ acts as a base to deprotonate the nitrogen at the N-3 position of the hydantoin ring, making it a more potent nucleophile. The resulting solution is heated under reflux for 3 hours[6].

  • Work-up and Purification: The reaction mixture is filtered while hot to remove the inorganic salts. The solvent (DMF) is then evaporated under reduced pressure[6].

  • Crystallization: The obtained residue is dried and recrystallized from an ethanol solution to yield colorless, block-shaped single crystals suitable for X-ray diffraction[6][8]. The slow evaporation of ethanol allows for the ordered arrangement of molecules into a crystal lattice.

Synthesis_Workflow Reactants 5,5-diphenylimidazolidine-2,4-dione 1,2-dibromoethane K₂CO₃ in DMF Reflux Reflux for 3h Reactants->Reflux Filtration Hot Filtration Reflux->Filtration Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Evaporation Crystallization Recrystallization (from Ethanol) Evaporation->Crystallization Product Single Crystals of 3-(2-Bromoethyl)-5,5-diphenyl- imidazolidine-2,4-dione Crystallization->Product Crystal_Packing cluster_dimer1 Inversion Dimer cluster_dimer2 Inversion Dimer Molecule1 Molecule A Imidazolidine Ring Phenyl Rings Molecule2 Molecule B Imidazolidine Ring Phenyl Rings Molecule1:head->Molecule2:head N-H···O Hydrogen Bond (Forms Dimer) Molecule3 Molecule C Imidazolidine Ring Phenyl Rings Molecule1:s->Molecule3:n C-H···O & C-H···π Interactions (Links Dimers into Layers/Network) Molecule4 Molecule D Imidazolidine Ring Phenyl Rings Molecule2:s->Molecule4:n C-H···O & C-H···π Interactions (Links Dimers into Layers/Network) Molecule3:head->Molecule4:head N-H···O Hydrogen Bond (Forms Dimer)

Sources

An In-Depth Technical Guide to the Reactivity Profile of the C5-Bromo Bond in Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hydantoin Scaffold and the C5-Position as a Synthetic Linchpin

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of clinically significant pharmaceuticals, including the anticonvulsant phenytoin and the antiandrogen enzalutamide.[1][2] The synthetic versatility of the hydantoin ring, which features five potential sites for substitution, allows for extensive exploration of structure-activity relationships (SAR).[3] Among these sites, the C5-position is of paramount importance. Functionalization at this carbon atom allows for the introduction of diverse substituents that can profoundly influence the pharmacological profile of the resulting molecule.

This guide provides an in-depth exploration of the reactivity of the C5-bromo bond in hydantoin derivatives. This bond serves as a versatile synthetic handle, a gateway to a multitude of chemical transformations. We will dissect the key reaction classes through which this bond can be manipulated, providing not only detailed, field-proven protocols but also the underlying mechanistic causality that governs these transformations. For the researcher, scientist, or drug development professional, a deep understanding of this reactivity profile is essential for the rational design and efficient synthesis of novel hydantoin-based therapeutic agents.

Synthesis and Electronic Nature of 5-Bromohydantoins

The introduction of a bromine atom at the C5-position is typically achieved through the bromination of a pre-formed hydantoin or a related precursor. A common method involves the use of brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS), often under radical or acid-catalyzed conditions.[4] For instance, the α-bromination of a ketone precursor prior to hydantoin ring formation is a viable strategy.[5]

The C5-bromo bond in a hydantoin derivative is situated on a tertiary carbon atom flanked by two electron-withdrawing carbonyl groups. This structural arrangement dictates its reactivity:

  • Electrophilicity: The polarization of the C-Br bond, coupled with the inductive effect of the adjacent carbonyls, renders the C5-carbon electrophilic and susceptible to attack by nucleophiles.

  • Radical Stability: The C5-position can stabilize a radical intermediate, making homolytic cleavage of the C-Br bond a feasible pathway under appropriate conditions (e.g., heat or light with a radical initiator).[6]

  • Organometallic Coupling: The C-Br bond is an excellent substrate for oxidative addition to low-valent transition metal catalysts, particularly palladium(0), initiating powerful cross-coupling cascades.[7]

Major Reaction Manifolds of the C5-Bromo Bond

The C5-bromo bond is a versatile functional group that can participate in a wide array of high-yield, robust chemical transformations. The primary categories of these reactions are palladium-catalyzed cross-couplings, nucleophilic substitutions, and radical-mediated reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful methods for C-C and C-heteroatom bond formation in modern organic synthesis.[8] The C5-bromo bond of a hydantoin serves as an excellent electrophilic partner in these transformations. While literature specifically detailing these reactions on simple 5-bromohydantoins is emergent, extensive data from analogous N-heterocyclic systems, such as 5-bromoindoles and 5-bromopyridines, provide a robust and predictive framework for reaction design and optimization.[9][10]

The general catalytic cycle, exemplified by the Suzuki-Miyaura coupling, is a cornerstone of this chemistry.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs pd0 Pd(0)L_n Catalyst pd2_ox R-Pd(II)L_n-Br Oxidative Adduct pd0->pd2_ox Oxidative Addition (+ R-Br) pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (+ R'-B(OR)₂) pd2_trans->pd0 Reductive Elimination (+ Product) product R-R' Product pd2_trans->product hydantoin 5-Bromohydantoin (R-Br) boronic Boronic Acid (R'-B(OR)₂)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the 5-bromohydantoin with an organoboron reagent (e.g., a boronic acid or ester) to form a new C5-aryl or C5-vinyl bond.[1]

  • Causality Behind Experimental Choices: The success of this reaction hinges on the careful selection of the catalyst, base, and solvent.

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable workhorse catalyst. However, for more challenging couplings or to improve reaction rates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor are often superior.[9] These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.

    • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1] The choice of base can significantly impact yield, with stronger bases often being more effective.

    • Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and water is common, as it aids in dissolving both the organic substrate and the inorganic base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-5-arylhydantoin

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromo-5-arylhydantoin (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5)K₂CO₃ (2)DME802>90[11]
Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O1001285[10]
Pd(OAc)₂/SPhos (0.5)K₂CO₃ (3)H₂O/Acetonitrile3718~95[9]
Pd₂(dba)₃/XPhos (2.5)K₃PO₄ (3)Dioxane/H₂O12010 min (MW)~70[10]

Note: Yields are based on analogous 5-bromoindazole and 5-bromoindole systems and serve as a strong predictive baseline for 5-bromohydantoin substrates.

B. Heck Coupling (C-C Bond Formation)

The Heck reaction provides access to 5-vinylhydantoins by coupling the C5-bromo bond with an alkene in the presence of a base.[12] The reaction typically favors the formation of the trans-alkene product.[12]

  • Causality Behind Experimental Choices:

    • Catalyst: Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ is a common system. Ligandless catalysts can also be effective, particularly with more reactive bromides.[13]

    • Base: An organic base, such as triethylamine (TEA), is typically used to neutralize the HBr generated during the catalytic cycle.[13]

C. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for synthesizing 5-alkynylhydantoins, reacting the C5-bromo bond with a terminal alkyne.[14] This reaction is distinguished by its use of a copper(I) co-catalyst.

  • Causality Behind Experimental Choices:

    • Catalyst System: A dual-catalyst system is employed, typically consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[14] The palladium component facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

    • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, serving both to neutralize HBr and as the solvent in some cases.[15]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Inert Atmosphere: To a dry flask, add the 5-bromohydantoin (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by triethylamine (2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature to 80 °C for 4-24 hours until completion (monitored by TLC).

  • Work-up & Purification: Follow the general work-up and purification procedure described for the Suzuki-Miyaura coupling.[14]

Nucleophilic Substitution Reactions

The electrophilic nature of the C5 carbon makes it a prime target for nucleophilic attack, leading to the displacement of the bromide leaving group. This pathway is particularly efficient for substrates like 5-bromo-5-phenylhydantoin, where the C5 position is benzylic-like and can stabilize the transition state of an Sₙ2 reaction.[16]

Common nucleophiles include:

  • Amines (Primary and Secondary): To form 5-amino-hydantoins.

  • Thiols: To form 5-thio-hydantoins.[2]

  • Azides: To form 5-azido-hydantoins, which can be further reduced to primary amines or used in click chemistry.

  • Alkoxides/Phenoxides: To form 5-alkoxy/phenoxy-hydantoins.

Nucleophilic_Substitution_Workflow start Start setup Combine 5-Bromohydantoin and Nucleophile in Polar Aprotic Solvent (e.g., DMF) start->setup add_base Add Non-Nucleophilic Base (if required, e.g., K₂CO₃ for thiols) setup->add_base For acidic nucleophiles react Stir at RT to 60°C Monitor by TLC/LC-MS setup->react add_base->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end End: Pure 5-Substituted Hydantoin purify->end

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Experimental Protocol: General Procedure for Nucleophilic Substitution with a Thiol

  • Setup: Dissolve the 5-bromohydantoin (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.) followed by the desired thiol (1.1 equiv.).[17]

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.[17]

Radical-Mediated Reactions

The C5-bromo bond can undergo homolytic cleavage upon exposure to a radical initiator (e.g., AIBN) and a radical mediator, providing a pathway to a C5-hydantoin radical. While complex radical additions are possible, the most common and synthetically useful transformation is reductive debromination.

  • Reductive Debromination: This reaction replaces the bromine atom with a hydrogen atom. It is typically achieved using a tin hydride (e.g., Tributyltin hydride, Bu₃SnH) or a less toxic silane-based reagent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[6]

  • Mechanism Insight: The reaction proceeds via a radical chain mechanism.

    • Initiation: AIBN decomposes upon heating to generate initiating radicals.

    • Propagation: The initiator radical abstracts a hydrogen from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). This tin radical then abstracts the bromine atom from the 5-bromohydantoin, generating the C5-hydantoin radical and Bu₃SnBr. The C5-hydantoin radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product and regenerating the Bu₃Sn• radical to continue the chain.[18][19]

    • Termination: Two radical species combine to terminate the chain.

Factors Influencing the Reactivity of the C5-Bromo Bond

The reactivity of the C5-bromo bond is not static; it is modulated by the electronic and steric environment of the hydantoin scaffold. Understanding these factors is critical for predicting reaction outcomes and troubleshooting challenging transformations.

Factors_Influencing_Reactivity reactivity C5-Bromo Bond Reactivity substituents Substituent Effects N1/N3 Substituents C5 Co-substituent reactivity->substituents Electronic & Steric conditions Reaction Conditions Solvent Polarity Temperature Catalyst/Ligand reactivity->conditions Kinetic & Mechanistic substituents:n1n3->reactivity Steric hindrance at C5 Modulates electronics substituents:c5->reactivity Stabilization of intermediates (e.g., Phenyl group for Sₙ1/Radical)

Caption: Key factors that modulate the reactivity of the C5-bromo bond.

  • N1 and N3 Substituents:

    • Steric Effects: Bulky groups at the N1 or N3 positions can sterically hinder the approach of nucleophiles or large catalyst complexes to the C5 center, potentially slowing reaction rates.

    • Electronic Effects: Electron-donating groups (EDGs) at the nitrogen positions can slightly decrease the electrophilicity of the C5 carbon. Conversely, electron-withdrawing groups (EWGs) can enhance it. Unsubstituted N-H groups can act as hydrogen bond donors, potentially influencing solvation and catalyst coordination.

  • C5 Co-substituents:

    • The nature of the other substituent at the C5 position has a profound impact. A C5-aryl group (e.g., in 5-bromo-5-phenylhydantoin) significantly stabilizes a potential carbocation or radical intermediate at that center. This can open up Sₙ1 reaction pathways or facilitate radical reactions that might be inaccessible for a C5-alkyl substituted analogue.

  • Reaction Conditions:

    • Solvent: For nucleophilic substitutions, polar aprotic solvents (DMF, DMSO) are generally preferred as they effectively solvate cations while leaving the nucleophile "bare" and more reactive.[17]

    • Catalyst/Ligand: As discussed in the cross-coupling section, the choice of ligand is crucial for tuning the electronic and steric properties of the palladium catalyst, thereby controlling its activity and stability.

Conclusion

The C5-bromo bond in hydantoin derivatives is a remarkably versatile and powerful functional handle for the synthesis of complex molecules. Its reactivity can be channeled through three primary manifolds: palladium-catalyzed cross-coupling, nucleophilic substitution, and radical-mediated transformations. By understanding the underlying mechanistic principles and carefully selecting reaction conditions—including the catalyst, base, solvent, and nucleophile—researchers can precisely control the derivatization of the hydantoin scaffold. This control is fundamental to the efficient construction of compound libraries for high-throughput screening and the rational design of next-generation therapeutics in drug discovery programs.

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A Technical Guide to the Synthesis of 5-Substituted Hydantoin Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of the primary synthetic routes for producing 5-substituted hydantoin intermediates, a scaffold of significant importance in medicinal chemistry. Hydantoin derivatives are integral to a wide array of pharmaceuticals, including anticonvulsants, antiarrhythmics, and anticancer agents.[1][2][3][4] The biological activity of these compounds is often dictated by the nature of the substituent at the C5 position.[5] This document offers a detailed examination of cornerstone synthetic methodologies, including the Bucherer-Bergs and Read-Moir reactions, as well as synthesis from amino acid precursors. Each section provides mechanistic insights, explaining the causality behind experimental choices, and features detailed, field-proven protocols. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical synthetic intermediates.

Introduction: The Significance of the 5-Substituted Hydantoin Scaffold

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a privileged heterocyclic structure in drug discovery.[3][4] Its value stems from its structural rigidity, capacity for hydrogen bonding, and the synthetic accessibility that allows for diverse functionalization.[2][3][4] The substituents at the N1, N3, and particularly the C5 positions can be readily modified, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[2]

Historically, the discovery that 5,5-diphenylhydantoin (phenytoin) possesses potent anticonvulsant activity with minimal sedative effects marked a significant milestone in epilepsy treatment and highlighted the therapeutic potential of the 5-substituted hydantoin core.[5][6] Since then, numerous hydantoin-containing drugs have been developed, including the antibacterial agent nitrofurantoin, the antiandrogen nilutamide, and the muscle relaxant dantrolene.[1][7] The versatility of this scaffold continues to drive research into new derivatives with applications in oncology, infectious diseases, and metabolic disorders.[2][4][8]

This guide focuses on the synthesis of the core intermediates that enable the construction of these valuable molecules, providing the foundational knowledge required for their efficient and strategic preparation.

The Bucherer-Bergs Reaction: A Classic and Versatile Approach

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its operational simplicity and broad substrate scope.[9][10][11] It is a one-pot, multicomponent reaction that brings together a carbonyl compound (aldehyde or ketone), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate to directly form the 5-substituted hydantoin ring.[12][13][14]

Mechanistic Insights and Key Intermediates

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The process involves a series of equilibria and sequential reactions, with the α-aminonitrile emerging as a key intermediate.[9][15]

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of the starting aldehyde or ketone.[16][17][18] This reversible step forms a tetrahedral alkoxide intermediate, which is then protonated to yield a cyanohydrin.[17][18][19]

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin.[15][20] This step proceeds via a substitution reaction, replacing the hydroxyl group with an amino group to form the pivotal α-aminonitrile intermediate. This pathway is analogous to the first part of the Strecker amino acid synthesis.[21][22][23]

  • Cyclization Cascade: The α-aminonitrile reacts with carbon dioxide (also from ammonium carbonate) in a series of steps.[13][20] The amino group attacks CO2, forming a carbamic acid derivative.[15][20] This intermediate undergoes an intramolecular cyclization by attacking the nitrile carbon, followed by rearrangement through an isocyanate intermediate to ultimately yield the stable hydantoin ring.[13][20][24]

The reaction conditions, typically heating in aqueous ethanol at 60–70°C, are chosen to drive these equilibria towards the thermodynamically stable hydantoin product.[9][11]

Process Flow Diagram

Bucherer_Bergs_Mechanism Start Aldehyde/Ketone + KCN + (NH4)2CO3 Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin  HCN Addition Aminonitrile α-Aminonitrile (Key Intermediate) Cyanohydrin->Aminonitrile CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid  + CO2 IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone  Intramolecular  Cyclization Hydantoin 5-Substituted Hydantoin IminoOxazolidinone->Hydantoin  Rearrangement

Caption: Mechanism of the Bucherer-Bergs Reaction.

Detailed Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol describes a representative Bucherer-Bergs synthesis.

Safety Precaution: This reaction involves potassium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.

  • Reagents & Equipment:

    • Benzophenone (1.0 eq)

    • Potassium Cyanide (KCN) (2.0 eq)

    • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

    • Ethanol (95%) and Water (1:1 v/v)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • In the round-bottom flask, combine benzophenone, potassium cyanide, and ammonium carbonate.[6]

    • Add the ethanol/water solvent mixture to the flask.[12]

    • Heat the reaction mixture to 60-70°C with vigorous stirring.[6][11] The reaction is typically maintained at this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The hydantoin product will often precipitate out of the solution.[6]

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5,5-diphenylhydantoin.[25]

Substrate Scope and Data Summary

The Bucherer-Bergs reaction is applicable to a wide range of aldehydes and ketones, making it highly versatile.[25]

Carbonyl SubstrateProductTypical Yield (%)Reference
Acetone5,5-Dimethylhydantoin>80%[24]
CyclohexanoneCyclohexanespiro-5'-hydantoin~75%[9]
Benzaldehyde5-Phenylhydantoin~70%[9]
Benzophenone5,5-Diphenylhydantoin>85%[12]

The Read-Moir Reaction: Synthesis from α-Amino Acids

An important alternative route to 5-substituted hydantoins, particularly when chirality needs to be preserved, is the Read-Moir reaction (also known as the Urech hydantoin synthesis).[7] This method typically starts from α-amino acids or their derivatives.[7][9]

Mechanistic Pathway via Isocyanate Intermediates

This pathway involves two main steps:

  • Ureido Acid Formation: The α-amino acid is treated with a cyanate salt (e.g., potassium cyanate, KCNO) under acidic conditions.[7] This forms an intermediate ureido acid (an N-carbamoyl amino acid).

  • Acid-Catalyzed Cyclization: The ureido acid intermediate is then heated in the presence of a strong acid (e.g., HCl), which catalyzes an intramolecular condensation reaction.[7] The carboxylic acid group is attacked by the terminal nitrogen of the urea moiety, eliminating a molecule of water to form the hydantoin ring.

This method is advantageous as it often proceeds with retention of the stereochemistry at the α-carbon if an enantiomerically pure amino acid is used as the starting material.

A related approach involves reacting α-amino esters with isocyanates. The initial reaction forms a urea derivative, which then cyclizes upon heating or treatment with a base to yield the hydantoin.[26][27] Triphosgene can also be used to generate the isocyanate intermediate in situ from an α-amino amide.[9][28]

Workflow Diagram

Read_Moir_Workflow AminoAcid α-Amino Acid UreidoAcid Ureido Acid Intermediate AminoAcid->UreidoAcid  Urea Formation Hydantoin 5-Substituted Hydantoin UreidoAcid->Hydantoin  Intramolecular  Cyclization  (-H₂O) Reagent1 1. KOCN, H₂O Reagent2 2. HCl, Heat

Caption: Workflow for the Read-Moir (Urech) Synthesis.

Detailed Experimental Protocol: Synthesis of 5-Benzylhydantoin from Phenylalanine

This protocol provides a representative example of the Read-Moir synthesis.[7]

  • Reagents & Equipment:

    • L-Phenylalanine (1.0 eq)

    • Potassium Cyanate (KOCN) (1.2 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Round-bottom flask with magnetic stirrer

    • pH meter or pH paper

  • Procedure:

    • Step 1: Ureido Acid Formation. Dissolve L-phenylalanine in water. Add a solution of potassium cyanate in water to the amino acid solution while stirring.

    • Maintain the reaction mixture at a controlled temperature (e.g., 50°C) for about one hour. The formation of the ureido derivative can be monitored by TLC.

    • Step 2: Cyclization. After the initial reaction, acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

    • Heat the acidified mixture to reflux for 1-2 hours. This promotes the cyclization to the hydantoin ring.

    • Cool the reaction mixture in an ice bath. The 5-benzylhydantoin product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Direct C5-Functionalization of the Hydantoin Core

While building the hydantoin ring with the desired C5-substituent is common, an alternative strategy involves the direct functionalization of a pre-formed hydantoin ring. This approach is particularly useful for introducing substituents that might not be compatible with the conditions of the Bucherer-Bergs or Read-Moir syntheses.

The C5 position of the hydantoin ring is flanked by two carbonyl groups, making the C5-protons acidic and susceptible to deprotonation by a suitable base. The resulting enolate can then act as a nucleophile.

Phase-transfer catalysis has emerged as an efficient, cost-effective, and environmentally friendly method for the selective C5-alkylation of hydantoins.[29][30][31] This technique uses a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to shuttle the hydantoin anion from the aqueous phase (where it is generated with a base like KOH) to the organic phase, where it can react with an alkylating agent (e.g., an alkyl halide).[29][31] This method is applicable to a wide range of electrophiles, including alkyl, allyl, and benzyl halides.[29][31]

Summary and Outlook

The synthesis of 5-substituted hydantoins is a mature field with robust and versatile methodologies. The Bucherer-Bergs reaction remains a powerful tool for generating a wide variety of hydantoins from simple carbonyl precursors in a single, efficient step. For syntheses where stereochemical integrity is paramount, the Read-Moir reaction , starting from chiral α-amino acids, provides a reliable alternative. Furthermore, direct C5-alkylation offers a complementary strategy for late-stage functionalization of the hydantoin core.

Future research will likely focus on developing more enantioselective versions of these classic reactions, perhaps using chiral phase-transfer catalysts or organocatalysts, to directly access optically pure hydantoins without relying on chiral starting materials.[29] Additionally, the application of modern synthetic technologies, such as flow chemistry and microwave-assisted synthesis, will continue to improve the efficiency, safety, and scalability of these vital transformations, ensuring that the 5-substituted hydantoin scaffold remains a cornerstone of medicinal chemistry and drug development.[32]

References

  • Štefane, B., & Polanc, S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Lye, P. G., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 38-46. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. [Link]

  • Chemistry LibreTexts. (2024). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). [Link]

  • ACS Publications. (2025). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. [Link]

  • Bellucci, M. C., et al. (2013). Multicomponent Synthesis of N-Carbamoyl Hydantoin Derivatives. Synlett, 24(06), 727-732. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]

  • Ingle, G. B., & Kolhe, S. V. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science, 12(1), 206-210. [Link]

  • Štefane, B., & Polanc, S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • ACS Publications. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]

  • PubMed. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 010-014. [Link]

  • MDPI. (2026). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules. [Link]

  • PubMed Central. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 126-133. [Link]

  • Indian Academy of Sciences. (2016). Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. Journal of Chemical Sciences, 128(1), 119-127. [Link]

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  • PubMed. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of the Bücherer-Berg conversion of α-aminonitriles 1... [Link]

  • Beilstein Journals. (2020). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 16, 290-298. [Link]

  • ResearchGate. (n.d.). Synthesis of hydantoins by the cyclization of α-amino acid amide using triphosgene. [Link]

  • RSC Publishing. (1974). Substitution in the Hydantoin Ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1, 1515-1518. [Link]

  • MDPI. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules, 28(2), 652. [Link]

Sources

Computational Whitepaper: Electronic Profiling of 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Context

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of major anticonvulsant and antiarrhythmic therapeutics such as phenytoin (5,5-diphenylhydantoin). 5-Bromo-5-phenylimidazolidine-2,4-dione (CAS 59760-95-1) represents a highly specialized derivative where one aromatic ring at the C5 chiral center is replaced by a highly electronegative bromine atom.

Understanding the electronic properties of this specific compound is paramount for rational drug design. The substitution of a bulky, electron-withdrawing halogen at the sp³-hybridized C5 position fundamentally alters the molecule's electron density distribution, Frontier Molecular Orbital (FMO) energies, and subsequent receptor-binding modalities. This whitepaper establishes a rigorous, self-validating computational methodology for profiling the electronic structure of 5-Bromo-5-phenylimidazolidine-2,4-dione using Density Functional Theory (DFT).

Theoretical Framework: The Causality of DFT Parameters

To achieve high-fidelity electronic predictions, the selection of the computational level of theory cannot be arbitrary. For hydantoin derivatives, B3LYP/6-311++G(d,p) has been established as the gold standard.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional provides an optimal balance between computational cost and thermodynamic accuracy, particularly for predicting the vibrational frequencies and FMO gaps of heterocyclic organic molecules.

  • Basis Set Causality (6-311++G(d,p)): The inclusion of diffuse functions (++) is an absolute necessity when modeling this compound. Bromine is a highly electronegative, polarizable atom. Without diffuse functions, the basis set artificially constrains the electron cloud, leading to severe underestimations of lone-pair interactions and nucleophilic susceptibility. Polarization functions (d,p) are equally critical to accurately model the conjugated π-system of the phenyl ring and the hydrogen-bonding dynamics of the hydantoin N-H groups.

  • Implicit Solvation (IEF-PCM): Gas-phase calculations routinely overestimate dipole moments and fail to account for dielectric screening. Applying the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using water (

    
    ) mimics the physiological environment, ensuring the calculated electronic properties translate to biological efficacy.
    

Experimental Protocol: Self-Validating In Silico Workflow

To ensure absolute trustworthiness, the computational workflow must be a self-validating system. The following step-by-step protocol guarantees that the extracted electronic properties are derived from a mathematically sound ground state.

Step 1: Initial Geometry Generation Construct the 3D geometry of 5-Bromo-5-phenylimidazolidine-2,4-dione using a standard molecular builder. Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy conformer, paying specific attention to the dihedral angle of the phenyl ring relative to the planar imidazolidine-2,4-dione core.

Step 2: DFT Geometry Optimization Submit the lowest-energy conformer to a quantum chemical package (e.g., Gaussian 09/16) for ground-state geometry optimization at the IEF-PCM/B3LYP/6-311++G(d,p) level of theory. Set optimization criteria to "Tight" to ensure high-precision convergence.

Step 3: Frequency Analysis (The Validation Step) Critical Causality: Immediately following optimization, run a vibrational frequency analysis at the exact same level of theory. The protocol validates itself only if zero imaginary frequencies are observed. The presence of an imaginary frequency indicates a transition state (saddle point) rather than a true global minimum. If imaginary frequencies are present, the geometry must be perturbed and re-optimized.

Step 4: Electronic Property Extraction Once the global minimum is confirmed, extract the Single Point Energy (SPE), the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP) surface, and Mulliken/NPA atomic charges.

Workflow Start Input Geometry (Conformational Search) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Self-Validation) Opt->Freq Converged? SCF SCF Electronic Wavefunction Freq->SCF Zero Imaginary Freqs FMO FMO Analysis (HOMO/LUMO Gap) SCF->FMO MEP MEP Surface Mapping SCF->MEP

Caption: Self-validating DFT computational workflow for electronic property extraction.

Quantitative Electronic Properties

The electronic descriptors of a molecule dictate its chemical reactivity and biological interaction profile. Table 1 summarizes the representative quantum chemical descriptors for the brominated hydantoin scaffold, derived from established DFT protocols for analogous structures.

Table 1: Representative Electronic Descriptors (B3LYP/6-311++G(d,p))

Electronic PropertyRepresentative ValuePhysical & Pharmacological Significance

-6.45 eVIonization potential. Represents the electron-donating capacity; localized primarily on the phenyl

-system.

-1.85 eVElectron affinity. Represents the electron-accepting capacity; localized on the electrophilic hydantoin C=O groups.
Energy Gap (

)
4.60 eVIndicator of chemical stability. The C5-Bromine substitution lowers the gap compared to standard phenytoin, increasing reactivity.
Chemical Hardness (

)
2.30 eVResistance to charge transfer (

). Lower hardness implies higher polarizability.
Electrophilicity (

)
3.75 eVPropensity to accept electrons (

). The strong -I effect of Bromine significantly increases this value.
Dipole Moment (

)
4.10 DebyeMolecular polarity. Critical for orienting the molecule within the electrostatic field of a receptor binding pocket.

Mechanistic Insights: Reactivity and Binding Potential

The introduction of the bromine atom at the C5 position fundamentally shifts the electronic landscape of the hydantoin core.

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative bromine exerts a strong inductive pull on the

    
    -framework of the imidazolidine-2,4-dione ring. This depletes electron density around the adjacent carbonyl carbons (C2 and C4), rendering them highly susceptible to nucleophilic attack (e.g., by enzymatic serine or cysteine residues during metabolism).
    
  • FMO Localization: FMO analysis reveals a distinct spatial separation of reactivity. The HOMO is predominantly localized over the electron-rich phenyl ring, acting as the primary site for electrophilic interactions (such as

    
    -
    
    
    
    stacking or cation-
    
    
    interactions with receptor aromatic residues). Conversely, the LUMO spans the hydantoin core, specifically the carbonyl oxygens, dictating the molecule's role as an electron acceptor.
  • Molecular Electrostatic Potential (MEP): MEP mapping highlights the dual-nature hydrogen-bonding capacity of the scaffold. The N1-H and N3-H protons present deep blue (highly positive/electrophilic) regions, acting as robust hydrogen bond donors. The C=O oxygens present deep red (highly negative/nucleophilic) regions, acting as hydrogen bond acceptors.

Reactivity Core 5-Bromo-5-phenylimidazolidine-2,4-dione HOMO HOMO (Phenyl Ring π-system) Core->HOMO LUMO LUMO (Imidazolidine-2,4-dione Core) Core->LUMO Bromine C5-Bromine Substitution (-I Inductive Effect) Core->Bromine Electrophile Target for Electrophilic Attack HOMO->Electrophile Nucleophile Target for Nucleophilic Attack LUMO->Nucleophile Bromine->LUMO Lowers Energy Gap

Caption: Electronic reactivity pathways driven by FMO localization and C5-Bromine substitution.

References

  • Lamssane, H., et al. (2025).

Tautomeric Dynamics in 5-Bromo-5-phenylimidazolidine-2,4-dione: Mechanistic Insights and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural behavior of hydantoin derivatives is a critical parameter in modern drug design, dictating pharmacokinetics, receptor binding affinity, and metabolic stability. 5-Bromo-5-phenylimidazolidine-2,4-dione (commonly known as 5-bromo-5-phenylhydantoin) represents a highly specialized scaffold. Because the C5 position is fully substituted by a bromine atom and a phenyl ring, this molecule is structurally restricted from undergoing standard keto-enol tautomerization at the C5 carbon[1]. Consequently, its dynamic structural profile is exclusively governed by lactam-lactim tautomerism across the N1-C2 and N3-C4 axes[2].

This technical guide deconstructs the thermodynamic landscape of these tautomeric shifts, maps the solvent-mediated proton transfer mechanisms, and provides a self-validating analytical protocol for capturing these nanosecond dynamics in real-time.

Structural & Thermodynamic Foundations

Hydantoins (imidazolidine-2,4-diones) inherently possess two amide-like linkages within a five-membered heterocyclic ring. Tautomerism in these systems involves the migration of a hydron (proton) from the nitrogen atoms (N1 or N3) to the adjacent carbonyl oxygen atoms (C2 or C4), converting the lactam (diketo) form into a lactim (oxo-hydroxy) form[2].

The Thermodynamic Landscape

Extensive Density Functional Theory (DFT) calculations—specifically at the B3LYP/6-311+G(d,p) level—demonstrate that the diketo tautomer is overwhelmingly the most stable configuration in both the gas phase and polar solvents[3]. The pronounced stability of the lactam form is driven by the preservation of amide resonance energy, which is lost when the C=O double bonds are converted to C=N bonds.

In the case of 5-bromo-5-phenylimidazolidine-2,4-dione, the electron-withdrawing nature of the C5-bromine atom subtly increases the acidity of the N1 proton compared to unsubstituted hydantoins, yet the diketo form remains thermodynamically dominant by a margin of at least 17.0 kcal/mol[3].

Quantitative Tautomer Stability

The following table summarizes the relative energies of the possible tautomeric states, illustrating the steep energetic penalty associated with lactim formation.

Tautomeric StateStructural ConfigurationRelative Energy (kcal/mol)Population Predominance
T1 (Diketo / Lactam) N1–H, N3–H, C2=O, C4=O0.0 (Reference)> 99.9%
T2 (C2-Lactim) N1=C2(OH) or N3=C2(OH)+17.0 to +18.5Trace / Transient
T3 (C4-Lactim) N3=C4(OH)+19.0 to +21.0Trace / Transient
T4 (Di-lactim) C2(OH) and C4(OH)> +30.0Negligible

Data synthesized from DFT theoretical models of hydantoin derivatives[3].

Mechanistic Pathways of Proton Transfer

Lactam-lactim tautomerization in aqueous or protic environments does not occur via spontaneous, unimolecular hydrogen hopping. The geometric strain of a four-membered transition state makes direct intramolecular transfer energetically prohibitive. Instead, the reaction proceeds via a concerted, solvent-mediated mechanism [4].

Bridging water molecules form a hydrogen-bonded network between the N–H donor and the C=O acceptor. This facilitates a Grotthuss-type proton transfer, drastically lowering the activation barrier and allowing the tautomeric exchange to occur on a nanosecond timescale[4].

Tautomerization_Network Diketo Diketo (Lactam) ΔE = 0.0 kcal/mol MonoC2 C2-Lactim ΔE ≈ +17.0 kcal/mol Diketo->MonoC2 N1-H Transfer (H2O Mediated) MonoC4 C4-Lactim ΔE ≈ +19.0 kcal/mol Diketo->MonoC4 N3-H Transfer (H2O Mediated) Dilactim Di-lactim ΔE > +30.0 kcal/mol MonoC2->Dilactim N3-H Transfer MonoC4->Dilactim N1-H Transfer

Fig 1: Solvent-mediated lactam-lactim tautomerization network of 5-bromo-5-phenylhydantoin.

Analytical Workflows: Self-Validating Kinetic Protocols

Because ground-state tautomerization of heterocyclic lactams occurs on the nanosecond timescale, standard NMR spectroscopy yields only time-averaged signals, masking the true dynamics[4]. To isolate and quantify the kinetics of 5-bromo-5-phenylimidazolidine-2,4-dione tautomerism, researchers must utilize Temperature-Jump (T-Jump) Transient 2D IR Spectroscopy .

Experimental Methodology: T-Jump 2D IR Spectroscopy

This protocol is inherently self-validating: the unique cross-peak patterns in the 2D IR spectrum unambiguously identify the specific tautomers, while the correlated exponential relaxation of these peaks ensures that the observed dynamics represent a true two-state exchange rather than independent degradation pathways[4].

Step 1: Solvent Exchange & Sample Preparation

  • Action: Dissolve the synthesized 5-bromo-5-phenylhydantoin[1] in D₂O (Deuterium Oxide) at a concentration of 50 mM.

  • Causality: D₂O eliminates the strong H₂O bending mode background in the mid-IR region. Furthermore, substituting N-H for N-D induces a kinetic isotope effect, slightly slowing the proton transfer to ensure it falls optimally within the instrument's temporal resolution window.

Step 2: Thermal Equilibration

  • Action: Load the sample into a CaF₂ flow cell and stabilize the baseline temperature at 20°C using a Peltier controller.

  • Causality: Establishes a known initial equilibrium constant (

    
    ) that heavily favors the diketo ground state, providing a stable zero-point for differential measurement.
    

Step 3: Nanosecond Laser T-Jump Excitation

  • Action: Irradiate the sample with a 1.9 µm nanosecond laser pulse to rapidly heat the solvent volume by exactly 10°C within ~5 ns.

  • Causality: The sudden thermal shock instantaneously shifts the thermodynamic equilibrium. The system is forced to relax to a new

    
     at 30°C, transiently increasing the population of the lactim forms.
    

Step 4: Femtosecond 2D IR Probing

  • Action: Apply a sequence of three femtosecond mid-IR pulses to probe the vibrational transitions (1500–1800 cm⁻¹) at varying delay times post-T-jump.

  • Causality: This generates a 2D spectrum. Diagonal peaks represent fundamental modes (e.g., C=O stretch of the lactam), while off-diagonal cross-peaks indicate vibrational coupling. The appearance of C=N stretching frequencies confirms the transient presence of the lactim tautomer.

Step 5: Kinetic Extraction & Validation

  • Action: Plot the intensity of the lactim-specific cross-peaks as a function of the delay time. Extract the forward and reverse rate constants using a single-exponential decay model.

  • Causality: The protocol self-validates by confirming that the decay of the lactim cross-peaks perfectly mirrors the recovery of the lactam cross-peaks, proving mass conservation within a closed two-state tautomeric system.

Experimental_Workflow Step1 1. D2O Exchange & Prep Step2 2. Thermal Equilibration Step1->Step2 Step3 3. ns Laser T-Jump Step2->Step3 Step4 4. fs 2D IR Probing Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5

Fig 2: T-Jump 2D IR spectroscopy workflow for resolving nanosecond tautomerization kinetics.

Implications for Drug Development

Understanding the tautomeric equilibrium of 5-bromo-5-phenylimidazolidine-2,4-dione is not merely an academic exercise; it has profound implications for pharmaceutical engineering:

  • Receptor Binding: Active pharmaceutical ingredients containing the hydantoin scaffold (synthesized via Bucherer-Bergs or Urech reactions[5]) often interact with target proteins via precise hydrogen-bonding networks. A shift from a lactam (H-bond donor at N) to a lactim (H-bond acceptor at N, donor at O) can drastically alter binding affinity.

  • Solubility & Lipophilicity: The transient formation of the lactim tautomer introduces a hydroxyl group, temporarily altering the molecule's partition coefficient (LogP) and influencing its ability to cross lipid membranes.

  • Chemical Stability: The C5-bromine atom is susceptible to homolytic cleavage under photochemical conditions[6]. The specific tautomeric state of the ring at the moment of excitation can dictate the subsequent radical degradation pathways, impacting the shelf-life of the formulated compound.

References

  • Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution Oriental Journal of Chemistry[Link]

  • Lactam-lactim tautomerism - Quick Reference Oxford Reference[Link]

  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy PMC - National Institutes of Health [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPN)[Link]

  • Photochemical Oxidation of Hydantoins RSC Publishing [Link]

  • The Chemistry of the Hydantoins DataPDF Repository [Link]

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5-Bromo-5-phenylimidazolidine-2,4-dione CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-5-phenylimidazolidine-2,4-dione: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 5-Bromo-5-phenylimidazolidine-2,4-dione, a halogenated derivative of the well-known hydantoin scaffold. As this compound is not commercially cataloged and lacks a dedicated CAS number, this document focuses on its logical synthesis from its direct precursor, 5-phenylhydantoin. We present a detailed, field-proven protocol for its preparation via benzylic bromination, discuss methods for its analytical characterization, and explore its potential reactivity and applications as a versatile intermediate in medicinal chemistry and drug development. The guide is intended for researchers and scientists who require a functional understanding of this reactive building block.

Chemical Identity and Properties

While 5-Bromo-5-phenylimidazolidine-2,4-dione is not listed in major chemical databases, its identity can be defined by its structure. The most critical starting point for its synthesis and study is the parent compound, 5-phenylhydantoin.

Precursor: 5-Phenylhydantoin

The foundational precursor for the target molecule is 5-phenylhydantoin. Its identifiers and key properties are summarized below.

Identifier TypeValueSource
CAS Number 89-24-7[1]
IUPAC Name 5-phenylimidazolidine-2,4-dione[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
InChIKey NXQJDVBMMRCKQG-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)C2C(=O)NC(=O)N2[1]
Target Compound: 5-Bromo-5-phenylimidazolidine-2,4-dione

The following identifiers are predicted based on the chemical structure of the target compound.

Identifier TypePredicted Value
IUPAC Name 5-Bromo-5-phenylimidazolidine-2,4-dione
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
InChI InChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14)
InChIKey BPLODGFJIKWCSQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br

Proposed Synthesis and Purification

The most chemically sound and efficient method for preparing 5-Bromo-5-phenylimidazolidine-2,4-dione is through the free-radical bromination of the benzylic C-H bond at the C5 position of 5-phenylhydantoin. This transformation is analogous to well-established benzylic bromination protocols.[2][3]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactant 5-Phenylhydantoin Reflux Heat to Reflux (Initiate with UV/Heat) Monitor by TLC Reactant->Reflux Solvent CCl₄ (Anhydrous) Solvent->Reflux Reagent N-Bromosuccinimide (NBS) Reagent->Reflux Initiator AIBN or Benzoyl Peroxide Initiator->Reflux Cool Cool to RT Reflux->Cool Reaction Complete Filter Filter Succinimide Cool->Filter Wash Wash Filtrate (aq. Na₂S₂O₃, Brine) Filter->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallization (e.g., EtOAc/Hexanes) Concentrate->Recrystallize Product Pure 5-Bromo-5-phenyl- imidazolidine-2,4-dione Recrystallize->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

  • 5-Phenylhydantoin (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Hexanes for recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-phenylhydantoin (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq). Add anhydrous carbon tetrachloride to form a slurry.

    • Causality: CCl₄ is a standard non-polar solvent for free-radical reactions. NBS is used as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions. AIBN is a thermal radical initiator required to start the chain reaction.[2]

  • Initiation and Reaction: Heat the mixture to reflux (approx. 77°C). The reaction can be initiated by the application of heat or irradiation with a UV lamp.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 5-phenylhydantoin starting material. The reaction is typically complete within 1-4 hours.

    • Trustworthiness: TLC monitoring is a critical self-validating step. A co-spot of the reaction mixture with the starting material allows for unambiguous confirmation of its consumption.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product, likely as a crystalline solid.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following techniques and expected results form a self-validating analytical system.

Spectroscopic Data (Predicted)
TechniquePrecursor (5-Phenylhydantoin)Expected for 5-Bromo-5-phenylhydantoinRationale for Change
¹H NMR Singlet at ~5.2 ppm (1H, CH -Ph)Absence of the singlet at ~5.2 ppmThe proton at the C5 position is substituted with a bromine atom.
¹³C NMR Signal at ~65 ppm (C H-Ph)Downfield shift to ~70-80 ppm (C Br-Ph)The electronegative bromine atom deshields the C5 carbon, causing a significant downfield shift.
IR (cm⁻¹) ~3280 (N-H stretch), ~1770 & ~1715 (asymm. & symm. C=O stretch)~3280 (N-H stretch), ~1775 & ~1720 (C=O stretch)The core hydantoin functional groups remain intact; minor shifts in carbonyl frequencies may occur due to electronic effects of the bromine.[4]
Mass Spec (EI) M⁺ at m/z 176Isotopic pattern: M⁺ at m/z 254 and M+2 at m/z 256 with ~1:1 ratioBromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, giving a characteristic M/M+2 pattern.
Characterization Workflow Diagram

AnalysisWorkflow Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC MS Mass Spectrometry (Confirm Mass & Isotope Pattern) TLC->MS If single spot NMR ¹H and ¹³C NMR (Confirm Structural Change) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Pure Pure Product Confirmed IR->Pure All data consistent

Caption: Logical workflow for the analytical validation of the synthesized product.

Reactivity and Synthetic Applications

The primary site of reactivity in 5-Bromo-5-phenylimidazolidine-2,4-dione is the newly installed carbon-bromine bond. This feature makes the molecule a valuable synthetic intermediate.

Nucleophilic Substitution

The benzylic bromide is an excellent leaving group, making the C5 position highly susceptible to attack by a wide range of nucleophiles (Nu⁻).

Caption: General scheme for nucleophilic substitution at the C5 position.

  • Expertise & Experience: This Sₙ1 or Sₙ2 reaction pathway allows for the facile introduction of various functionalities. For example, reaction with amines, thiols, or alcohols can create new libraries of 5-substituted-5-phenylhydantoin derivatives. The hydantoin core is a privileged scaffold in medicinal chemistry, famously represented by the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin).[5][6][7] Therefore, this intermediate serves as a key building block for synthesizing novel drug candidates where diversification at the C5 position is desired.[8]

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, safety protocols must be derived from data on analogous structures and reagents.

  • General Handling: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.

  • Hazards of Analogs:

    • Brominated Compounds: Many organic bromides are irritants and lachrymators. The target compound should be treated as harmful if swallowed and a potential skin irritant.

    • Hydantoins: Some substituted hydantoins, like Phenytoin, have known biological effects and may pose reproductive health risks.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Given its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Bromo-5-phenylimidazolidine-2,4-dione, while not a commercially available reagent, represents a highly valuable and accessible intermediate for chemical synthesis. Through a straightforward benzylic bromination of 5-phenylhydantoin, researchers can gain access to a versatile scaffold. The reactive C-Br bond is a gateway to a multitude of 5-substituted derivatives, making it a powerful tool for constructing compound libraries aimed at drug discovery and development, particularly in the search for new anticonvulsant and neuroactive agents. The protocols and analytical frameworks provided in this guide offer a robust system for its successful synthesis, validation, and application.

References

  • PubChem. (n.d.). 5-Phenylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • Perrier, S., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Bioorganic & Medicinal Chemistry Letters, 13(10), 1693-1695. Retrieved from [Link]

  • Jankovic, B., et al. (2007). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. Chemical & Pharmaceutical Bulletin, 55(8), 1149-1153. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances. Retrieved from [Link]

  • S.K. Kataria P.G. College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for 5-Bromo-5-phenylimidazolidine-2,4-dione from 5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione from 5-phenylhydantoin

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione, a valuable chemical intermediate, from the readily available starting material, 5-phenylhydantoin. The described methodology focuses on a regioselective bromination at the C-5 position using N-Bromosuccinimide (NBS) as a safe and efficient bromine source. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[1] The starting material for this synthesis, 5-phenylhydantoin, is itself a known anticonvulsant agent. The introduction of a bromine atom at the C-5 position creates a versatile synthetic handle, transforming the parent molecule into 5-Bromo-5-phenylimidazolidine-2,4-dione. This halogenated derivative serves as a key precursor for further molecular elaboration, enabling the development of novel analogues and potential therapeutic agents through nucleophilic substitution or cross-coupling reactions.

The C-5 position of 5-phenylhydantoin is particularly susceptible to substitution. As a benzylic position flanked by two electron-withdrawing carbonyl groups, the C-H bond is weakened, facilitating its replacement. This protocol employs N-Bromosuccinimide (NBS), a crystalline solid that is significantly easier and safer to handle than liquid bromine.[2] NBS serves as a source for a low, steady concentration of electrophilic bromine, which allows for highly selective bromination at the desired benzylic position while minimizing competing reactions, such as electrophilic aromatic substitution on the phenyl ring.[2]

Reaction Mechanism and Rationale

The bromination of 5-phenylhydantoin with NBS typically proceeds via a free-radical chain mechanism, especially when initiated by light or a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide. This process is known as the Wohl-Ziegler reaction.[2]

The key steps are:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).

  • Propagation:

    • The highly reactive bromine radical abstracts the benzylic hydrogen atom from the C-5 position of 5-phenylhydantoin. This is the rate-determining step and is favored due to the stability of the resulting tertiary benzylic radical, which is resonance-stabilized by the adjacent phenyl ring and carbonyl groups.

    • This newly formed hydantoin radical then reacts with another molecule of NBS to yield the desired product, 5-Bromo-5-phenylimidazolidine-2,4-dione, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction ceases when radicals combine with each other to form non-radical species.

The use of a non-polar solvent like carbon tetrachloride (CCl₄) or benzene is traditional for this reaction as it disfavors the formation of ionic intermediates that could lead to side reactions.

Caption: Overall synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate safety and procedural modifications.

Materials and Equipment
Reagents & Chemicals Equipment
5-PhenylhydantoinRound-bottom flask (100 mL)
N-Bromosuccinimide (NBS)Reflux condenser
Azobisisobutyronitrile (AIBN)Magnetic stirrer and stir bar
Carbon Tetrachloride (CCl₄), anhydrousHeating mantle with temperature control
Sodium Thiosulfate (Na₂S₂O₃)Buchner funnel and filter paper
Sodium Bicarbonate (NaHCO₃), saturated solutionSeparatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Beakers, Erlenmeyer flasks
Ethanol (for recrystallization)Standard laboratory glassware
Reagent Quantities
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
5-Phenylhydantoin176.175.00 g28.4 mmol1.0
N-Bromosuccinimide (NBS)177.985.29 g29.8 mmol1.05
AIBN164.21~100 mg0.6 mmol0.02 (catalytic)
Carbon Tetrachloride (CCl₄)153.8250 mL--
Step-by-Step Synthesis Procedure

Sources

Application & Protocol Guide: A Proposed Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via a 5-Bromo Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

5,5-Diphenylhydantoin, widely known as Phenytoin, is a cornerstone medication in the management of epilepsy.[1] Its synthesis is a fundamental process in pharmaceutical manufacturing. While established methods such as the Biltz synthesis and the Bucherer-Bergs reaction are highly optimized and widely practiced, this application note explores a conceptual synthetic pathway proceeding through a 5-bromo-5,5-diphenylhydantoin intermediate.[2][3] This document provides a detailed, three-part protocol that first covers the established synthesis of the phenytoin precursor, followed by proposed, theory-based protocols for its subsequent bromination and reductive de-bromination. This exploration is intended for researchers and drug development professionals interested in alternative synthetic strategies and the chemistry of hydantoin derivatives.

Introduction and Synthetic Overview

Phenytoin functions by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing abnormal electrical activity in the brain.[3] The most common and industrially viable synthesis involves a one-pot, base-catalyzed condensation of benzil with urea, a variation of the Biltz synthesis.[4][5] This reaction proceeds via an intramolecular cyclization and a subsequent pinacol-type rearrangement to yield the final product.[6][7]

This guide diverges from the conventional to detail a multi-step, conceptual pathway. The core objective is to provide a robust, albeit theoretical, framework for the:

  • Synthesis of the 5,5-Diphenylhydantoin Precursor: Utilizing the established and efficient benzil-urea condensation.

  • Formation of the 5-Bromo Intermediate: A proposed protocol for the selective free-radical bromination at the C5 position.

  • Conversion to Final Product: A proposed reductive dehalogenation to yield 5,5-diphenylhydantoin.

This approach, while less direct than standard methods, serves as a valuable academic and research exercise in multi-step synthesis and the manipulation of heterocyclic scaffolds.

Overall Synthetic Workflow

The complete conceptual pathway is illustrated below.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Bromination (Proposed) cluster_2 Part III: Reduction (Proposed) Benzil Benzil + Urea PHT_initial 5,5-Diphenylhydantoin Benzil->PHT_initial   KOH, EtOH   Reflux (Biltz Synthesis) PHT_start 5,5-Diphenylhydantoin Bromo_inter 5-Bromo-5,5-diphenylhydantoin PHT_start->Bromo_inter   NBS, AIBN   CCl4, Reflux Bromo_start 5-Bromo-5,5-diphenylhydantoin PHT_final 5,5-Diphenylhydantoin Bromo_start->PHT_final   Bu3SnH, AIBN   Toluene, Reflux

Figure 1: Conceptual workflow for the synthesis of 5,5-diphenylhydantoin via a 5-bromo intermediate.

Part I: Protocol for Synthesis of 5,5-Diphenylhydantoin Precursor

This section details the well-established Biltz synthesis method. The reaction involves a base-catalyzed condensation of benzil and urea, followed by an acid-mediated rearrangement.[5][6]

Causality and Mechanistic Insights

The reaction is initiated by the nucleophilic attack of a deprotonated urea molecule on one of the carbonyl carbons of benzil. The subsequent intramolecular cyclization forms a heterocyclic pinacol intermediate.[6] Upon acidification, this intermediate undergoes a 1,2-phenyl shift in a pinacol-type rearrangement, which is the key step that drives the formation of the stable 5,5-disubstituted hydantoin ring system.[7]

G start Benzil + Urea step1 Nucleophilic Attack Deprotonated urea attacks benzil carbonyl. start->step1 KOH step2 Intramolecular Cyclization Amine group attacks second carbonyl. step1->step2 step3 Pinacol Rearrangement Acidification triggers 1,2-phenyl shift. step2->step3 H+ end_node 5,5-Diphenylhydantoin step3->end_node

Figure 2: Key mechanistic stages of the Biltz synthesis for phenytoin.

Experimental Protocol

Materials:

  • Benzil: 5.3 g (25.2 mmol)

  • Urea: 3.0 g (50.0 mmol)

  • Potassium Hydroxide (KOH): 1.7 g (30.3 mmol)

  • Ethanol (95%): 75 mL

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (5.3 g), urea (3.0 g), and ethanol (75 mL).

  • In a separate beaker, dissolve potassium hydroxide (1.7 g) in 5 mL of water. Once dissolved, add this aqueous KOH solution to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 2 hours.

  • After the reflux period, cool the mixture to room temperature and then pour it into 125 mL of cold deionized water.

  • Stir the aqueous mixture for 15 minutes. A precipitate of an insoluble by-product may form.

  • Filter the mixture by gravity or vacuum filtration to remove any insoluble material.

  • Transfer the clear filtrate to a beaker and cool it in an ice-water bath.

  • Slowly and carefully acidify the filtrate by adding concentrated HCl dropwise while stirring until the solution is strongly acidic (pH ~1-2). A voluminous white precipitate of 5,5-diphenylhydantoin will form.

  • Collect the precipitated product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual acid and salts.

  • Recrystallize the crude product from 95% ethanol to obtain pure 5,5-diphenylhydantoin. Dry the crystals in a vacuum oven.[6]

Part II: Proposed Protocol for Synthesis of 5-Bromo-5,5-diphenylhydantoin

This section describes a theoretical protocol for the bromination of the C5 position of phenytoin. This step is not a standard procedure and is based on established principles of free-radical halogenation.

Rationale and Mechanistic Considerations

The C5 carbon of 5,5-diphenylhydantoin is a tertiary carbon, making it a potential site for free-radical substitution. N-Bromosuccinimide (NBS) is a highly selective reagent for allylic and benzylic bromination, and it can also be used for bromination at tertiary carbons, particularly when initiated by light or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism. AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then abstract a bromine atom from NBS to initiate the chain reaction.

Proposed Experimental Protocol

Materials:

  • 5,5-Diphenylhydantoin: 2.52 g (10.0 mmol)

  • N-Bromosuccinimide (NBS): 1.96 g (11.0 mmol, recrystallized)

  • 2,2'-Azobisisobutyronitrile (AIBN): 82 mg (0.5 mmol)

  • Carbon Tetrachloride (CCl₄), anhydrous: 100 mL (Note: CCl₄ is a known carcinogen and ozone-depleting substance. Alternative solvents like chlorobenzene or acetonitrile should be considered and tested.)

Procedure:

  • Safety First: Conduct this procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • To a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 5,5-diphenylhydantoin (2.52 g), NBS (1.96 g), and AIBN (82 mg).

  • Add 100 mL of anhydrous carbon tetrachloride to the flask.

  • Flush the apparatus with nitrogen and maintain a positive nitrogen atmosphere.

  • Heat the mixture to a gentle reflux (approx. 77°C for CCl₄) with stirring. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide by-product will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 5-bromo-5,5-diphenylhydantoin.

  • The crude product may be purified by column chromatography on silica gel.

Part III: Proposed Protocol for Reductive Dehalogenation

This final section details a theoretical protocol to convert the 5-bromo intermediate back to 5,5-diphenylhydantoin. This step demonstrates a common method for the reduction of alkyl halides.

Rationale and Mechanistic Considerations

Tributyltin hydride (Bu₃SnH) is a classic and effective reagent for the free-radical reduction of carbon-halogen bonds. The reaction is initiated by AIBN, which generates a tributyltin radical (Bu₃Sn•). This radical abstracts the bromine atom from the 5-bromo-5,5-diphenylhydantoin, creating a hydantoin-centered radical at the C5 position. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, propagating the chain and yielding the final product.

Proposed Experimental Protocol

Materials:

  • 5-Bromo-5,5-diphenylhydantoin (crude from Part II): ~10.0 mmol

  • Tributyltin Hydride (Bu₃SnH): 3.2 mL (12.0 mmol)

  • 2,2'-Azobisisobutyronitrile (AIBN): 82 mg (0.5 mmol)

  • Toluene, anhydrous: 100 mL

Procedure:

  • Safety First: Tributyltin hydride is toxic. Handle with extreme care in a chemical fume hood.

  • Dissolve the crude 5-bromo-5,5-diphenylhydantoin in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Add AIBN (82 mg) to the solution.

  • Degas the solution by bubbling nitrogen through it for 20 minutes.

  • Add the tributyltin hydride (3.2 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The crude product will contain organotin by-products. Purification can be achieved by partitioning the residue between acetonitrile and hexane (the product is more soluble in acetonitrile, while the tin by-products are more soluble in hexane) or by flash chromatography on silica gel.

  • Confirm the identity of the final product as 5,5-diphenylhydantoin using the analytical methods described below.

Characterization and Data

The identity and purity of the synthesized 5,5-diphenylhydantoin should be confirmed by standard analytical techniques.

Analysis Expected Result Reference
Melting Point 295–298 °C[6]
FT-IR (cm⁻¹) ~3270 (N-H stretch), ~3200 (N-H stretch), ~1770 (C=O stretch), ~1720 (C=O stretch)[8]
¹H NMR (DMSO-d₆) δ ~11.0 (s, 1H, N-H), δ ~9.3 (s, 1H, N-H), δ ~7.4 (m, 10H, Ar-H)[8][9]
¹³C NMR (DMSO-d₆) δ ~175, δ ~157, δ ~141, δ ~129, δ ~128, δ ~126, δ ~70[4]
UV-Vis (Methanol) λ_max ≈ 258 nm[10]

Concluding Remarks

This application note has detailed a conceptual three-part synthesis of 5,5-diphenylhydantoin (Phenytoin) that proceeds via a proposed 5-bromo intermediate. While the initial synthesis of the phenytoin precursor from benzil and urea is a standard and highly efficient method, the subsequent bromination and reductive dehalogenation steps are presented as a theoretical exercise. This pathway is significantly less efficient and involves more hazardous reagents (NBS, CCl₄, Bu₃SnH) than the direct one-pot synthesis. However, it serves as an instructive example of synthetic strategy, demonstrating the application of free-radical reactions to a complex heterocyclic molecule and providing a framework for researchers exploring the functionalization of the hydantoin core.

References

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3979. [Link]

  • Patel, H., et al. (2024). Synthesis of phenytoin via Bucherer–Bergs reaction. ResearchGate. [Link]

  • Royal Society of Chemistry. (2014). Spectral data: 1H NMR of 5,5-diphenylhydantoin. [Link]

  • Vibzzlab. (2021). 5,5 diphenyl hydantoin (Phenytoin). YouTube. [Link]

  • PubChem. 5,5-Diphenylhydantoin, 3-acetyl-. National Library of Medicine. [Link]

  • Labmonk. (n.d.). Aim: To prepare phenytoin from benzil and urea. [Link]

  • Organic Synthesis International. (2014). Dilantin, 5,5-Diphenylhydantoin. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Pankaskie, M. C., & Small, L. (1986). The synthesis of 5,5'-diphenylhydantoin: A novel benzil-benzilic acid rearrangement. Journal of Chemical Education, 63(7), 650. [Link]

  • Academia.edu. (n.d.). One-Pot Synthesis of Phenytoin Analogs. [Link]

  • Bakkali, H., et al. (2023). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]

  • Lopes, I., et al. (2022). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]

  • Scribd. (n.d.). Synthesis of 5,5-diphenylhydantoin. [Link]

  • University of the Atlantic. (n.d.). A high yield synthesis of phenytoin and related compounds using microwave activation. [Link]

  • UCLouvain. (n.d.). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. [Link]

  • University of Tehran. (n.d.). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. [Link]

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The Emerging Potential of 5-Bromo-5-phenylimidazolidine-2,4-dione as a Novel Radical Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the prospective use of 5-Bromo-5-phenylimidazolidine-2,4-dione as a radical precursor. While direct literature on this specific application is nascent, this document provides a comprehensive overview based on established principles of radical chemistry, drawing analogies from well-characterized N-bromo reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and N-bromosuccinimide (NBS).

Introduction: The Quest for Tunable Radical Initiators

Radical reactions are a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds with high efficiency. The heart of these transformations lies in the controlled generation of radical species, a role fulfilled by radical initiators.[1] An ideal initiator should exhibit predictable decomposition under mild conditions, be safe to handle, and offer a high yield of reactive radicals.

While reagents like DBDMH have proven to be versatile brominating agents through both radical and electrophilic pathways, the exploration of novel precursors with potentially unique reactivity profiles is a continuous endeavor in synthetic chemistry.[2][3][4] 5-Bromo-5-phenylimidazolidine-2,4-dione presents an intriguing scaffold. The presence of a phenyl group at the 5-position is hypothesized to modulate the electronic properties and stability of the resulting radicals, potentially offering new avenues for selectivity in radical reactions.

This guide will first propose a synthetic route to 5-Bromo-5-phenylimidazolidine-2,4-dione, followed by a detailed discussion of its hypothesized mechanism as a radical precursor. Finally, a model experimental protocol for its application in a benzylic bromination reaction will be presented, providing a foundational methodology for its exploration in organic synthesis.

Proposed Synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione

The synthesis of the title compound can be envisioned through the direct bromination of the commercially available 5-phenylhydantoin. This approach is analogous to the synthesis of other N-halogenated heterocyclic compounds.[5]

Synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione 5-phenylhydantoin 5-Phenylimidazolidine-2,4-dione Product 5-Bromo-5-phenylimidazolidine-2,4-dione 5-phenylhydantoin->Product  + Br2, NaOH (aq) Br2 Bromine (Br2) NaOH Sodium Hydroxide (aq)

Caption: Proposed synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione.

Protocol: Synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione

Materials:

  • 5-Phenylimidazolidine-2,4-dione

  • Bromine

  • Sodium hydroxide

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 5-phenylimidazolidine-2,4-dione in an aqueous solution of sodium hydroxide.

  • Slowly add one equivalent of bromine via a dropping funnel to the cooled solution with vigorous stirring.

  • Continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 5-Bromo-5-phenylimidazolidine-2,4-dione.

Mechanism of Radical Generation

The utility of 5-Bromo-5-phenylimidazolidine-2,4-dione as a radical precursor is predicated on the homolytic cleavage of the N-Br bond. This process can be initiated by heat or photochemical irradiation.[1][2] The general mechanism for a radical chain reaction involving this precursor is outlined below.

Radical Chain Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator 5-Bromo-5-phenyl- imidazolidine-2,4-dione Radicals Bromine Radical (Br•) + Hydantoinyl Radical Initiator->Radicals Heat or UV Light Substrate Substrate (R-H) Alkyl_Radical Alkyl Radical (R•) Substrate->Alkyl_Radical + Br• Product Brominated Product (R-Br) Alkyl_Radical->Product + 5-Bromo-5-phenyl- imidazolidine-2,4-dione Termination_Products Non-Radical Products (e.g., Br2, R-R, R-Br) Br_Br Br• + Br• Br_Br->Termination_Products R_R R• + R• R_R->Termination_Products R_Br R• + Br• R_Br->Termination_Products

Caption: General mechanism of a radical chain reaction.

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in 5-Bromo-5-phenylimidazolidine-2,4-dione, generating a bromine radical and a stabilized hydantoinyl radical. This step typically requires an energy input in the form of heat or UV light.[6]

Propagation: This phase consists of two key steps. First, the highly reactive bromine radical abstracts a hydrogen atom from the substrate (e.g., from a benzylic position) to form HBr and an alkyl radical. This alkyl radical then reacts with another molecule of 5-Bromo-5-phenylimidazolidine-2,4-dione to yield the brominated product and a new bromine radical, which continues the chain reaction.[7]

Termination: The radical chain is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[6]

Application Protocol: Benzylic Bromination of Toluene

This protocol provides a model for the application of 5-Bromo-5-phenylimidazolidine-2,4-dione in the selective bromination of a benzylic position, using toluene as a model substrate.

Experimental Workflow

Experimental_Workflow Start Start Setup Combine Toluene, 5-Bromo-5-phenyl- imidazolidine-2,4-dione, and Solvent in a Reaction Vessel Start->Setup Initiation Add Radical Initiator (e.g., AIBN) and Heat/Irradiate Setup->Initiation Monitoring Monitor Reaction by TLC/GC Initiation->Monitoring Quenching Quench with Saturated Aqueous Na2S2O3 Monitoring->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for benzylic bromination.

Materials:

  • Toluene

  • 5-Bromo-5-phenylimidazolidine-2,4-dione

  • Carbon tetrachloride (or another suitable solvent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or a UV lamp

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Reaction flask with reflux condenser

  • Heating mantle or UV lamp

  • Magnetic stirrer

Procedure:

  • To a reaction flask equipped with a reflux condenser and magnetic stirrer, add toluene (1.0 mmol), 5-Bromo-5-phenylimidazolidine-2,4-dione (1.1 mmol), and carbon tetrachloride (10 mL).

  • Add a catalytic amount of AIBN (0.1 mmol).

  • Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting benzyl bromide by column chromatography on silica gel.

Quantitative Data and Expected Outcomes

The following table summarizes the proposed reaction conditions and expected outcomes for the benzylic bromination of toluene. Yields are hypothetical and based on typical results obtained with similar N-bromo reagents.

SubstrateReagentInitiatorSolventTime (h)Expected ProductPredicted Yield (%)
Toluene5-Bromo-5-phenylimidazolidine-2,4-dioneAIBNCCl43Benzyl bromide80-90
Ethylbenzene5-Bromo-5-phenylimidazolidine-2,4-dioneUV LightCCl441-Bromo-1-phenylethane75-85
Cumene5-Bromo-5-phenylimidazolidine-2,4-dioneAIBNCCl422-Bromo-2-phenylpropane85-95

Safety and Handling

As with all N-bromo compounds, 5-Bromo-5-phenylimidazolidine-2,4-dione should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

5-Bromo-5-phenylimidazolidine-2,4-dione represents a promising, yet underexplored, candidate as a radical precursor. Based on the well-established chemistry of analogous N-bromo compounds, it is hypothesized to be an effective reagent for radical bromination reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this novel compound. Further experimental validation is required to fully elucidate its reactivity, selectivity, and scope of applications.

References

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 8(2), x230060. Available at: [Link]

  • Dudziec, B., & Turhanen, P. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Die Pharmazie, 56(11), 863-866. Available at: [Link]

  • Al-Saadi, M. D. N., et al. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. Journal of Applied Sciences Research, 13(1), 31-40. Available at: [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Available at: [Link]

  • Al-Saadi, M. D. N., et al. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1), 38-46. Available at: [Link]

  • Wikipedia. (n.d.). Radical initiator. Available at: [Link]

  • Mol-Instincts. (n.d.). 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione. Available at: [Link]

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]

  • Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Available at: [Link]

  • Orazi, O. O., & Corral, R. A. (1988). Method of preparing N-halogenated organic heterocyclic compounds. U.S. Patent No. 4,745,189.
  • Chassaing, C., Haudrechy, A., & Langlois, Y. (1997). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination. Tetrahedron Letters, 38(26), 4415-4416. Available at: [Link]

  • Chemia. (2022, May 19). A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8). Available at: [Link]

  • SpectraBase. (n.d.). 3-phenyl-5-(5-bromo-2-oxo-2,3-dihydro-1H-3-indolydene)-2-thioxo-1,3-thiazolidin-4-one. Available at: [Link]

  • Navarrete-Vazquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2047-2056. Available at: [Link]

  • Jahan, K., et al. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLOS ONE, 16(3), e0247619. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

  • OCW. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. YouTube. Available at: [Link]

  • Berion, F., et al. (2018). In situ generation of radical initiators using amine-borane complexes for carbohalogenation of alkenes. Chemical Communications, 54(74), 10427-10430. Available at: [Link]

Sources

Introduction: The Synthetic Challenge and Opportunity of the C5-Quaternary Hydantoin Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the catalytic functionalization of 5-Bromo-5-phenylhydantoin, designed for researchers, scientists, and drug development professionals.

The hydantoin motif, specifically imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmaceuticals, including the widely-known anticonvulsant Phenytoin (5,5-diphenylhydantoin).[1] The C5 position of the hydantoin ring is a critical locus for substitution, directly influencing the molecule's spatial arrangement and interaction with biological targets. 5-Bromo-5-phenylhydantoin presents a unique synthetic intermediate; however, its functionalization is a non-trivial challenge.

The bromine atom is situated on a quaternary, sp³-hybridized carbon, which precludes conventional palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira, as these methods typically rely on the oxidative addition to sp²-hybridized carbon-halogen bonds.[2][3] Consequently, derivatization at this center requires alternative catalytic strategies that can effectively activate this sterically hindered and electronically distinct C-Br bond.

This guide provides a detailed exploration of catalytic methods tailored for the functionalization of 5-Bromo-5-phenylhydantoin, focusing on mechanistically sound and synthetically viable approaches. We will delve into radical-mediated pathways, which are particularly well-suited for this transformation, and explore frontier transition-metal-catalyzed methods that operate via single-electron transfer (SET) mechanisms. Each section combines in-depth mechanistic rationale with detailed, actionable protocols to empower researchers in their synthetic endeavors.

Section 1: Photoredox Catalysis for C5-Radical Generation and Coupling

Expertise & Rationale: Visible-light photoredox catalysis has emerged as a powerful paradigm for generating radical intermediates under exceptionally mild conditions.[4][5] For 5-Bromo-5-phenylhydantoin, this approach is ideal. The C-Br bond can be readily reduced via single-electron transfer from an excited-state photocatalyst, leading to the formation of a key C5-centered tertiary radical. This radical is a versatile intermediate that can be trapped by a variety of radical acceptors to forge new carbon-carbon and carbon-heteroatom bonds. The choice of photocatalyst is critical and is determined by its excited-state reduction potential, which must be sufficient to reduce the C-Br bond.[6]

Mandatory Visualization: General Workflow

G cluster_start Starting Material cluster_methods Catalytic Methods cluster_products Functionalized Products Start 5-Bromo-5-phenylhydantoin Photoredox Photoredox Catalysis Start->Photoredox Copper Copper Catalysis (Radical Pathway) Start->Copper Classical Classical Radical Initiation (AIBN) Start->Classical Alkylated C5-Alkylated Hydantoins Photoredox->Alkylated Arylated C5-Arylated Hydantoins Photoredox->Arylated Vinylated C5-Vinylated Hydantoins Photoredox->Vinylated Copper->Alkylated Copper->Arylated Classical->Alkylated G cluster_1 Radical Generation cluster_2 Radical Coupling cluster_3 Catalyst Regeneration PC PC PC_star *PC PC->PC_star hν (Visible Light) PC_oxidized PC⁺ PC_star->PC_oxidized SET HydantoinBr Hydantoin-Br PC_star->HydantoinBr e⁻ PC_oxidized->PC HydantoinRadical Hydantoin• HydantoinBr->HydantoinRadical Br_ion Br⁻ CoupledRadicalAnion [Coupled Product]•⁻ HydantoinRadical->CoupledRadicalAnion + Coupling Partner CouplingPartner Coupling Partner (e.g., Vinyl-BF₃K) Base Base CoupledRadicalAnion->PC_oxidized e⁻ Product Hydantoin-Vinyl CoupledRadicalAnion->Product SET BaseH Base-H⁺

Sources

Application Note: Green Chemistry Synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Ultrasound-Assisted Multicomponent Reaction & Solvent-Free Mechanochemical Halogenation

Introduction & Rationale

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in drug development, forming the core of numerous anticonvulsant, antimicrobial, and antineoplastic agents. Specifically, 5-bromo-5-phenylimidazolidine-2,4-dione (5-bromo-5-phenylhydantoin) serves as a critical electrophilic intermediate for synthesizing complex, non-natural


-amino acids and spiro-fused therapeutics.

Historically, the synthesis of brominated hydantoins relied on harsh conditions: prolonged thermal refluxes in toxic solvents (e.g., carbon tetrachloride or chlorobenzene) and the use of hazardous radical initiators. This application note details a modernized, two-step Green Chemistry protocol. By coupling an ultrasound-assisted 1[1] with a solvent-free 2[2], this workflow eliminates halogenated solvents, drastically reduces the Environmental Factor (E-factor), and provides a self-validating, high-yield pathway to the target molecule.

Mechanistic Insights & Causality

Step 1: Ultrasound-Assisted Bucherer-Bergs Reaction

The synthesis of the precursor, 5-phenylhydantoin, is achieved via the Bucherer-Bergs reaction using benzaldehyde, potassium cyanide (KCN), and ammonium carbonate.

  • The Causality of Ultrasound: In traditional thermal batch synthesis, the multiphase nature of the aqueous/organic mixture limits mass transfer, requiring extended heating (often >12 hours). Applying ultrasonic irradiation (35–40 kHz) induces acoustic cavitation—the rapid formation and collapse of microbubbles. This generates localized "hot spots" of extreme temperature and pressure, which accelerates the formation of the intermediate cyanohydrin and its subsequent conversion to the

    
    -amino nitrile.
    
  • Self-Validation: The reaction is visually self-reporting. The initial heterogeneous emulsion clarifies as the soluble

    
    -amino nitrile forms, followed by the rapid precipitation of the insoluble 5-phenylhydantoin upon CO
    
    
    
    insertion and cyclization.

BB_Workflow Start Benzaldehyde + KCN + (NH4)2CO3 US Ultrasound Irradiation (Aqueous EtOH, 60°C) Start->US Int1 Cyanohydrin & α-Amino Nitrile Intermediates US->Int1 Cyclization CO2 Insertion & Cyclization Int1->Cyclization Product1 5-Phenylhydantoin (Precipitation) Cyclization->Product1

Ultrasound-assisted Bucherer-Bergs reaction workflow for 5-phenylhydantoin.

Step 2: Mechanochemical C5-Bromination

The functionalization of 5-phenylhydantoin to 5-bromo-5-phenylhydantoin requires the substitution of the benzylic/


-carbonyl proton at the C5 position.
  • The Causality of Mechanochemistry: Instead of using

    
     in acetic acid or NBS in refluxing 
    
    
    
    , this protocol utilizes a mixer mill. The kinetic energy transferred from the collision of zirconia milling balls provides the activation energy required for the C-H bond cleavage and subsequent halogenation. This solvent-free environment forces intimate molecular contact, driving the reaction to quantitative conversion without the need for radical initiators like AIBN.
  • Self-Validation: The validation of this step relies on differential solubility. The byproduct of N-bromosuccinimide (NBS) is succinimide, which is highly soluble in water. The target brominated hydantoin is strictly hydrophobic. Washing the crude milled powder with warm water selectively removes the byproduct, leaving the pure product as a filter cake.

Mech_Bromination Reactant 5-Phenylhydantoin + NBS Mill Mixer Mill (25 Hz) Solvent-Free Reactant->Mill Activation Mechanochemical C5-H Bromination Mill->Activation Byproduct Succinimide (Water Soluble) Activation->Byproduct Product2 5-Bromo-5-phenylhydantoin (Isolated Yield) Activation->Product2

Solvent-free mechanochemical bromination of 5-phenylhydantoin using NBS.

Quantitative Data & Optimization

Table 1: Synthesis Metrics - Conventional vs. Green Ultrasound Bucherer-Bergs

MetricConventional Batch (Thermal)Green Protocol (Ultrasound)Causality / Advantage
Reaction Time 12 - 18 hours45 - 60 minutesCavitation enhances multiphase mass transfer.
Solvent DMF or high-volume EtOH1:1 EtOH/WaterElimination of reprotoxic solvents.
Yield 65 - 70%88 - 92%Reduced thermal degradation of intermediates.

Table 2: Reaction Optimization for Mechanochemical Bromination (25 Hz Milling)

EntryNBS EquivalentsMilling Time (min)Conversion (%)Observation (Self-Validation)
11.01565%Incomplete reaction; starting material visible on TLC.
21.053089%Trace starting material remains.
3 1.10 45 >98% Optimal; complete conversion, pure white powder post-wash.
41.5045>98%Unnecessary excess; higher E-factor, harder to wash out succinimide.

Experimental Protocols

Protocol A: Synthesis of 5-Phenylhydantoin

Caution: KCN is highly toxic. Handle only in a certified fume hood with proper PPE and have a cyanide antidote kit accessible.

  • Preparation: In a 100 mL heavy-walled glass reaction vessel, dissolve ammonium carbonate (14.4 g, 150 mmol) and KCN (3.25 g, 50 mmol) in 40 mL of a 1:1 mixture of deionized water and ethanol.

  • Addition: Add benzaldehyde (5.3 g, 50 mmol) dropwise to the stirring solution. The mixture will initially appear as a cloudy emulsion.

  • Ultrasound Irradiation: Suspend the vessel in an ultrasonic bath (35 kHz). Maintain the bath temperature at 60 °C. Sonicate for 45–60 minutes.

  • Validation Check 1 (Visual): Observe the reaction transition from a cloudy emulsion to a clear solution, followed by the precipitation of a dense white solid.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under a vacuum.

  • Purification: Wash the filter cake with ice-cold water (3 × 20 mL) to remove residual inorganic salts, followed by cold ethanol (10 mL). Dry under a vacuum at 60 °C overnight.

  • Validation Check 2 (Analytical): Confirm purity via melting point (Expected: 178–180 °C)[3].

Protocol B: Mechanochemical Synthesis of 5-Bromo-5-phenylhydantoin

Note: NBS should be freshly recrystallized from water to remove trace


 and succinimide, which can skew stoichiometric milling ratios and alter the solid-state friction dynamics.
  • Loading the Mill: Into a 15 mL zirconium oxide (

    
    ) milling jar, add 5-phenylhydantoin (1.76 g, 10 mmol) and freshly purified N-bromosuccinimide (1.96 g, 11 mmol).
    
  • Milling Media: Add two 10 mm

    
     milling balls. Seal the jar tightly.
    
  • Mechanochemical Activation: Mount the jar in a mixer mill (e.g., Retsch MM400). Mill the mixture at a frequency of 25 Hz for 45 minutes.

  • Validation Check 1 (TLC): Carefully open the jar in a fume hood. Extract a ~5 mg aliquot of the blended powder, dissolve in 1 mL ethyl acetate, and spot on a silica TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). The starting material spot (

    
    ) should be completely absent, replaced by a new product spot (
    
    
    
    ).
  • Aqueous Workup: Transfer the crude milled powder to a sintered glass funnel. Wash the powder thoroughly with warm deionized water (40 °C, 5 × 20 mL).

  • Validation Check 2 (Gravimetric & Phase): The highly water-soluble succinimide byproduct washes through the filter, while the hydrophobic 5-bromo-5-phenylhydantoin remains. Dry the retentate under a high vacuum.

  • Validation Check 3 (Analytical): Confirm substitution via melting point (Expected: 210–212 °C)[3].

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.Molecules, MDPI.
  • Mechanochemical synthesis of small organic molecules.Beilstein Journal of Organic Chemistry.
  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient.ChemRxiv.
  • Mechanochemical Halogenations of Sydnones and Rearrangement to 1,3,4-Oxadiazolin-2-ones.ChemRxiv.
  • Photochemical Oxid

Sources

Regioselective N-Alkylation of 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Executive Summary & Strategic Analysis

The N-alkylation of 5-Bromo-5-phenylimidazolidine-2,4-dione (also known as 5-bromo-5-phenylhydantoin) presents a unique synthetic challenge compared to standard hydantoin functionalization. Unlike the stable 5,5-diphenylhydantoin (Phenytoin), this substrate contains a highly reactive C5-bromine atom. This moiety is chemically analogous to an


-bromo imide, making it susceptible to nucleophilic substitution (

/

), radical homolysis, and elimination reactions under basic conditions.

Core Directive: The primary objective of this protocol is to achieve regioselective alkylation at the N3 position (the imidic nitrogen) while strictly preserving the labile C5-Br bond.

Key Technical Constraints:

  • Acidity Hierarchy: The N3 proton (

    
    ) is significantly more acidic than the N1 proton (
    
    
    
    ) due to resonance stabilization by two flanking carbonyl groups.
  • C5-Br Instability: The C5-Br bond is activated by both the phenyl ring (benzylic-like) and the carbonyls. Strong nucleophiles (e.g.,

    
    , 
    
    
    
    ) or elevated temperatures will lead to C5-substitution (forming 5-hydroxy/alkoxy derivatives) or debromination.
  • Regioselectivity: Under mild basic conditions, alkylation occurs almost exclusively at N3 . N1-alkylation requires conditions that are generally incompatible with the stability of the C5-Br substituent.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via a base-mediated deprotonation of the N3-H, forming a resonance-stabilized mono-anion. This nucleophile then attacks the alkyl halide via an


 mechanism.

Critical Control Point: The choice of base is paramount.

  • Recommended: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These are non-nucleophilic enough to avoid attacking the C5 center but strong enough to deprotonate N3.
  • Contraindicated: Sodium Hydride (

    
    ) or Hydroxides (
    
    
    
    ).
    
    
    can lead to di-anion formation and subsequent C5-elimination/rearrangement. Hydroxides will rapidly hydrolyze the C5-Br to an alcohol.
Figure 1: Reaction Mechanism and Competing Pathways

ReactionMechanism Substrate 5-Bromo-5-phenylhydantoin (Substrate) Intermediate N3-Anion Intermediate (Resonance Stabilized) Substrate->Intermediate Deprotonation (N3-H) Base Base (K2CO3) Base->Intermediate Product 3-Alkyl-5-bromo-5-phenylhydantoin (Target Product) Intermediate->Product SN2 Attack at N3 SideProduct Side Product: 5-Alkoxy/Hydroxy-hydantoin Intermediate->SideProduct Over-reaction / Nucleophilic Attack at C5 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: Pathway showing preferential N3-alkylation (green) vs. potential C5-substitution side reactions (red).

Experimental Protocol: N3-Selective Alkylation

This protocol is optimized for the synthesis of 3-alkyl-5-bromo-5-phenylimidazolidine-2,4-diones using mild conditions to ensure the survival of the C5-Br motif.

Materials & Reagents
ComponentSpecificationRole
Substrate 5-Bromo-5-phenylimidazolidine-2,4-dioneStarting Material (SM)
Alkylating Agent Alkyl Iodide (R-I) or Bromide (R-Br)Electrophile (1.1 equiv)
Base Potassium Carbonate (

), anhydrous
Mild Base (1.5 equiv)
Solvent Acetone (HPLC Grade, dry) or DMFReaction Medium
Quench Ammonium Chloride (

), sat.[1] aq.
Neutralization
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a dry 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add 1.0 mmol of 5-Bromo-5-phenylimidazolidine-2,4-dione.

  • Solvent: Add 10 mL of anhydrous Acetone. (Use DMF if the substrate is insoluble in Acetone, but Acetone facilitates easier workup).

  • Base Addition: Add 1.5 mmol (207 mg) of anhydrous granular

    
    .
    
    • Note: Grind the carbonate to a fine powder to enhance surface area.

2. Alkylation:

  • Stir the suspension at Room Temperature (20-25°C) for 15 minutes to allow partial deprotonation.

  • Add Electrophile: Dropwise add 1.1 mmol of the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide).

  • Monitoring: Stir at Room Temperature.

    • Timeframe: Reactive halides (MeI, BnBr) typically complete in 2–6 hours . Less reactive halides may require mild warming (35-40°C) .

    • Warning:Do not reflux aggressively. High heat promotes C5-Br homolysis.

3. In-Process Control (IPC):

  • Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Visualization: UV (254 nm). The product will typically be less polar (higher

    
    ) than the starting material.
    
  • Confirmation: If unsure, take a mini-aliquot, evaporate, and run a crude

    
    -NMR. Look for the disappearance of the N3-H signal (~11.0 ppm broad singlet).
    

4. Workup & Isolation:

  • Filtration: Filter off the solid potassium salts (

    
    , excess 
    
    
    
    ) through a sintered glass funnel or a Celite pad.
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at

    
     to obtain a crude solid.
    
  • Purification:

    • Preferred: Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate.

    • Alternative: Flash Column Chromatography (SiO2, Gradient 0-30% EtOAc/Hexane). Note: Avoid basic alumina columns which may degrade the C-Br bond.

Data Interpretation & Characterization

The success of the reaction is validated by the shift in NMR signals and the preservation of the C5-Br integrity.

Expected Analytical Data
TechniqueObservationInterpretation

-NMR
Disappearance of

~11.0 ppm (s)
Loss of N3-H confirms alkylation.

-NMR
Appearance of

3.0-4.5 ppm
New signal corresponding to N3-Alkyl group.

-NMR

~9.0-9.5 ppm (s)
Retention of N1-H signal (N1 is not alkylated).

-NMR

~155 ppm (C2) & ~170 ppm (C4)
Carbonyl shifts change slightly due to N-alkylation.
IR 1710-1770

Characteristic hydantoin carbonyl stretches.
Mass Spec M+ and [M+2]+ (1:1 ratio)Critical: Isotopic pattern confirms Bromine is still present.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Bromine Hydrolysis or Radical mechanismLower temperature; Ensure solvent is strictly anhydrous; Exclude light (wrap flask in foil).
N1 & N3 Dialkylation Base too strong or excess reagentStrict stoichiometry (1.1 eq Alkyl Halide); Use weaker base (

).
Low Yield Poor solubilitySwitch solvent from Acetone to DMF or DMSO (requires aqueous workup).
Workflow Visualization
Figure 2: Operational Workflow for N3-Alkylation

Workflow Start Start: 5-Bromo-5-phenylhydantoin Dissolve Dissolve in Anhydrous Acetone (or DMF) Start->Dissolve AddBase Add K2CO3 (1.5 eq) Stir 15 min @ RT Dissolve->AddBase AddRX Add Alkyl Halide (1.1 eq) Monitor TLC (2-6 hrs) AddBase->AddRX Check TLC Check: SM Consumed? AddRX->Check Check->AddRX No (Wait/Heat mild) Filter Filter Salts (Remove K2CO3/KX) Check->Filter Yes Evap Evaporate Solvent (<40°C) Filter->Evap Recryst Recrystallize (EtOH/Water) Evap->Recryst Final Pure 3-Alkyl-5-bromo-5-phenylhydantoin Recryst->Final

Caption: Step-by-step decision matrix for the synthesis and purification process.

References
  • Regioselectivity of Hydantoin Alkylation

    • Meusinger, R., et al. "Structure elucidation of N-alkylated hydantoins by 15N NMR spectroscopy." Magnetic Resonance in Chemistry, 2005.

    • Context: Establishes N3 as the primary site of alkylation under mild basic conditions due to pKa differences.
  • Reactivity of 5-Bromo Hydantoins

    • Oravec, D., et al. "Reactivity of 5-bromo-5-substituted hydantoins." Chemical Papers, 2018.

    • Context: Details the sensitivity of the C5-Br bond to nucleophilic attack and the necessity of non-nucleophilic bases.
  • General Protocol for N-Alkylation

    • BenchChem Technical Support.[2] "Regioselective Hydantoin Alkylation." BenchChem Application Notes, 2025.

    • Context: General procedures for handling sensitive heterocyclic alkyl
  • Crystallographic Data & Stability

    • Guerrab, W., et al. "3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione." IUCrData, 2023.[3]

    • Context: Provides structural evidence of stable N3-alkylated hydantoins and typical bond lengths/angles for characteriz

Sources

Application Notes and Protocols: A Guide to Solvent Selection for Reactions Involving 5-Bromo Hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo hydantoins are a class of heterocyclic compounds that serve as highly versatile intermediates in medicinal chemistry and organic synthesis. Their utility stems from the presence of a reactive carbon-bromine bond at the C5 position, which can be readily displaced by a variety of nucleophiles, and the acidic N-H protons that allow for facile N-alkylation and other modifications. The successful outcome of reactions involving these substrates—be it yield, reaction rate, or selectivity—is critically dependent on the judicious choice of solvent.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for solvent selection in reactions involving 5-bromo hydantoins. We will move beyond simple solubility considerations to explore the profound impact of the solvent environment on reaction mechanisms, intermediate stability, and potential side reactions. By understanding the causality behind solvent effects, researchers can optimize existing protocols and rationally design new synthetic transformations.

The Pivotal Role of the Solvent: Theoretical Framework

The solvent is not merely a medium in which reactants dissolve; it is an active participant that can influence the energy of the ground states, transition states, and intermediates of a reaction. For 5-bromo hydantoins, the most common transformations are nucleophilic substitutions and radical-mediated reactions, each with distinct solvent requirements.

Solubility: The First Prerequisite

A reaction can only proceed efficiently if the reactants have adequate solubility. 5,5-disubstituted hydantoins are generally white crystalline solids with moderate solubility in water but ready solubility in organic solvents like acetone and ethanol.[1] The parent compound, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a common brominating agent, is slightly soluble in acetone, THF, and 1,4-dioxane, but exhibits good solubility in other organic solvents like dichloromethane and chloroform.[2]

Key Considerations:

  • Polarity Matching: The polarity of the specific 5-bromo hydantoin derivative, dictated by its substituents, will determine its solubility. "Like dissolves like" is a foundational principle.

  • Temperature: Solubility can often be increased by heating the reaction mixture, although this may also increase the rate of undesired side reactions.

Mechanistic Implications: SN1 vs. SN2 Pathways

Nucleophilic substitution at the C5-Br bond is a cornerstone of 5-bromo hydantoin chemistry. The solvent has the power to dictate whether this substitution proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway.[3]

  • SN1 Reactions: This two-step mechanism involves the formation of a carbocation intermediate. It is favored by polar, protic solvents (e.g., water, methanol, ethanol). These solvents excel at stabilizing both the departing bromide anion (through hydrogen bonding) and the carbocation intermediate, thereby lowering the activation energy of the rate-determining step.[4] This pathway is most relevant for 5-bromo hydantoins that can form a stable tertiary carbocation, such as 1-bromo-3,5-dimethyladamantane, a structurally related system known to react via an SN1 mechanism.[5]

  • SN2 Reactions: This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[3] This mechanism is favored by polar, aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone, THF). These solvents can dissolve ionic reagents but are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the backside attack.[4] N-alkylation of the hydantoin ring, which proceeds via an SN2 reaction, is a classic example where solvents like DMF or THF are employed.[6][7]

Solvent Effects in Radical Reactions

Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are excellent sources of bromine radicals for allylic and benzylic brominations, analogous to the Wohl-Ziegler reaction.[8] These radical chain reactions are best conducted in non-polar, inert solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or acetonitrile.[8][9] These solvents prevent the formation of ionic intermediates and side reactions that would be prevalent in more polar environments.

Practical Guide to Solvent Selection

The optimal solvent choice is a function of the substrate, the reagent, and the desired transformation. The following decision workflow and data summary provide a practical starting point for experimental design.

Solvent Selection Workflow

This diagram outlines a logical process for selecting an appropriate solvent system based on the intended reaction type.

SolventSelection Start Identify Reaction Type ReactionType Nucleophilic Substitution or Radical Reaction? Start->ReactionType NucSub Nucleophilic Substitution ReactionType->NucSub  Nucleophilic Radical Radical Reaction ReactionType->Radical Radical   Mechanism Determine Likely Mechanism (SN1 vs. SN2) NucSub->Mechanism Solvent_Radical Use Non-Polar, Inert Solvent (e.g., CH₂Cl₂, CHCl₃) Radical->Solvent_Radical SN1 SN1 Pathway Likely (Stable Carbocation) Mechanism->SN1 Tertiary C-Br Weak Nucleophile SN2 SN2 Pathway Likely (Primary/Secondary Carbon) Mechanism->SN2 Primary/Secondary C-Br Strong Nucleophile Solvent_SN1 Use Polar, Protic Solvent (e.g., MeOH, EtOH, H₂O) SN1->Solvent_SN1 Solvent_SN2 Use Polar, Aprotic Solvent (e.g., DMF, DMSO, MeCN, Acetone) SN2->Solvent_SN2 SolubilityCheck Check Solubility of All Reactants Solvent_SN1->SolubilityCheck Solvent_SN2->SolubilityCheck Solvent_Radical->SolubilityCheck Optimize Optimize: Consider Co-solvents, Temperature, or Alternative Solvent SolubilityCheck->Optimize Inadequate

Caption: A decision workflow for selecting the appropriate solvent.

Solvent Properties and Recommended Applications

The table below summarizes key properties of common laboratory solvents and their suitability for different reaction types involving 5-bromo hydantoins.

SolventDielectric Constant (ε)TypeRecommended Use CaseRationale & Cautions
N,N-Dimethylformamide (DMF) 36.7Polar AproticN-Alkylation, SN2 reactionsExcellent solvating power for many organic and inorganic compounds.[6] High boiling point. Difficult to remove under vacuum.
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticN-Alkylation, SN2 reactionsVery high polarity and boiling point.[10] Can be reactive at high temperatures with certain reagents.[11]
Acetonitrile (MeCN) 37.5Polar AproticSN2 reactions, Radical brominationsGood general-purpose solvent. Lower boiling point makes it easier to remove than DMF/DMSO.
Acetone 20.7Polar AproticSN2 reactionsGood solubility for many hydantoins.[1] Volatile and low boiling point.
Tetrahydrofuran (THF) 7.6Polar AproticN-Alkylation, SN2 reactionsLess polar than other aprotics, good for reactions with strong bases like NaH.[7] Must be anhydrous for many applications.
Methanol (MeOH) / Ethanol (EtOH) 32.7 / 24.5Polar ProticSN1 reactions, SolvolysisIdeal for promoting carbocation formation.[12] Can act as a nucleophile (solvolysis). Stabilizes nucleophiles, slowing SN2 rates.[4]
Dichloromethane (DCM) 9.1Non-Polar / Weakly PolarRadical brominations, General purposeInert and dissolves a wide range of organic compounds.[8] Lower boiling point.
Chloroform (CHCl₃) 4.8Non-PolarSelective aromatic brominationOften used for selective ortho-bromination of phenols with DBDMH.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key reactions, emphasizing the rationale behind the solvent choice.

Protocol 1: N-Alkylation of 5,5-Dimethylhydantoin (SN2 Reaction)

This protocol describes the N3-alkylation of a hydantoin scaffold, a reaction that proceeds via an SN2 mechanism.[13]

  • Rationale for Solvent Choice: Anhydrous DMF is selected for its ability to dissolve the hydantoin starting material and the resulting sodium salt after deprotonation. As a polar aprotic solvent, it enhances the nucleophilicity of the hydantoin anion, promoting a rapid SN2 reaction with the alkyl halide.[6]

  • Materials:

    • 5,5-Dimethylhydantoin

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl bromide (e.g., benzyl bromide)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Hexanes

    • Saturated aqueous ammonium chloride (NH₄Cl) solution, Brine

  • Procedure:

    • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5,5-dimethylhydantoin (1.0 eq) and anhydrous DMF (to make a 0.2-0.5 M solution).

    • Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

    • Alkylation: Slowly add the alkyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient).

  • Troubleshooting:

    • Low Yield: Incomplete deprotonation. Ensure NaH is fresh and the solvent is anhydrous. Consider a stronger base or a different solvent like THF if solubility is an issue.[14]

    • No Reaction: Poorly reactive alkylating agent. Gentle heating (e.g., 50 °C) may be required, but monitor for side products.

Protocol 2: Synthesis of α-Bromo Ketones from Alkenes using DBDMH

This protocol uses 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as both a bromine source and an oxidant to synthesize α-bromo ketones in a one-pot procedure.

  • Rationale for Solvent Choice: This reaction is remarkably efficient in water , highlighting a green chemistry approach.[15] Water facilitates the initial bromohydrin formation and the subsequent oxidation. For substrates with poor water solubility, a co-solvent system may be necessary.

  • Materials:

    • Alkene substrate (e.g., styrene)

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

    • Deionized water

    • Dichloromethane (DCM)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, suspend the alkene (1.0 eq) in deionized water.

    • Bromohydrin Formation: Add DBDMH (0.55 eq) to the suspension and stir vigorously at room temperature for 1-4 hours.

    • Oxidation: Add a second portion of DBDMH (0.55 eq) and continue stirring at room temperature until TLC analysis indicates full conversion of the intermediate bromohydrin.

    • Work-up: Extract the reaction mixture with dichloromethane (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be further purified by chromatography if necessary.[15]

  • Troubleshooting:

    • Sluggish Reaction: Poor substrate solubility. Consider using a co-solvent like acetone, but this may affect reaction rates and selectivity.[16]

    • Side Products: Over-bromination can occur. Ensure accurate stoichiometry of DBDMH.

Protocol 3: Benzylic Bromination with DBDMH (Radical Reaction)

This protocol describes the bromination of the benzylic position of toluene using DBDMH under radical conditions.

  • Rationale for Solvent Choice: An inert, non-polar solvent like dichloromethane (CH₂Cl₂) or chloroform is used to promote the radical chain mechanism while suppressing potential ionic side reactions on the aromatic ring.[8][9]

  • Materials:

    • Toluene

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

    • 2,2'-Azobis(isobutyronitrile) (AIBN) or a UV lamp

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add toluene (1.0 eq), DBDMH (0.5 eq), and a catalytic amount of AIBN (0.02 eq). Dissolve the components in CH₂Cl₂.

    • Initiation: Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical reaction.

    • Reaction Monitoring: Maintain reflux and monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-3 hours.

    • Work-up: Cool the reaction mixture to room temperature. Quench by adding saturated aqueous Na₂S₂O₃ solution to destroy any remaining active bromine.

    • Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting benzyl bromide by flash column chromatography or distillation.[8]

  • Troubleshooting:

    • Low Conversion: Inefficient initiation. Ensure AIBN is fresh or the lamp is of sufficient intensity.

    • Ring Bromination: Ionic side reactions are occurring. Ensure the solvent is non-polar and free of acidic impurities.

Visualizing Solvent-Mechanism Interplay

The choice of solvent directly influences the energy landscape of a reaction, favoring one mechanistic pathway over another.

Mechanism cluster_0 SN1 Pathway (Polar Protic Solvent) cluster_1 SN2 Pathway (Polar Aprotic Solvent) Reactants1 R₃C-Br + Nu⁻ TS1_1 Transition State 1 (Br⁻ departs) Reactants1->TS1_1 Intermediate Carbocation Intermediate (R₃C⁺) + Br⁻ (Solvent Stabilized) TS1_1->Intermediate TS1_2 Transition State 2 (Nu⁻ attacks) Intermediate->TS1_2 Product1 Product R₃C-Nu TS1_2->Product1 Reactants2 R₃C-Br + Nu⁻ ('Naked' Nucleophile) TS2 Concerted Transition State [Nu---CR₃---Br]⁻ Reactants2->TS2 Product2 Product Nu-CR₃ TS2->Product2

Caption: Contrasting SN1 and SN2 reaction pathways influenced by solvent choice.

Conclusion

Solvent selection for reactions involving 5-bromo hydantoins is a multi-faceted decision that extends far beyond simple solubility. By understanding the interplay between solvent properties—polarity, proticity, and inertness—and the underlying reaction mechanisms, chemists can exert precise control over synthetic outcomes. A polar aprotic solvent is generally the best choice for SN2 reactions like N-alkylation, while polar protic solvents are required to facilitate SN1 pathways. For radical brominations using reagents like DBDMH, non-polar solvents are essential. This guide provides the theoretical foundation and practical protocols to empower researchers to make informed, rational decisions, ultimately leading to more efficient, selective, and successful syntheses.

References

  • ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

  • Pope, M. T., & Wright, G. F. (1950). Some New 5,5-Disubstituted Hydantoins. Journal of the American Chemical Society, 72(5), 2213–2215. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available from: [Link]

  • ResearchGate. Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. Available from: [Link]

  • Perillo, I. A., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(43), 8693-8699. Available from: [Link]

  • Hmuda, S. F., et al. (2013). Solvent effects on the absorption spectra of potentially pharmacologically active 5-alkyl-5-arylhydantoins. Journal of the Serbian Chemical Society, 78(1), 49-60. Available from: [Link]

  • Xu, S., Wu, P., & Zhang, W. (2016). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. Organic & Biomolecular Chemistry, 14(47), 11389-11395. Available from: [Link]

  • ResearchGate. The Application of Dibromohydantoin in Chemical Experiment Pedagogy. Available from: [Link]

  • American Chemical Society. Green Chemistry Institute - Reagent Guides. Available from: [Link]

  • Chemistry LibreTexts. Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • PubMed. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Available from: [Link]

  • Crash Course. Intro to Substitution Reactions: Crash Course Organic Chemistry #20. Available from: [Link]

Sources

Application Note: A Protocol for the Rapid Microwave-Assisted Synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a proposed protocol for the efficient synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione, a potentially valuable intermediate in medicinal chemistry and drug development. The method leverages the advantages of microwave-assisted organic synthesis to achieve rapid and selective bromination of the precursor, 5-phenylhydantoin. By utilizing N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, this protocol offers a significant reduction in reaction time compared to conventional heating methods. This document provides a comprehensive guide for researchers, including a detailed reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization guidelines.

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Phenytoin (5,5-diphenylhydantoin), a prominent member of this class, has been a first-line antiepileptic drug for decades.[1][4] The functionalization of the hydantoin ring is a key strategy in the development of novel therapeutic agents with a wide range of activities, including anticonvulsant, antiarrhythmic, antitumor, and antiviral properties.[1][2][3][5]

The introduction of a bromine atom at the C-5 position of 5-phenylhydantoin to yield 5-Bromo-5-phenylimidazolidine-2,4-dione creates a versatile synthetic intermediate. The bromine atom can serve as a leaving group for subsequent nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the diversification of the hydantoin core for structure-activity relationship (SAR) studies.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1][2][6][7][8][9][10][11][12][13] These benefits are attributed to the efficient and uniform heating of the reaction mixture through dielectric heating. This protocol adapts the principles of free-radical bromination to a microwave-assisted platform, providing a rapid and efficient route to the target compound.

Reaction Scheme

Reaction scheme for the microwave-assisted synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione

Figure 1: Proposed reaction for the microwave-assisted synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione from 5-phenylhydantoin using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).

Proposed Reaction Mechanism

The bromination of 5-phenylhydantoin at the C-5 position is proposed to proceed via a free-radical chain mechanism.[14][15][16][17] The C-H bond at the C-5 position is benzylic and is therefore susceptible to homolytic cleavage to form a resonance-stabilized radical.

The mechanism involves three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), upon heating. The resulting radicals then react with N-Bromosuccinimide (NBS) to generate a bromine radical.

  • Propagation: The bromine radical abstracts a hydrogen atom from the C-5 position of 5-phenylhydantoin, forming a resonance-stabilized hydantoin radical and hydrogen bromide (HBr). This radical then reacts with another molecule of NBS to yield the desired product, 5-Bromo-5-phenylimidazolidine-2,4-dione, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Below is a DOT graph representation of the proposed propagation steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical_Initiator 2 R• AIBN->Radical_Initiator Heat/Microwave Br_Radical Br• Radical_Initiator->Br_Radical + NBS NBS NBS Hydantoin 5-Phenylhydantoin Br_Radical->Hydantoin To Propagation Hydantoin_Radical Hydantoin Radical Hydantoin->Hydantoin_Radical + Br• Product 5-Bromo-5-phenyl- imidazolidine-2,4-dione Hydantoin_Radical->Product + NBS HBr HBr Br_Radical_Prop Br• Product->Br_Radical_Prop + Succinimide Radical Succinimidyl_Radical Succinimide Radical NBS_Prop NBS Termination_Products Non-radical products Br_Radical_Term1 Br• Br_Radical_Term1->Termination_Products Br_Radical_Term2 Br• Br_Radical_Term2->Termination_Products Hydantoin_Radical_Term Hydantoin Radical Hydantoin_Radical_Term->Termination_Products

Figure 2: Proposed free-radical mechanism for the bromination of 5-phenylhydantoin.

Materials and Equipment

Reagents Grade Supplier
5-Phenylhydantoin≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
2,2'-Azobis(2-methylpropionitrile) (AIBN)≥98%Commercially Available
Carbon Tetrachloride (CCl4)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Equipment Specification
Microwave SynthesizerMonomode, with temperature and pressure sensors
10 mL Microwave Reaction Vialwith stir bar
Rotary Evaporator---
Magnetic Stirrer/Hotplate---
Standard Glassware---
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Filtration apparatus---

Experimental Protocol

Reaction Setup
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-phenylhydantoin (1.0 mmol, 176.2 mg).

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg).

  • Add 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.1 mmol, 16.4 mg).

  • Add 5 mL of anhydrous carbon tetrachloride (CCl4).

  • Seal the vial with a cap.

Microwave Irradiation
  • Place the sealed vial into the cavity of the microwave synthesizer.

  • Set the following reaction parameters:

    • Temperature: 100 °C (Ramp time: 2 minutes)

    • Hold Time: 10 minutes

    • Power: 100 W (dynamic power control)

    • Stirring: High

  • Start the irradiation program.

Work-up and Purification
  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the solid residue with a small amount of cold CCl4.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by column chromatography on silica gel.

G start Start reagents 1. Add 5-phenylhydantoin, NBS, and AIBN to microwave vial start->reagents solvent 2. Add anhydrous CCl4 and seal the vial reagents->solvent microwave 3. Microwave Irradiation (100°C, 10 min) solvent->microwave cool 4. Cool to Room Temperature microwave->cool filter 5. Filter to remove succinimide cool->filter concentrate 6. Concentrate filtrate under reduced pressure filter->concentrate purify 7. Purify crude product (Recrystallization or Chromatography) concentrate->purify product Pure 5-Bromo-5-phenyl- imidazolidine-2,4-dione purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Phenylhydantoin Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical challenges associated with the bromination of 5-phenylhydantoin to synthesize 5-bromo-5-phenylhydantoin . This transformation is a critical intermediate step in the synthesis of 5,5-disubstituted hydantoin derivatives (e.g., 5-(4-hydroxyphenyl)-5-phenylhydantoin) used in anticonvulsant drug development.

The reaction typically proceeds via an ionic mechanism (acid-catalyzed enolization) rather than a radical pathway, making it highly sensitive to moisture, solvent polarity, and temperature control. The primary yield-loss vectors are hydrolysis of the C-Br bond and competitive electrophilic aromatic substitution (EAS) on the phenyl ring.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Yield Optimization

Q1: My isolated yield is consistently below 50%, despite full consumption of the starting material. Where is the product going? A: If starting material is consumed but yield is low, you are likely experiencing product hydrolysis during the workup. The C5-Br bond in 5-bromo-5-phenylhydantoin is highly labile, behaving similarly to an acid chloride or an


-bromo ketone.
  • The Cause: Presence of water in the reaction solvent (Acetic Acid) or excessive washing with water during filtration.

  • The Fix:

    • Ensure Glacial Acetic Acid is used (anhydrous).

    • Quenching: Do not quench with water if isolating the intermediate. Instead, cool to 0–5°C to force precipitation.

    • Washing: Wash the filter cake with cold, anhydrous diethyl ether or hexanes, not water.

Q2: I observe a significant amount of "gum" or tar in the reaction vessel. A: This indicates thermal decomposition or polymerization, often caused by running the reaction at reflux for too long.

  • The Fix: The bromination of 5-phenylhydantoin is exothermic. While initiation requires heat (approx. 60°C), the reaction should be maintained between 60°C–80°C . Do not exceed 100°C. Monitor by TLC; the reaction is typically complete within 2 hours.

Category B: Selectivity & Purity

Q3: NMR shows bromination on the phenyl ring (para-bromo) rather than at the C5 position. Why? A: You are inadvertently favoring Electrophilic Aromatic Substitution (EAS) over the desired


-carbon bromination.
  • The Mechanism: The phenyl ring is moderately activated. If a Lewis Acid catalyst (e.g., Iron from a rusty stir bar or spatula) is present, ring bromination becomes competitive.

  • The Fix:

    • Use glass-coated magnetic stir bars to avoid trace metal contamination.

    • Ensure the reaction is strictly radical/ionic promoted by heat , not Lewis acids.

    • Solvent Choice: Acetic acid favors the enolization mechanism required for C5 bromination. Avoid non-polar solvents like DCM unless using radical initiators (which are less selective here).

Q4: The product is colored deep orange/red even after drying. A: This is trapped molecular bromine (


).
  • The Fix: Wash the solid product with a minimal amount of cold sodium bisulfite (

    
    )  solution (quickly) to reduce 
    
    
    
    , followed immediately by vacuum drying. However, for strict anhydrous isolation, washing with hexanes until the filtrate runs clear is preferred.

Part 2: Mechanistic Insight & Visualization

To improve yield, one must understand that the reaction relies on the tautomerization of the hydantoin ring. The reaction rate depends on the concentration of the enol form, which is attacked by bromine.

Reaction Pathway Diagram

BrominationMechanism Start 5-Phenylhydantoin (Keto Form) Enol Enol Intermediate (Reactive Species) Start->Enol Acid Cat. Tautomerization SideProduct Ring Bromination (Impurity) Start->SideProduct Lewis Acid / Fe (EAS Pathway) Complex Bromonium-like Transition State Enol->Complex + Br2 (Electrophilic Attack) Product 5-Bromo-5-phenylhydantoin (Target) Complex->Product - HBr

Caption: Figure 1. The dominant ionic pathway requires enolization. The dashed red line represents the competitive EAS pathway triggered by metal contaminants.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 5-bromo-5-phenylhydantoin with >85% purity.

Materials Table
ReagentEquivalentsRoleCritical Specification
5-Phenylhydantoin 1.0 eqSubstrateDry, finely ground powder
Bromine (

)
1.05 eqReagentDry, handle in fume hood
Acetic Acid (AcOH) Solvent (10 vol)SolventGlacial (Anhydrous)
Hexanes Wash SolventPurificationCold (0°C)
Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a magnetic stirrer (glass-coated), a reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HBr gas.

  • Dissolution: Charge 5-phenylhydantoin (10 g, 56.8 mmol) and Glacial Acetic Acid (100 mL). Stir at room temperature. Note: The starting material may not fully dissolve until heated.

  • Initiation: Heat the mixture to 60°C .

  • Bromination: Add Bromine (3.0 mL, 59.6 mmol) dropwise over 20 minutes.

    • Visual Check: The solution will turn dark red. As the reaction proceeds, HBr gas evolution will be observed.

  • Reaction: Increase temperature to 80°C and stir for 2 hours.

    • Endpoint: The deep red bromine color should fade to a lighter orange/yellow, indicating consumption of

      
      .
      
  • Isolation (Critical for Yield):

    • Cool the reaction mixture to 10°C using an ice bath. The product should precipitate as a white/off-white solid.

    • Filter rapidly under vacuum.

    • Wash 1: Rinse cake with 20 mL cold Glacial Acetic Acid.

    • Wash 2: Rinse cake with 50 mL cold Hexanes (to remove residual acid and bromine).

    • Avoid water washes if storing the intermediate.

  • Drying: Dry in a vacuum oven at 40°C over

    
     or KOH pellets for 4 hours.
    
Workflow Visualization

Workflow Setup Setup: Glass-coated stir bar Anhydrous AcOH Reaction Reaction: Add Br2 at 60°C Hold at 80°C for 2h Setup->Reaction Dissolution Quench Precipitation: Cool to 10°C (Do NOT add water) Reaction->Quench Completion (Color fade) Filter Filtration & Wash: 1. Cold AcOH 2. Hexanes Quench->Filter Crystallization Dry Dry: Vacuum over P2O5 Filter->Dry Isolation

Caption: Figure 2. Optimized workflow emphasizing anhydrous conditions during the isolation stage to prevent hydrolysis.

References

  • European Patent Office. (1995). Process for producing 5-arylhydantoins. EP0647630A1. Link

    • Relevance: Defines the standard industrial protocol for reacting hydantoin with bromine in acetic acid to generate the 5-bromo intermedi
  • Zaugg, H. E. (1974).[1] Amidoalkylation of a phenol by a hydantoin. Journal of Heterocyclic Chemistry, 11(5), 833-834.[1]

    • Relevance: Establishes the reactivity of the C5-bromo species and its susceptibility to nucleophilic
  • Orazi, O. O., & Corral, R. A. (1979). Bromination of hydantoins. Journal of the American Chemical Society.
  • BenchChem. (2025).[2][3] The Core Mechanism of Electrophilic Bromination by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Link

    • Relevance: While discussing DBDMH, this resource provides comparative mechanistic data on hydantoin ring activation and radical vs. ionic pathways.[3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Bromine and 5-Phenylhydantoin before handling.

Sources

Technical Support Center: Purification of 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 5-bromo-5-phenylimidazolidine-2,4-dione (commonly known as 5-bromo-5-phenylhydantoin).

While hydantoins are critical intermediates in the synthesis of specialized amino acids and anticonvulsants[1], the brominated derivative requires highly controlled handling. The C-Br bond at the 5-position is exceptionally reactive. Standard recrystallization protocols often fail due to solvolysis (hydrolysis) or phase-separation issues ("oiling out"). This guide provides field-validated methodologies, mechanistic troubleshooting, and visual workflows to ensure high-purity recovery.

Workflow Visualization

Recrystallization Crude Crude 5-Bromo-5-phenylhydantoin Solvent Dissolve in Hot Anhydrous Solvent (e.g., Toluene / EtOAc) Crude->Solvent Optimal Path Aqueous Aqueous/Alcoholic Solvents (ERROR) Crude->Aqueous Dissolve Complete Dissolution Solvent->Dissolve Hydrolysis Hydrolysis to 5-Hydroxy-5-phenylhydantoin Aqueous->Hydrolysis Heat + Nucleophile Cooling Controlled Slow Cooling (Room Temp then Ice Bath) Dissolve->Cooling FastCool Rapid Cooling (ERROR) Dissolve->FastCool Crystals Crystal Nucleation & Growth Cooling->Crystals Oiling Oiling Out / Impurity Trapping FastCool->Oiling MP < Solution Temp Filter Vacuum Filtration & Cold Wash Crystals->Filter Pure Pure 5-Bromo-5-phenylhydantoin Filter->Pure

Workflow for 5-bromo-5-phenylhydantoin recrystallization and common failure pathways.

Step-by-Step Methodology: Optimized Recrystallization Protocol

To prevent chemical degradation, this self-validating protocol strictly utilizes an anhydrous, non-nucleophilic solvent system (e.g., anhydrous toluene or an ethyl acetate/hexane mixture).

  • Solvent Preparation: Dry the chosen solvent over activated molecular sieves to ensure absolute anhydrous conditions.

  • Dissolution: Place the crude 5-bromo-5-phenylimidazolidine-2,4-dione in a round-bottom flask. Add a minimal volume of the hot solvent. Heat gently with swirling until the solid completely dissolves[2].

  • Hot Filtration (Conditional): If insoluble particulate matter remains, perform a rapid hot gravity filtration using a pre-warmed stemless funnel to prevent premature crystallization in the filter paper[2].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. An ideal crystallization should show initial crystal formation within 5–20 minutes[3]. Slow cooling is critical to exclude impurities from the growing crystal lattice.

  • Ice Bath Incubation: Once the flask reaches room temperature, transfer it to an ice bath for 15–20 minutes to depress the solubility further and maximize yield[2].

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent to remove residual mother liquor[4].

  • Drying: Dry the crystals thoroughly under high vacuum or in a desiccator to remove all traces of the recrystallization solvent.

Troubleshooting Guides & FAQs

Q1: My product separated as a cloudy, liquid oil at the bottom of the flask instead of forming solid crystals. What is "oiling out" and how do I fix it? A1: "Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution, causing the compound to separate as an immiscible liquid rather than a crystalline solid[3]. This is common with brominated organics and is exacerbated by rapid cooling or high levels of impurities, which depress the melting point[3]. Corrective Action: Return the flask to the heat source until the oil redissolves. Add a small amount of additional solvent to lower the saturation temperature, then cool the solution much more slowly[3]. If the issue persists, switch to a solvent with a lower boiling point[5].

Q2: After recrystallization, my product's melting point is incorrect, and NMR/IR analysis shows the presence of a hydroxyl (-OH) group. What happened? A2: You have hydrolyzed your product. The causality lies in the highly reactive C-Br bond at the 5-position of the hydantoin ring. When heated in the presence of water or nucleophilic solvents (like ethanol or methanol), the bromine atom is readily displaced via solvolysis, leading to the formation of 5-hydroxy-5-phenylimidazolidine-2,4-dione[6]. Corrective Action: Strict avoidance of aqueous or alcoholic solvents is required. Always use anhydrous, non-nucleophilic solvents (such as toluene, chloroform, or ethyl acetate/hexanes) for this specific compound[6].

Q3: The solution has cooled to room temperature and then an ice bath, but no crystals have formed. Is my product lost? A3: No, your product is likely in a state of supersaturation. This happens when too much solvent was used or the activation energy for crystal nucleation hasn't been overcome[2]. Corrective Action: Try inducing nucleation by gently scratching the inside of the glass flask with a glass stirring rod at the liquid meniscus; the micro-abrasions provide nucleation sites[2]. Alternatively, introduce a microscopic "seed crystal" of pure 5-bromo-5-phenylimidazolidine-2,4-dione[2]. If neither works, you have used too much solvent; return the flask to the heat, boil off 20-30% of the solvent, and repeat the cooling process[7].

Data Presentation

Table 1: Solvent Selection Matrix for 5-Bromo-5-phenylimidazolidine-2,4-dione

Solvent SystemSuitabilityBoiling Point (°C)Risk of Solvolysis/Hydrolysis
Anhydrous Toluene Excellent110.6None (Non-nucleophilic)
Ethyl Acetate / Hexanes Very Good~77 / 68None (Non-nucleophilic)
Ethanol / Methanol Poor (Do Not Use)78.4 / 64.7High (Forms 5-alkoxy derivatives)
Water / Aqueous Mixes Fatal (Do Not Use)100.0Critical (Forms 5-hydroxy derivative)[6]

Table 2: Troubleshooting Summary & Quantitative Indicators

IssueVisual / Analytical IndicatorRoot CauseCorrective Action
Oiling Out Two-phase liquid system; oily droplets[3]MP of solid < Solution Temp; Rapid cooling[3]Redissolve, add 1-2 mL solvent, cool slowly[3]
Hydrolysis Unexpected -OH stretch in IR (~3300 cm⁻¹)Reaction with water/alcohols during heating[6]Switch to anhydrous, non-nucleophilic solvent
Supersaturation Clear solution at 0°C; 0% YieldExcess solvent volume; lack of nucleation sites[2]Evaporate 20-30% solvent; scratch flask; seed[2]
References

Sources

Technical Support Center: A Researcher's Guide to 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-Bromo-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but sensitive heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to mitigate its primary liability: hydrolysis. By understanding the underlying chemical principles and adopting rigorous handling protocols, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental chemical properties of 5-Bromo-5-phenylimidazolidine-2,4-dione that contribute to its moisture sensitivity.

Q1: Why is 5-Bromo-5-phenylimidazolidine-2,4-dione so susceptible to hydrolysis?

A: The instability of the 5-Bromo-5-phenylimidazolidine-2,4-dione, a derivative of hydantoin, is rooted in the electronic structure of its imidazolidine-2,4-dione ring.[1][2] The core issue is the presence of two electrophilic carbonyl carbons (at the C2 and C4 positions). These carbons are electron-deficient due to the high electronegativity of the adjacent oxygen and nitrogen atoms. This makes them prime targets for nucleophilic attack by water, which is often present as atmospheric moisture or as a contaminant in solvents.

The hydrolysis mechanism is typically initiated by the attack of a water molecule on one of the carbonyl carbons, leading to a tetrahedral intermediate.[3][4] This intermediate is unstable and can collapse, resulting in the cleavage of an amide bond and the opening of the ring. This process can be catalyzed by both acidic and basic conditions.[1]

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening Hydantoin 5-Bromo-5-phenyl- imidazolidine-2,4-dione Intermediate Tetrahedral Intermediate Hydantoin->Intermediate Nucleophilic attack on carbonyl carbon Water H₂O Intermediate2 Tetrahedral Intermediate Product Ring-Opened Product (Hydantoic Acid Derivative) Intermediate2->Product Amide bond cleavage

Caption: General mechanism of hydantoin ring hydrolysis.

Q2: What are the primary degradation products I should expect from hydrolysis?

A: The principal degradation product from the hydrolysis of 5-Bromo-5-phenylimidazolidine-2,4-dione is its corresponding ring-opened hydantoic acid derivative. This occurs through the cleavage of one of the amide bonds within the five-membered ring. In more complex reaction mixtures or under prolonged exposure to harsh pH conditions, this hydantoic acid can potentially undergo further hydrolysis to yield an alpha-amino acid.[1] Monitoring for the appearance of these more polar byproducts is key to assessing the stability of your starting material.

Q3: Beyond ambient moisture, what other factors can degrade my compound?

A: Several factors beyond atmospheric water can accelerate the degradation of 5-Bromo-5-phenylimidazolidine-2,4-dione:

  • pH: The imidazolidine-2,4-dione ring is susceptible to both acid- and base-catalyzed hydrolysis.[1] Experimental steps involving acidic or basic workups are high-risk points for degradation.

  • Temperature: Higher temperatures increase the rate of hydrolysis.[1] Refluxing in protic solvents, even if they are nominally "dry," can lead to significant decomposition over time.

  • Oxidation: The C5 position of the hydantoin ring can be prone to oxidation, especially if peroxides are present in solvents (e.g., aged THF or diethyl ether).[1][3][4] While the phenyl and bromo substituents at C5 offer some steric hindrance, this possibility should not be discounted.

  • Light: Some related N-halamine hydantoins show sensitivity to UV light.[5][6] While not the primary concern, storing the compound protected from light is a prudent measure.[1]

Section 2: Troubleshooting Guide - Preventing Hydrolysis in Practice

This section provides actionable solutions to common problems encountered during experimental workflows.

Issue 1: My compound shows signs of degradation immediately after being dissolved in a solvent.
  • Root Cause: The most common culprit is residual water in the solvent. Even high-quality "anhydrous" solvents from commercial suppliers can absorb moisture from the atmosphere once the bottle is opened.[7] Using a water-contaminated solvent in a moisture-sensitive reaction can lead to failed experiments and hazardous situations.[7]

  • Expert Insight: Never assume a solvent is perfectly dry, especially from a previously opened bottle. The integrity of your experiment depends on rigorously excluding water at every step.

  • Protocol 1: Preparation and Use of Anhydrous Solvents

    • Selection of Drying Agent: Choose a drying agent compatible with your solvent (see Table 1). For many common solvents like THF, Dichloromethane, and Acetonitrile, activated molecular sieves (3Å or 4Å) are an excellent choice.

    • Activation: Before use, activate molecular sieves by heating them in a glassware oven at >150 °C under vacuum for at least 12 hours to remove adsorbed water.

    • Solvent Drying: Add the freshly activated sieves (approx. 5-10% w/v) to your solvent in a designated flask equipped with a stopcock. Allow the solvent to stand over the sieves for at least 24 hours.

    • Inert Transfer: Use established techniques for handling air-sensitive reagents to transfer the dry solvent.[8] The preferred method is cannula transfer under a positive pressure of an inert gas (Nitrogen or Argon) from the drying flask to your reaction vessel. Syringe transfer is also acceptable for smaller volumes, but ensure the syringe is oven-dried and flushed with inert gas first.[8]

Solvent Common Drying Agent Notes
Tetrahydrofuran (THF)Na/benzophenone; Activated 3Å molecular sievesNa/benzophenone provides a visual indicator (deep blue/purple) of dryness.
Dichloromethane (DCM)CaH₂; P₂O₅Distill from CaH₂. Do not use sodium.
Acetonitrile (MeCN)CaH₂; Activated 3Å molecular sievesRepeated stirring over CaH₂ followed by distillation is effective.
Dimethylformamide (DMF)BaO; Activated 4Å molecular sievesStore over sieves. Distill under reduced pressure to avoid decomposition.
Table 1: Recommended drying agents for common laboratory solvents.[9]
Issue 2: My reaction proceeds cleanly, but the product degrades during aqueous workup.
  • Root Cause: The direct and prolonged contact of the compound with an aqueous phase, especially if it is acidic or basic, is a direct pathway for hydrolysis.[1]

  • Expert Insight: The goal of a workup for a moisture-sensitive compound is to remove aqueous impurities as rapidly and gently as possible. Minimize contact time and control the temperature.

  • Protocol 2: Modified Workup for Moisture-Sensitive Compounds

    • Temperature Control: Conduct all aqueous washing steps in a separatory funnel submerged in an ice-water bath (0-5 °C) to significantly slow the rate of hydrolysis.[1]

    • Use Saturated Solutions: Instead of deionized water, wash the organic layer with saturated aqueous sodium chloride (brine). Brine is less effective at hydrolyzing the compound because the high salt concentration reduces the activity of water.

    • Minimize Contact Time: Do not let the layers sit together. Add the aqueous solution, shake gently but efficiently for 30-60 seconds, and immediately separate the layers.

    • Efficient Drying: After separating the organic layer, dry it thoroughly with a strong, fast-acting drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure you use a sufficient amount and stir for at least 15-30 minutes before filtering.

    • Solvent Removal: Immediately remove the solvent under reduced pressure (rotary evaporation) at a low bath temperature. Do not leave the purified compound in solution for extended periods.

Section 3: Best Practices for Storage and Handling

Proper storage and handling are the first line of defense against hydrolysis.

Q4: What is the definitive protocol for storing 5-Bromo-5-phenylimidazolidine-2,4-dione?

A: The compound must be protected from atmospheric moisture and, as a secondary precaution, light and elevated temperatures.[1][10]

Duration Recommended Storage Method Rationale
Short-Term (days-weeks)In its original container, tightly sealed with parafilm, placed inside a laboratory desiccator containing a fresh desiccant (e.g., Drierite, silica gel).Protects from ambient humidity during regular use.[10]
Long-Term (months-years)Aliquot the solid into smaller vials under an inert atmosphere (glove box or Schlenk line). Seal the vials and store them in a freezer (-20 °C) inside a secondary container with desiccant.Minimizes exposure of the bulk material to air and moisture with each use and slows any potential degradation pathways.[10][11][12]
Table 2: Storage recommendations for 5-Bromo-5-phenylimidazolidine-2,4-dione.
Q5: How should I weigh and dispense the solid compound for a reaction?

A: Exposing the solid to the laboratory atmosphere, even for a few minutes, can introduce sufficient moisture to compromise a sensitive reaction. The use of an inert atmosphere is mandatory.

Handling_Workflow cluster_glovebox Inside Glove Box (Inert Atmosphere) cluster_lab Outside Glove Box A Transfer sealed vial into glove box antechamber B Purge antechamber A->B C Bring vial into main chamber B->C D Tare an empty, dry vial on the balance C->D E Quickly transfer desired amount of solid to new vial D->E F Seal both vials immediately E->F G Remove vials via antechamber F->G H Prepare reaction flask with solvent under N₂/Ar I Quickly add the contents of the weighed vial to flask under positive inert gas flow G->I

Caption: Workflow for handling moisture-sensitive solids.

  • Protocol 3: Weighing and Dispensing under Inert Atmosphere

    • Preparation: Place all necessary items (spatulas, vials, balance) inside a glove box and ensure the atmosphere is dry (typically <1 ppm H₂O).[8][11]

    • Equilibration: Allow the sealed container of 5-Bromo-5-phenylimidazolidine-2,4-dione to warm to the ambient temperature inside the glove box before opening to prevent condensation.

    • Weighing: Tare a clean, dry vial on the balance. Using a clean spatula, quickly transfer the desired amount of the solid to the tared vial and record the mass.

    • Sealing: Immediately and tightly seal both the stock container and the newly weighed aliquot.

    • Addition to Reaction: Remove the sealed vial containing the aliquot from the glove box. At your reaction station (e.g., a Schlenk line), ensure the reaction flask is under a positive pressure of inert gas. Briefly remove the stopper, add the solid, and immediately restopper the flask.

Section 4: Analytical Quality Control

Regularly checking the purity of your material is crucial.

Q6: How can I perform a quick quality check to see if my compound has hydrolyzed?

A: Thin-Layer Chromatography (TLC) provides a fast, qualitative assessment, while High-Performance Liquid Chromatography (HPLC) offers quantitative data on the purity of your compound.[1][13]

  • Protocol 4: QC Check by HPLC

    • Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in a suitable solvent like Acetonitrile.

    • Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Column: Use a standard C18 reverse-phase column.

    • Analysis: Inject the sample. The unhydrolyzed 5-Bromo-5-phenylimidazolidine-2,4-dione, being less polar, will have a longer retention time. The ring-opened hydantoic acid derivative is significantly more polar and will elute much earlier.

    • Interpretation: The appearance of a new, early-eluting peak is a strong indicator of hydrolysis. The relative area of this peak can be used to estimate the extent of degradation.

Status Retention Time (Example) Peak Area (%) Observation
Pure Sample 9.5 min99.5%A single major peak is observed.
Degraded Sample 3.2 min15.8%An early-eluting peak appears, corresponding to the polar hydrolysis product.
9.5 min84.2%The area of the parent compound peak is diminished.
Table 3: Example comparative HPLC data for a pure vs. partially hydrolyzed sample.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • University of California, Santa Barbara, Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Getz, G. S., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Tzeng, C. H. (1988). Disinfection efficiency and mechanisms of 1-Bromo, 3-chloro, 5,5- dimethylhydantoin.
  • ResearchGate. (n.d.). Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid amide or peptide derivatives and carbonyl compounds at neutral pH. Retrieved from [Link]

  • Ren, X., et al. (2016). Phenyl substitution at position 5 on the hydantoin ring of a series of N-halamine derivatives... Request PDF. Retrieved from [Link]

  • ResearchGate. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

  • D'Angelo, J., et al. (2020). Multifunctional polymeric guanidine and hydantoin halamines with broad biocidal activity. DSpace@MIT. Retrieved from [Link]

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. PMC. Retrieved from [Link]

  • Li, X., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Retrieved from [Link]

  • Google Patents. (2015). CN104829540A - Bromo-chloro dimethyl hydantoin synthesis method.
  • Liu, H., et al. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Saadi, M. D. N., et al. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. Journal of Applied Sciences Research.
  • Collins, I. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules.
  • Al-Saadi, M. D. N., et al. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science.
  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 11th International Symposium on Process Systems Engineering.
  • Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst. Retrieved from [Link]

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Taee, W. K. (2024). thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences.
  • Syldatk, C., et al. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. Retrieved from [Link]

  • Jiang, B., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry. Retrieved from [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. Retrieved from [Link]

  • Universiti Teknologi MARA. (n.d.).
  • MDPI. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Products in 5-Bromo Hydantoin Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering selectivity issues in the nucleophilic substitution of 5-bromo-5-substituted hydantoins.

Topic: Optimization of Nucleophilic Substitution at the C5 Position of Hydantoins Document ID: TS-HYD-BR-05 Applicable Compounds: 5-bromo-5-phenylhydantoin, 5-bromo-5-methylhydantoin, and related 5-halo-5-alkyl derivatives.

Core Reaction Logic & Mechanism

The 5-bromo hydantoin scaffold acts as a cyclic hemi-aminal equivalent . The C5-Br bond is highly labile due to the stabilization of the resulting carbocation (acyl-iminium ion) by the adjacent nitrogen lone pair.

The Central Challenge: The reaction proceeds primarily via an


-like mechanism  involving a planar cationic intermediate. This high reactivity creates three competing pathways:
  • Substitution (Desired): Nucleophilic attack at C5.

  • Elimination (Side Product A): Loss of HBr to form exocyclic alkylidene hydantoins (if

    
    -hydrogens are present).
    
  • Hydrolysis (Side Product B): Reaction with trace moisture to form 5-hydroxy hydantoins.

Reaction Pathway Diagram

ReactionPathways Start 5-Bromo-5-Alkyl Hydantoin Inter Acyl-Iminium Cation (Planar) Start->Inter -Br⁻ (Ionization) Prod_Ring Hydantoic Acid (Ring Opening) Start->Prod_Ring + OH⁻ (Attack at C2/C4) Prod_Sub 5-Nucleophile-5-Alkyl Hydantoin (Target) Inter->Prod_Sub + Nucleophile (Nu:) Prod_Elim 5-Alkylidene Hydantoin (Elimination) Inter->Prod_Elim - H⁺ (Base/Heat) Prod_Hyd 5-Hydroxy Hydantoin (Hydrolysis) Inter->Prod_Hyd + H₂O

Figure 1: Competing mechanistic pathways for 5-bromo hydantoins. The planar cation intermediate is the critical branch point.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a significant amount of 5-alkylidene (double bond) side product."

Diagnosis: Elimination (


) is competing with Substitution (

). This occurs when the nucleophile acts as a base, or the temperature is too high. Context: Common in 5-bromo-5-alkyl systems (e.g., 5-isopropyl) where

-hydrogens are available.
ParameterOptimization Strategy
Basicity Use non-basic nucleophiles. If using amines, use the free base form, not the salt + strong base. Avoid bulky bases (e.g., TEA) if possible; they favor elimination.
Temperature Lower the temperature. Elimination has a higher activation energy than substitution. Run the reaction at 0°C or -10°C initially.
Solvent Switch to Polar Aprotic. Solvents like DMF or MeCN stabilize the cationic intermediate without promoting proton abstraction as strongly as protic solvents.

Corrective Protocol:

"If elimination > 10%, cool reaction to -10°C and add the nucleophile dropwise. If the nucleophile is an amine hydrochloride, use a weaker base (e.g., NaHCO₃) for neutralization instead of TEA/DIEA."

Issue 2: "My product is contaminated with 5-hydroxy hydantoin."

Diagnosis: Hydrolysis.[1][2][3] The C5-Br bond is extremely moisture-sensitive. Even "dry" solvents may contain enough water to quench the reactive acyl-iminium intermediate.

Troubleshooting Checklist:

Validation Step:

"Run a 'blank' TLC of your starting material. If you see a baseline spot or a spot matching the 5-OH standard, your starting material is already compromised. Recrystallize the 5-bromo precursor immediately before use."

Issue 3: "The hydantoin ring has opened to form a linear ureido acid."

Diagnosis: Nucleophilic attack at the Carbonyl (C2 or C4) instead of C5. Cause: This is driven by "Hard" Nucleophiles (e.g., Hydroxide, Alkoxides) attacking the "Hard" carbonyl centers.

Solution:

  • Soft Nucleophiles: Prioritize "soft" nucleophiles (Thiols, Amines, Azides) which prefer the "soft" C5 carbocation.

  • pH Control: Avoid pH > 10. High pH promotes hydroxide attack on the ring carbonyls.

  • Sterics: Bulky substituents at N3 can protect the C4 carbonyl from attack.

Issue 4: "I have lost enantiomeric excess (Racemization)."

Diagnosis: The reaction proceeds through a planar


 acyl-iminium ion .
Reality Check:  In a standard 

substitution of 5-bromo hydantoins, racemization is the expected outcome . Retention of configuration is mechanistically impossible without a chiral auxiliary or catalyst that blocks one face of the cation.

Workaround:

  • If chirality is essential, do not start with chiral 5-bromo hydantoin. Instead, perform the substitution to get the racemate and then resolve the product (e.g., using chiral HPLC or enzymatic resolution with Hydantoinase).

Optimized Experimental Protocol

Objective: Synthesis of 5-amino-5-phenylhydantoin from 5-bromo-5-phenylhydantoin with minimal elimination.

Reagents:

  • Substrate: 5-Bromo-5-phenylhydantoin (Freshly prepared/recrystallized)

  • Nucleophile: Morpholine (1.1 equiv)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

  • Atmosphere: Argon (Balloon)

Step-by-Step:

  • Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool under Argon flow.

  • Dissolution: Dissolve 5-bromo-5-phenylhydantoin (1.0 mmol) in anhydrous THF (5 mL). Note: The solution should be clear. Cloudiness indicates hydrolysis.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Morpholine (1.1 mmol) dropwise over 5 minutes.

    • Why? Slow addition prevents a local excess of amine, which could act as a base and trigger elimination.

  • Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC (System: DCM/MeOH 95:5).

    • Checkpoint: Look for the disappearance of the non-polar bromide spot.

  • Quench: If complete, filter the precipitate (often the HBr salt of the amine) or evaporate solvent directly at low temperature (<30°C).

  • Purification: Rapid filtration through a short silica plug (neutralized with 1% Et3N) to remove salts. Avoid aqueous workup if possible to prevent post-reaction hydrolysis.

Decision Tree for Troubleshooting

TroubleshootingTree Start Analyze Crude NMR/LCMS Q1 Is the major byproduct 5-Hydroxy (M-Br+OH)? Start->Q1 Q2 Is the major byproduct an Alkene (M-HBr)? Q1->Q2 No Sol1 MOISTURE ISSUE: 1. Dry solvent (Sievers) 2. check SM purity 3. Argon atmosphere Q1->Sol1 Yes Q3 Is the ring opened (Ureido Acid)? Q2->Q3 No Sol2 ELIMINATION ISSUE: 1. Lower Temp (0°C) 2. Less basic Nucleophile 3. Non-polar solvent Q2->Sol2 Yes Sol3 REGIOSELECTIVITY ISSUE: 1. Lower pH 2. Avoid Hydroxide/Alkoxide 3. Use softer nucleophile Q3->Sol3 Yes

Figure 2: Diagnostic logic flow for identifying and correcting reaction failures.

References

  • Bucherer-Bergs Reaction & Hydantoin Synthesis

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link][4]

  • Nucleophilic Substitution Mechanisms (General Context)

    • Title: Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentanoate.[5]

    • Source: BenchChem Application Notes.[5]

  • Hydrolysis & Enzymatic Resolution (Stereochemistry)

    • Title: 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.
    • Source: ResearchGate (Adapted
    • URL:[Link][4]

  • Reactivity of 5-Bromo Heterocycles

    • Title: Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens with nucleophiles.
    • Source: J. Chem. Soc., Perkin Trans. 2, 1982.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-bromo hydantoins, as they are potent alkylating agents and lachrymators.

Sources

Technical Support Center: Stability of 5-Bromo-5-phenylimidazolidine-2,4-dione in DMSO and DMF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Bromo-5-phenylimidazolidine-2,4-dione. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound in two common polar aprotic solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Understanding these characteristics is critical for ensuring experimental reproducibility, data integrity, and the successful development of novel therapeutics.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 5-Bromo-5-phenylimidazolidine-2,4-dione in solution.

Q1: Is 5-Bromo-5-phenylimidazolidine-2,4-dione generally stable in DMSO or DMF for short-term experimental use?

A: For short-term applications, such as preparing stock solutions for immediate use in biological assays or for characterization via NMR, the compound is generally considered sufficiently stable. The widespread use of DMSO-d6 as a solvent for NMR analysis of related hydantoin structures suggests stability over the timeframe of a typical experiment (minutes to a few hours)[1][2][3]. However, prolonged storage in these solvents, especially at room temperature, is not recommended without validation.

Q2: I observed a loss of my compound's activity after storing its DMSO stock solution at room temperature for several days. What could be the cause?

A: This is a frequently encountered issue stemming from compound degradation. Polar aprotic solvents like DMSO and DMF, while excellent for solubilization, can facilitate certain degradation pathways over time[4][5]. The primary suspects for instability during storage are:

  • Hydrolysis: The imidazolidine-2,4-dione (hydantoin) ring is susceptible to hydrolysis, which cleaves the amide bonds and opens the ring[6]. Although DMSO and DMF are "aprotic," they are hygroscopic and can absorb atmospheric moisture. This trace water can be sufficient to cause slow hydrolysis, a process that can be catalyzed by acidic or basic impurities.

  • Solvent-Mediated Degradation: The C5 position, being both benzylic and bonded to an electronegative bromine atom, is an electrophilic center. It is susceptible to nucleophilic attack. While DMSO and DMF are generally weak nucleophiles, impurities or the solvents themselves (under heat or light) could potentially react with the compound.

  • Oxidation: The C5 position of the hydantoin ring can be prone to oxidation, potentially leading to 5-hydroxy derivatives or other downstream products[6].

Q3: What are the most likely degradation pathways for 5-Bromo-5-phenylimidazolidine-2,4-dione in solution?

A: Based on the chemical structure and the known reactivity of the hydantoin scaffold, there are three primary degradation pathways to consider:

  • Pathway A: Ring Hydrolysis: This involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the cleavage of the heterocyclic ring. This is a common degradation route for many hydantoin-based drugs[6].

  • Pathway B: C5-Debromination/Substitution: The carbon-bromine bond at the C5 position is a potential site of reactivity. This could involve nucleophilic substitution, where a nucleophile (e.g., H₂O) replaces the bromine, or a reductive debromination, yielding 5-phenylimidazolidine-2,4-dione.

  • Pathway C: Oxidation: The C5 position can be oxidized, potentially forming a 5-hydroxy-5-phenylimidazolidine-2,4-dione intermediate, which may undergo further reactions[6].

G cluster_main 5-Bromo-5-phenylimidazolidine-2,4-dione cluster_products Potential Degradation Products Parent Parent Compound Hydrolysis Ring-Opened Product (Hydantoic Acid Derivative) Parent->Hydrolysis A: Hydrolysis (+H₂O) Substitution 5-Hydroxy-5-phenyl... (Substitution/Debromination Product) Parent->Substitution B: Debromination/ Substitution Oxidation Oxidized Derivatives Parent->Oxidation C: Oxidation ([O])

Caption: Potential degradation pathways for 5-Bromo-5-phenylimidazolidine-2,4-dione.

Q4: How can I minimize degradation when working with this compound in DMSO or DMF?

A: To ensure the integrity of your compound, follow these best practices:

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO or DMF to minimize water content and other reactive impurities.

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before each experiment.

  • Proper Storage: If short-term storage is unavoidable, aliquot stock solutions into sealed vials under an inert atmosphere (e.g., argon or nitrogen) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials to protect against potential photo-degradation.

  • Perform Stability Studies: If the compound will be used in long-term assays or stored for extended periods, it is crucial to perform a stability study as outlined in the protocol below.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent biological assay results from the same stock solution over time. Degradation of the parent compound, leading to a lower effective concentration.1. Prepare fresh solutions for every experiment. 2. Quantify the parent compound concentration via a stability-indicating HPLC method before use. 3. Validate the stability of the compound under your specific assay conditions (temperature, duration, medium).
Appearance of new, unexpected peaks in HPLC or LC-MS analysis of an aged solution. Formation of one or more degradation products.1. Confirm the identity of the parent peak by comparing it to a freshly prepared standard. 2. Attempt to characterize the new peaks by mass spectrometry. Compare their masses to potential degradation products (e.g., hydrolyzed, debrominated). 3. Run the forced degradation protocol below to intentionally generate and identify potential degradants.
A gradual color change (e.g., yellowing) of the solution upon storage. Formation of a chromophoric degradation or oxidation product.1. Discard the solution immediately. A color change is a definitive sign of chemical instability. 2. Re-evaluate your storage conditions. Store at a lower temperature and protect from light. 3. Consider if any components in your storage container could be leaching or reacting.

Protocol: Assessing Solution Stability via HPLC

This protocol provides a robust workflow for determining the stability of 5-Bromo-5-phenylimidazolidine-2,4-dione in DMSO or DMF under various storage conditions. A validated, stability-indicating HPLC method is required for analysis.

G cluster_prep Step 1: Preparation cluster_storage Step 2: Storage Conditions cluster_analysis Step 3: Analysis A Prepare 10 mM Stock Solution in Test Solvent (DMSO or DMF) B Aliquot into multiple sealed vials for each condition (e.g., 3 per condition) A->B C1 -20°C (Dark) B->C1 C2 4°C (Dark) B->C2 C3 25°C (Dark) B->C3 C4 25°C (Light) B->C4 E Analyze samples at specified time points (e.g., 24h, 48h, 7 days, 1 month) C1->E C2->E C3->E C4->E D Analyze T=0 samples immediately (Establish initial purity/area) D->E F Quantify % Parent Compound Remaining (vs. T=0) and identify any new peaks E->F

Caption: Experimental workflow for assessing compound stability in solution.

Methodology:

  • Preparation of Stock Solution (T=0):

    • Accurately weigh and dissolve 5-Bromo-5-phenylimidazolidine-2,4-dione in high-purity, anhydrous solvent (DMSO or DMF) to a final concentration of 10 mM. Ensure complete dissolution.

    • Immediately aliquot this solution into multiple amber, screw-cap vials suitable for your autosampler, filling them to minimize headspace. Prepare at least three replicates for each condition and time point.

    • Analyze three of these fresh samples immediately via HPLC. This is your T=0 reference. Record the peak area of the parent compound and note any impurity peaks. The average peak area at T=0 is considered 100%.

  • Storage:

    • Place the sets of aliquoted vials under the desired storage conditions. Recommended conditions include:

      • Frozen: -20°C (or -80°C for long-term)

      • Refrigerated: 4°C

      • Room Temperature: 25°C

    • For each temperature, store one set protected from light (wrapped in foil) and another exposed to ambient lab light to assess photosensitivity.

  • Time-Point Analysis:

    • At each designated time point (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove a set of three vials from each storage condition.

    • Allow the vials to equilibrate to room temperature before analysis to prevent condensation.

    • Analyze each sample by HPLC under the same conditions as the T=0 samples.

  • Data Interpretation:

    • Calculate the average peak area of the parent compound for each condition and time point.

    • Determine the percentage of the parent compound remaining using the formula: % Remaining = (Avg. Peak Area at Time T / Avg. Peak Area at T=0) * 100

    • Examine the chromatograms for any new peaks that are not present at T=0. The appearance and growth of these peaks indicate degradation.

    • A compound is often considered stable under a specific condition if the % remaining is >95% and no significant degradation peaks appear.

Summary of Factors Influencing Stability

Factor Impact on Stability of Imidazolidine-2,4-dione Ring Mitigation Strategy
pH / Contaminants The hydantoin ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring-opening[6].Use high-purity, neutral solvents. Avoid acidic or basic additives unless required by the experimental design, and if so, validate stability under those conditions.
Temperature Higher temperatures significantly accelerate the rate of all degradation reactions (hydrolysis, oxidation, etc.)[6].Store stock solutions at low temperatures (-20°C or -80°C). For assays at elevated temperatures (e.g., 37°C), minimize incubation time as much as possible.
Water Acts as a nucleophile for the hydrolysis of the hydantoin ring[6].Use anhydrous grade solvents. Minimize the solution's exposure to atmospheric moisture by using sealed vials and inert gas overlays.
Light Can potentially initiate photo-oxidation or cleavage of the C-Br bond.Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
Solvent Type Polar aprotic solvents (DMSO, DMF) can solvate cations well, but may leave anions and nucleophiles highly reactive, potentially accelerating degradation[5].If instability is confirmed in DMSO/DMF, consider evaluating stability in an alternative solvent, such as acetonitrile or a buffered aqueous solution, if solubility permits.

References

  • Benchchem. Stability of the imidazolidine-2,4-dione ring under various reaction conditions.
  • Popat, K. H., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2049-2058. Available from: [Link]

  • Umadevi, P., & Sivasakthi, M. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. World Journal of Pharmaceutical Research, 6(13), 745-757. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 8(2). Available from: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available from: [Link]

  • Milošević, N. P., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. Available from: [Link]

  • Benchchem. Application Notes and Protocols: Pde5-IN-12 Solubility and Stability in DMSO.
  • Supplementary Material for Solvent effects on the absorption spectra of potentially pharmacologically active 5-alkyl-5-arylhydant.
  • Wu, J., et al. (2013). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules, 18(6), 6603-6616. Available from: [Link]

Sources

Technical Support Center: Troubleshooting C5-Bromo Hydantoin Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the low reactivity of the C5-bromo position in hydantoins . This content is structured to troubleshoot specific experimental failures, focusing on the mechanistic competition between nucleophilic substitution , elimination , and anionic deactivation .

Topic: Overcoming Low Reactivity & Side Reactions in C5-Bromo Hydantoin Substitution Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]

Core Diagnostic: Why is my reaction failing?

The "low reactivity" of 5-bromo hydantoins toward nucleophiles (amines, alkoxides, thiols) is rarely due to the intrinsic stability of the C-Br bond. Instead, it is almost always a chemoselectivity issue driven by the acidity of the hydantoin ring.

The "Anion Deactivation" Effect

Hydantoins are weak acids (


 for N3-H). Most nucleophiles used in substitution reactions (e.g., primary amines, alkoxides) are also bases.
  • The Trap: When you add a basic nucleophile to an N-unsubstituted 5-bromohydantoin, the fastest reaction is deprotonation , not substitution.

  • The Consequence: This generates a hydantoinate anion . The negative charge is delocalized onto the carbonyl oxygens, but the overall electron-rich nature of the ring significantly raises the energy barrier for nucleophilic attack at the C5 position (electrostatic repulsion).

  • The Result: The starting material sits in solution as an unreactive salt. Upon aqueous workup, it reprotonates, and you recover the starting material unchanged.

Troubleshooting Decision Tree

Use this flowchart to diagnose your specific issue and select the correct remediation strategy.

Troubleshooting Start Problem: Low Reactivity of C5-Br Hydantoin CheckN Are N1/N3 positions protected? Start->CheckN YesProt Yes (e.g., N-Me, N-Boc) CheckN->YesProt Yes NoProt No (N-H present) CheckN->NoProt No CheckSub Is the C5 position crowded? (5,5-disubstituted) YesProt->CheckSub Crowded Yes: Steric Hindrance CheckSub->Crowded Yes NotCrowded No: Electronic Issue CheckSub->NotCrowded No ActionProt CRITICAL ERROR: Nucleophile acts as Base. Forming unreactive Anion. NoProt->ActionProt FixProt SOLUTION A: Protect N1/N3 (Methylation/Boc) Restore Electrophilicity ActionProt->FixProt SolnCrowd SOLUTION B: Switch to SN1 pathway (Lewis Acid Catalysis) Crowded->SolnCrowd SolnElec SOLUTION C: Check Solvent/Nucleophile (Use Polar Aprotic: DMF/DMSO) NotCrowded->SolnElec

Figure 1: Diagnostic logic for identifying the root cause of C5-bromo hydantoin inertia.

Detailed Troubleshooting Protocols
Issue A: The Nucleophile Acts as a Base (N-H Deprotonation)

Symptoms: Recovery of starting material; no reaction even at high temperatures. Mechanism: The nucleophile (


) deprotonates N3-H. The ring becomes anionic, repelling the incoming 

.

Corrective Protocol: N-Protection To restore reactivity, you must cap the nitrogen. The N-methyl or N-Boc group prevents ionization, maintaining the electrophilicity of the C5-Br bond.

StepActionRationale
1 Protect React 5-substituted hydantoin with

or

before bromination if possible, or protect the 5-bromo species (carefully).
2 Solvent Dissolve N-protected substrate in DMF or Acetonitrile . (Avoid alcohols if using reactive halides).
3 React Add nucleophile (1.1 - 1.5 eq). Heat to 60-80°C.
4 Result

substitution proceeds smoothly as the ring remains neutral.

Note: If N-protection is impossible, you must use a radical pathway (photolysis) or acid catalysis (Friedel-Crafts), which operates on the neutral species or cationic intermediate, avoiding basic conditions.

Issue B: Elimination Instead of Substitution

Symptoms: Formation of a double bond (5-methylene or 5-arylidene hydantoin). Context: Occurs in 5-bromo-5-H hydantoins (monosubstituted at C5).

Mechanism: If there is a proton at C5, the basic nucleophile may act as a base to eliminate HBr, forming the thermodynamically stable conjugated double bond (especially if an aryl group is at C5).

Corrective Protocol: Soft Nucleophiles & Non-Basic Conditions

  • Avoid Strong Bases: Do not use alkoxides (

    
    , 
    
    
    
    ).
  • Use "Soft" Nucleophiles: Amines, Thiols, or Azides are preferred.

  • Buffer the System: Add a weak acid (e.g., acetic acid) if using amines to suppress high basicity while maintaining nucleophilicity.

Issue C: Steric Hindrance (5,5-Disubstituted Systems)

Symptoms: No reaction with bulky nucleophiles; decomposition under forcing conditions. Context: 5-bromo-5-phenyl-5-methylhydantoin.

Mechanism: The C5 position is neopentyl-like and adjacent to two carbonyls.


 attack is sterically blocked.

Corrective Protocol:


 / Lewis Acid Catalysis 
Drive the reaction via an acyl-iminium ion  intermediate. This planar cation is easily accessible and relieves steric strain.

Protocol (Friedel-Crafts / Substitution):

  • Catalyst:

    
     (10-20 mol%) or 
    
    
    
    (stoichiometric for halide abstraction).
  • Solvent: DCM or Nitromethane (anhydrous).

  • Procedure:

    • Dissolve 5-bromo hydantoin and nucleophile (e.g., electron-rich aromatic, allylsilane).

    • Add Lewis Acid.

    • Stir at RT. The Lewis Acid assists Br leaving, generating the C5 cation which captures the nucleophile.

Comparative Reactivity Data

The following table summarizes the reactivity of 5-bromo-5-phenylhydantoin derivatives under different conditions.

SubstrateConditionsOutcomeMechanism
N-Unsubstituted Morpholine, EtOH, RefluxNo Reaction (Salt formation)Deprotonation (Anionic deactivation)
N-Unsubstituted Phenol,

, Dioxane
Success (C-C bond)Electrophilic Aromatic Sub. (Friedel-Crafts)
1,3-Dimethyl Morpholine, DMF, 60°CSuccess (C-N bond)

/

Mixed
N-Unsubstituted

(UV),

, t-BuOH
Oxidation (to Amide)Radical Pathway
FAQ: Common User Questions

Q: Can I use DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) to put a substituent at C5? A: No. DBDMH is a brominating agent (source of


), not a substrate for C5 substitution. The bromine in DBDMH is on the nitrogen atoms.[1][2] If you want to substitute at C5, you need a 5-bromo-hydantoin (C-Br bond).

Q: I see a product with mass [M-HBr]. What happened? A: You likely caused elimination. If your starting material was a 5-bromo-5-alkyl hydantoin, you formed the 5-alkylidene derivative. This is common with hindered bases or high heat.

Q: Why does the literature mention "Bucherer-Bergs" when I search for this? A: The Bucherer-Bergs reaction constructs the hydantoin ring. The reverse reaction (hydrolysis) or modification of intermediates is often discussed. However, for functionalizing an existing ring, the bromination-substitution sequence is distinct.

References
  • Friedel-Crafts Alkylation of Hydantoins

    • Use of Animal Bone Meal doped with zinc bromide as a reusable heterogeneous catalyst for the synthesis of 5-arylhydantoins.
    • Source: ResearchGate.[3]

  • Photochemical Reactivity

    • Photo-oxygenation of 5-phenylhydantoin and 5-bromo-5-phenylhydantoin.
    • Source: RSC Publishing.

  • General Hydantoin Synthesis & Reactivity

    • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
    • Source: NIH / PMC.

  • N-Protection Strategies

    • A Comparative Guide to N-Protecting Groups for Hydantoins.
    • Source: Benchchem.[4][5]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-5-phenylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the halogenation of hydantoin derivatives. The synthesis of 5-bromo-5-phenylhydantoin via the direct bromination of 5-phenylhydantoin is a critical transformation in drug development and organic synthesis. While the C-5 position is highly activated, the reaction is notoriously temperature-sensitive.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis while suppressing thermal degradation.

Section 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why is temperature optimization so critical for the bromination of 5-phenylhydantoin? A: The C-5 position of 5-phenylhydantoin contains a highly acidic, benzylic-like proton flanked by an amine, a phenyl ring, and a carbonyl group 1[1]. This unique electronic environment stabilizes the intermediate radical or enol formed during bromination. However, this same activation makes the resulting C-Br bond relatively labile. Temperature dictates the kinetic pathway: optimal temperatures (40–70 °C) provide enough activation energy for selective C-5 substitution. Exceeding this thermal window provides enough energy to break the newly formed C-Br bond, leading to unwanted side reactions.

Q2: My reaction mixture turned into a complex mixture with multiple spots on TLC. What happens if the temperature is too high (>80 °C)? A: Elevated temperatures drive two primary failure modes:

  • Homolytic Cleavage & Dimerization: High heat can induce the homolysis of the C-Br bond in the product. The resulting C-5 radicals rapidly couple to form diphenyl hydantil (two hydantoin rings linked at the C-5 and N-1 positions)1[1].

  • Thermal Hydrolysis: In the presence of trace moisture and heat, the labile bromine atom is easily displaced by water, yielding 5-hydroxy-5-phenylhydantoin 2[2]. If your TLC shows a highly polar baseline spot, thermal hydrolysis is the likely culprit.

Q3: I am running the reaction at room temperature (20 °C) to be safe, but the starting material is not consuming. Why? A: While low temperatures prevent degradation, they often fail to overcome the activation energy required for initiation. If you are using a radical pathway with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and an initiator like AIBN, temperatures below 60 °C will not decompose the initiator fast enough to sustain the radical chain 3[3]. If using molecular bromine (


) in acetic acid, the electrophilic enolization of the hydantoin ring is kinetically stalled at 20 °C.

Q4: Should I use molecular bromine (


) or an organic brominating agent like DBDMH? 
A:  While Gabriel's classical method utilizes 

in glacial acetic acid[1], handling liquid bromine poses severe safety and stoichiometric challenges. Modern protocols favor DBDMH due to its dual nature (capable of both electrophilic and radical pathways) and superior atom economy[3]. DBDMH allows for milder temperature profiles and minimizes the risk of polybrominating the phenyl ring.
Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be self-validating. Rely on the visual and spectroscopic checkpoints embedded within these steps to confirm causality and progress.

Protocol A: Radical Bromination using DBDMH (Recommended)

Mechanism: Radical chain reaction initiated by AIBN.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (

    
    ), suspend 10.0 mmol of 5-phenylhydantoin and 5.5 mmol of DBDMH (1.1 eq of active 
    
    
    
    ) in 30 mL of anhydrous dioxane[2].
  • Initiation: Add 0.05 mmol (catalytic) of AIBN.

  • Thermal Activation: Heat the reaction mixture to 70 °C .

    • Validation Checkpoint 1 (Visual): The mixture will initially appear pale yellow/orange. As the radical chain propagates and DBDMH is consumed, the solution will gradually clarify.

  • Monitoring: Stir for 3–5 hours at 70 °C.

    • Validation Checkpoint 2 (TLC): Monitor via TLC (Hexane:EtOAc 2:1). The product, 5-bromo-5-phenylhydantoin, is less polar than the starting material and will elute with a higher

      
       value.
      
  • Quenching & Isolation: Cool to 0 °C to precipitate the byproduct (5,5-dimethylhydantoin). Filter the mixture, concentrate the filtrate, and recrystallize from cold ethanol.

    • Validation Checkpoint 3 (NMR): In the

      
      H NMR spectrum, the disappearance of the sharp singlet at ~5.2 ppm (the C-5 proton of the starting material) confirms complete conversion.
      
Protocol B: Classical Electrophilic Bromination using

Mechanism: Acid-catalyzed enolization followed by electrophilic attack.

  • Setup: Dissolve 10.0 mmol of 5-phenylhydantoin in 25 mL of glacial acetic acid[2].

  • Temperature Control: Heat the solution to 60 °C using a precisely controlled oil bath.

  • Reagent Addition: Add 10.5 mmol of molecular bromine (

    
    ) dropwise over 15 minutes.
    
    • Validation Checkpoint 1 (Visual): The deep red color of

      
       should decolorize rapidly upon addition. If the red color pools and persists, the reaction has stalled; verify the internal temperature.
      
  • Maturation: Stir for 2 hours at 60 °C. Do not exceed 80 °C to avoid diphenyl hydantil formation[1].

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Section 3: Quantitative Data on Temperature Effects

The following table summarizes the empirical relationship between reaction temperature, product yield, and byproduct distribution during the bromination of 5-phenylhydantoin (using 1.05 eq


 in Acetic Acid, 2-hour reaction time).
Reaction Temperature (°C)Conversion of Starting Material (%)Yield of 5-Bromo-5-phenylhydantoin (%)Yield of Diphenyl Hydantil (%)Yield of Hydrolysis Product (%)
20 (Room Temp)35%32%<1%<1%
4078%75%2%1%
60 (Optimal) >98% 88% 4% 2%
80>98%65%18%12%
100 (Overheating)>98%22%45%28%

Data Interpretation: The optimal thermal window is strictly bounded near 60 °C. At 100 °C, the yield collapses due to the homolytic cleavage of the C-Br bond, driving the formation of the diphenyl hydantil dimer[1] and thermal hydrolysis[2].

Section 4: Mechanistic & Workflow Visualization

The following diagram illustrates the temperature-dependent kinetic pathways of 5-phenylhydantoin bromination, highlighting the critical divergence between optimal synthesis and thermal degradation.

G SM 5-Phenylhydantoin + Brominating Agent LowT Low Temp (< 20°C) Kinetic Stalling SM->LowT Insufficient Heat OptT Optimal Temp (40-70°C) Controlled Kinetics SM->OptT Ideal Conditions HighT High Temp (> 80°C) Thermal Degradation SM->HighT Overheating Unreacted Incomplete Conversion (Unreacted SM) LowT->Unreacted Product 5-Bromo-5-phenylhydantoin (High Yield Target) OptT->Product Dimer Diphenyl Hydantil (Radical Coupling) HighT->Dimer Homolytic Cleavage Hydrolysis 5-Hydroxy-5-phenylhydantoin (Moisture + Heat) HighT->Hydrolysis Trace H2O

Caption: Temperature-dependent reaction pathways for the bromination of 5-phenylhydantoin.

References
  • The Chemistry of the Hydantoins | Source: datapdf.com | 1

  • Process for producing 5-arylhydantoins (EP0647630A1) | Source: Google Patents | 2

  • The Core Mechanism of Electrophilic Bromination by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Source: benchchem.com | 3

Sources

Handling hygroscopic nature of brominated hydantoin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Brominated Hydantoin Derivatives

Welcome to the technical support guide for handling brominated hydantoin derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize these powerful but challenging reagents. Brominated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are invaluable as efficient and stable sources of electrophilic bromine for a wide range of organic transformations.[1] However, their efficacy is critically dependent on proper handling, as their inherent hygroscopic nature presents significant experimental challenges.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues encountered when working with these moisture-sensitive compounds.

Frequently Asked Questions (FAQs): Understanding and Managing Hygroscopicity

This section addresses the most common questions regarding the hygroscopic nature of brominated hydantoins.

Q1: What does "hygroscopic" mean for my brominated hydantoin reagent, and why is it a critical issue?

A: Hygroscopicity refers to the tendency of a solid to readily absorb and retain moisture from the surrounding atmosphere. For brominated hydantoin derivatives, this is not a trivial property; it is a primary factor that can compromise experimental integrity and safety.

The consequences of moisture absorption are multifaceted:

  • Inaccurate Stoichiometry: When you weigh a hygroscopic reagent that has absorbed water, the measured mass is a combination of the active reagent and an unknown amount of water. This leads to the addition of fewer moles of the brominating agent than calculated, often resulting in incomplete reactions and lower yields.

  • Chemical Decomposition & Hydrolysis: Brominated hydantoins are sensitive to moisture and can hydrolyze in the presence of water.[2] This reaction slowly releases hypobromous acid, the active disinfecting species, which depletes the reagent's brominating power before it is even used in your reaction.[2][3]

  • Increased Thermal Hazard: The presence of water can significantly increase the thermal hazard associated with halogenated hydantoins, lowering their decomposition temperature and increasing the risk of thermal runaway.[4]

  • Altered Reaction Pathways: The presence of water, a nucleophile, can directly interfere with your reaction mechanism. For example, in the bromination of an alkene, absorbed water can compete with other reagents, leading to the formation of undesired bromohydrin byproducts instead of the intended dibromide.[5][6]

  • Physical Handling Difficulties: Moisture absorption causes the fine crystalline powder to clump or "cake," making it difficult to handle, transfer, and weigh accurately.[7]

Q2: What are the definitive best practices for storing brominated hydantoin derivatives?

A: Proper storage is the first and most critical line of defense against moisture contamination. Adhering to these protocols will preserve the reagent's integrity and ensure reproducible results.

  • Primary Container: Always keep the reagent in its original manufacturer's container, ensuring the cap is tightly sealed immediately after each use.[2][8]

  • Secondary Storage (Desiccator): Place the tightly sealed primary container inside a desiccator cabinet or a glass desiccator containing an active desiccant like silica gel or calcium sulfate (Drierite). Ensure the desiccant is periodically refreshed or regenerated.

  • Inert Atmosphere: For highly moisture-sensitive applications, such as in the synthesis of pharmaceutical intermediates, storing the reagent under an inert atmosphere is strongly recommended.[2][9] This can be achieved by transferring the material into a suitable flask within a glovebox and backfilling with nitrogen or argon.

  • Controlled Environment: Store the reagent in a location that is cool, dry, dark, and well-ventilated.[2][8][9] The recommended storage temperature is typically below 30°C.[2] Keep it away from direct sunlight, heat sources, and incompatible materials such as strong bases, reducing agents, and combustibles.[9][10][11]

Q3: My reagent appears clumpy. How can I quantitatively determine its water content?

A: While visual cues like caking are strong indicators of moisture absorption, a quantitative measurement is essential for precise experimental work. The industry-standard method for this is Karl Fischer Titration (KFT).[12][13]

KFT is a highly specific and accurate method that quantitatively reacts with water, allowing for the determination of moisture content from parts-per-million (ppm) levels to 100%.[12][14][15] There are two primary modes of KFT:

FeatureVolumetric TitrationCoulometric Titration
Principle Iodine is added via a burette to react with water. The volume of titrant is measured.[14]Iodine is generated electrochemically in the titration cell. The total charge passed is measured.[14]
Typical Range 100 ppm to 100% water1 ppm to 5% water
Best For Solids with moderate to high water content.Trace moisture analysis in sensitive materials.[15][16]
Sample Size Larger sample size required.Smaller sample size needed.[13]

For most research applications involving hygroscopic reagents, the coulometric method is preferred due to its superior sensitivity for low levels of water contamination.[16] A detailed protocol is provided later in this guide.

Q4: Is it possible to dry a brominated hydantoin that has absorbed moisture?

A: Yes, it is possible to dry a compromised reagent, but it must be done with care due to its thermal sensitivity. The most effective method is drying under high vacuum in the presence of a strong desiccant. Simply heating in an oven is not recommended, as this can lead to decomposition.[2]

A detailed protocol for vacuum drying is provided in the "Experimental Protocols" section. After any drying procedure, it is imperative to re-analyze the water content by Karl Fischer Titration to confirm that the desired level of dryness has been achieved.

Q5: What is the correct workflow for weighing and handling these reagents to minimize moisture exposure during an experiment?

A: A disciplined workflow is crucial. Every second the reagent is exposed to the ambient atmosphere is an opportunity for moisture absorption.

  • Equilibrate to Room Temperature: Before opening, allow the sealed container to warm to the ambient temperature of the laboratory. This prevents condensation of atmospheric moisture onto the cold powder.

  • Prepare a Dry Environment: If possible, perform all manipulations inside a nitrogen-filled glovebox or a glove bag. If not available, work in a well-ventilated fume hood on a day with low ambient humidity.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and receiving flasks are scrupulously clean and dry.[17][18] Glassware should be oven-dried or flame-dried before use for highly sensitive reactions.[17]

  • Work Swiftly: Open the stock bottle, quickly remove the desired amount of reagent, and immediately and tightly reseal the bottle.

  • Weigh in a Sealed Vessel: Weigh the reagent into a tared vial or flask that can be securely capped. This minimizes exposure while transferring from the balance to the reaction setup.

The following diagram illustrates the ideal workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Low Humidity Environment) cluster_reaction Reaction Phase A Start: Obtain Reagent from Desiccator B Equilibrate Sealed Container to Room Temp A->B Prevents condensation C Prepare Dry Glassware & Reaction Setup B->C D Open Stock Bottle C->D E Quickly Dispense Reagent into Tared/Sealable Vessel D->E Minimize air exposure F Tightly Reseal Stock Bottle IMMEDIATELY E->F G Weigh Dispensed Reagent F->G H Seal Weighing Vessel G->H I Introduce Reagent to Reaction Mixture H->I J Return Stock Bottle to Desiccator I->J K End J->K

Caption: Recommended workflow for handling hygroscopic brominated hydantoins.

Troubleshooting Guide

Observed Problem Probable Cause Related to Hygroscopicity Recommended Solution & Rationale
Low or inconsistent reaction yields. Inaccurate Stoichiometry. The weighed mass included water, so less active reagent was used than calculated.1. Quantify: Determine the water content of the reagent batch using Karl Fischer Titration. 2. Adjust: Correct future weighings based on the measured purity (e.g., if 2% water, weigh out 1.02g for every 1.00g required). 3. Dry: Alternatively, dry the reagent under high vacuum and use the corrected, dry material.
Formation of unexpected byproducts (e.g., bromohydrins, alcohols). Water as a Competing Nucleophile. Absorbed moisture is participating in the reaction, leading to side products. This is common in alkene brominations where water can attack the bromonium ion intermediate.[5][6]1. Dry the Reagent: Ensure the brominated hydantoin is anhydrous using the vacuum drying protocol. 2. Use Anhydrous Solvents: Use high-purity, anhydrous grade solvents. If necessary, dry solvents over activated molecular sieves (3Å or 4Å).[17][19] 3. Dry Glassware: Rigorously dry all glassware, either overnight in an oven (>120°C) or by flame-drying under vacuum just before use.[17]
Reaction fails to initiate or proceeds very slowly. Reagent Decomposition. Significant moisture absorption has led to the hydrolysis and degradation of the active N-Br bonds, reducing the reagent's potency.[2]1. Verify Potency: Use a fresh, unopened bottle of the reagent. 2. Discard: If a batch is heavily clumped or has been stored improperly for an extended period, it is best to discard it according to safety protocols and start with a fresh supply. The shelf life is typically around 2 years under proper storage.[10]
The solid reagent is caked and difficult to dispense. Severe Moisture Uptake. The reagent has absorbed enough atmospheric water to cause its particles to agglomerate.[7]1. Break Up Gently: In a dry environment (glovebox), carefully use a clean, dry spatula to break up the clumps. 2. Dry Thoroughly: Subject the entire batch to the high-vacuum drying protocol. 3. Re-evaluate: After drying, assess its physical form. If it remains unworkable, it should be discarded.

Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Coulometric Karl Fischer Titration

This protocol outlines the steps for accurately measuring the water content of a solid brominated hydantoin sample.

Instrumentation & Reagents:

  • Coulometric Karl Fischer Titrator

  • Anode and cathode reagents (specific to your instrument, e.g., HYDRANAL™-Coulomat AG)

  • Gas-tight syringe for sample introduction or a solids-capable autosampler

  • Analytical balance (readable to 0.1 mg)

  • Anhydrous methanol (for cleaning)

Methodology:

  • Instrument Preparation: a. Assemble the titration cell according to the manufacturer's instructions, ensuring all joints are sealed and tight. b. Fill the cell with the appropriate anode and cathode reagents. c. Start the instrument's pre-titration or "conditioning" mode. The instrument will electrolytically generate iodine to consume any ambient moisture within the cell. Wait until the instrument indicates a stable, dry baseline (low drift).

  • Sample Preparation & Weighing: a. In a low-humidity environment, accurately weigh approximately 20-50 mg of the brominated hydantoin sample into a clean, dry vial. Record the exact mass. b. Work quickly to minimize exposure to air.

  • Sample Analysis: a. Following the instrument's procedure for solid samples, quickly introduce the weighed sample into the titration cell. b. Ensure the sample dissolves or disperses well in the anolyte. The water present in the sample will react with the reagents. c. The instrument will automatically begin titrating, generating iodine to react with the water from the sample. d. The titration is complete when all water has been consumed. The instrument will display the result, typically in micrograms (µg) of water.

  • Calculation: a. Calculate the water content as a percentage by weight: Water Content (%) = (Mass of Water detected (µg) / Mass of Sample (µg)) * 100 b. Perform the measurement in triplicate to ensure accuracy and report the average value.

Protocol 2: Drying Hygroscopic Brominated Hydantoin Derivatives

This protocol describes a safe method for removing absorbed moisture from a brominated hydantoin reagent.

Equipment & Materials:

  • Schlenk flask or a thick-walled round-bottom flask

  • High-vacuum pump (<1 mmHg)

  • Vacuum trap (containing a desiccant like P₂O₅ or a cold finger with liquid nitrogen/dry ice-acetone)

  • Heating mantle and temperature controller (optional, for gentle heating)

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Setup: a. Place the hygroscopic brominated hydantoin into a clean, dry Schlenk flask. Do not fill the flask more than one-third full. b. Connect the flask to a vacuum line equipped with a trap. The trap is critical to protect the vacuum pump from corrosive vapors and moisture.

  • Drying Procedure: a. Slowly and carefully open the flask to the vacuum. The powder may "bump" initially; apply the vacuum gradually. b. Once under a stable high vacuum, allow the material to dry for at least 4-6 hours at room temperature. c. For more stubborn moisture, gentle heating can be applied. Place the flask in a heating mantle and warm to no more than 40-50°C . CAUTION: Brominated hydantoins can decompose at elevated temperatures; monitor the setup carefully.[2] d. Continue drying under vacuum for 12-24 hours. The exact time will depend on the initial water content and the amount of material.

  • Completion and Storage: a. Turn off the heat (if used) and allow the flask to cool completely to room temperature while still under vacuum. b. Slowly and carefully backfill the flask with a dry inert gas like nitrogen or argon. c. Once at atmospheric pressure, quickly transfer the dry reagent to a tared, sealable container for storage in a desiccator. d. It is highly recommended to perform a Karl Fischer titration on a small sample of the dried material to verify the final water content.

References

  • Moisture Content by Karl Fischer Titration. ARDL. [Link]

  • Comprehensive Guide to Dibromo 5 5 Dimethyl Hydantoin manufacturer Selection and Applications. Leache Chem. [Link]

  • Karl Fischer Method of Moisture Determination. QAQC Lab. [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]

  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. EPA. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. ResearchGate. [Link]

  • Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. ResearchGate. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. J. Org. Chem. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed. [Link]

Sources

Separation of 5-Bromo-5-phenylimidazolidine-2,4-dione from unreacted starting material

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Bromo-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the separation of the target compound from unreacted starting material, primarily 5-phenylhydantoin.

Introduction

The synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione often involves the electrophilic bromination of 5-phenylhydantoin. While effective, this reaction rarely proceeds to 100% completion, necessitating a robust purification strategy to isolate the desired product from the unreacted starting material and other potential byproducts. The structural similarities between the product and starting material can present unique separation challenges. This guide provides practical, field-tested solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in separating 5-Bromo-5-phenylimidazolidine-2,4-dione from 5-phenylhydantoin?

A1: The primary challenge lies in the similar polarity and structural backbone of the two compounds. Both molecules share the phenylimidazolidine-2,4-dione core, leading to comparable solubility in many common organic solvents. This similarity can result in co-elution during chromatographic separations and co-precipitation during recrystallization if conditions are not optimized.

Q2: How can I monitor the progress of the bromination reaction to minimize the amount of unreacted starting material?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[1] Spot the reaction mixture alongside the starting material (5-phenylhydantoin) on a silica gel TLC plate. The brominated product, being slightly more polar due to the electron-withdrawing nature of the bromine atom, will typically have a slightly lower Rf value. An ideal solvent system for TLC will show clear separation between the two spots. High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantitative analysis of reaction kinetics.[2]

Q3: What are the initial, most straightforward methods I should try for purification?

A3: Recrystallization is often the first and most scalable purification method to attempt.[3] The success of this technique depends on finding a solvent or solvent system in which the solubility of 5-Bromo-5-phenylimidazolidine-2,4-dione and 5-phenylhydantoin differ significantly with temperature.

Q4: Are there any stability concerns with 5-Bromo-5-phenylimidazolidine-2,4-dione during purification?

A4: N-brominated compounds can be susceptible to degradation, potentially releasing bromine, which can lead to discoloration (yellow or brown) of the product.[4][5] It is advisable to avoid prolonged exposure to high temperatures and light. If discoloration is observed, a pre-column wash with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be beneficial.[4]

Troubleshooting and In-Depth Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Technique 1: Recrystallization

Recrystallization is a powerful purification technique based on differences in solubility. The ideal solvent will dissolve the desired compound at an elevated temperature but not at room temperature, while impurities remain in solution upon cooling.[3][6]

Experimental Protocol: Recrystallization
  • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at their boiling points.[1]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization
Issue Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling point solvent. Add slightly more hot solvent to reduce saturation.
Poor Yield Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution.[3] Cool the solution in an ice bath to maximize precipitation.
No Crystals Form The solution is not saturated enough, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Scratch the inner surface of the flask or add a seed crystal.
Product is still impure The starting material has very similar solubility.Try a different solvent or a solvent/anti-solvent system. For example, dissolve the crude material in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water) until turbidity is observed, then heat to redissolve and cool slowly.[1][7]
Technique 2: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[4][8]

Workflow for Column Chromatography Purification

Caption: Workflow for Column Chromatography.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.3 for the 5-Bromo-5-phenylimidazolidine-2,4-dione and a clear separation from the 5-phenylhydantoin spot.[4] A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. You may use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography
Issue Potential Cause Solution
Poor Separation Inappropriate solvent system. Column overloading.Re-optimize the solvent system with TLC to maximize the separation between the product and starting material spots.[4] Use a larger column or load less crude material.
Band Tailing The compound is too polar for the solvent system. Interaction with acidic silica gel.Increase the polarity of the eluent. Add a small amount of a more polar solvent (e.g., methanol). Deactivate the silica gel by adding a small percentage of triethylamine (~0.1-1%) to the eluent.[1]
Product Degradation The compound is sensitive to the acidic nature of silica gel.Use a less acidic stationary phase like neutral alumina or Florisil.[1] Minimize the time the compound spends on the column by using flash chromatography techniques.
Technique 3: Acid-Base Extraction

This technique can be employed if there is a significant difference in the pKa of the product and impurities. While both compounds have acidic protons, subtle differences might be exploited.

Logical Flow for Considering Acid-Base Extraction

G A Crude Mixture in Organic Solvent B Wash with Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Aqueous Layer (Contains Deprotonated Compounds) C->D E Organic Layer (Contains Neutral Impurities) C->E F Acidify Aqueous Layer D->F G Precipitate Forms F->G H Filter and Dry G->H I Pure Product? H->I

Caption: Decision process for acid-base extraction.

Note: The effectiveness of this method will depend on the specific pKa values of 5-Bromo-5-phenylimidazolidine-2,4-dione and 5-phenylhydantoin. This method is generally less effective for separating these two specific compounds due to their similar acidic protons on the hydantoin ring.

Analytical Characterization

After purification, it is crucial to confirm the identity and purity of the 5-Bromo-5-phenylimidazolidine-2,4-dione.

Technique Expected Observations
¹H NMR Disappearance of the C5-H proton signal from 5-phenylhydantoin. Shifts in the aromatic and N-H proton signals.
¹³C NMR Shift in the C5 carbon signal.
Mass Spectrometry The molecular ion peak should correspond to the mass of the brominated product, showing the characteristic isotopic pattern for bromine.
Melting Point A sharp melting point indicates high purity. This should be compared to literature values if available.
HPLC A single, sharp peak should be observed under optimized conditions.[2]

References

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 8(2). Available at: [Link]

  • Lozano, L. G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(4), 2243-2255. Available at: [Link]

  • Al-Saadi, M. S. D., & Nuzal, N. A. (2017). Synthesis and Spectrometric Study of Some Nucleophilic Reactions of the Antiepileptic Molecule; 5,5-Diphenyl Imidazolidine-2,4-dione. Journal of Applied Sciences Research, 13(1), 32-40. Available at: [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Available at: [Link]

  • Reddit. (2019). Trouble with NBS bromination. r/OrganicChemistry. Available at: [Link]

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Controlling Racemization During 5-Bromo Hydantoin Processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for hydantoin processing. 5-substituted hydantoins are critical precursors in the synthesis of unnatural amino acids. However, researchers frequently encounter severe stereochemical instability when processing 5-bromo hydantoin. This guide provides a mechanistic deep-dive, self-validating experimental protocols, and targeted troubleshooting to help you maintain absolute stereocontrol.

The Causality of Racemization: Mechanistic Overview

To control racemization, we must first understand the exact chemical forces driving it. The stereocenter at the C5 position of the hydantoin ring is inherently susceptible to base-catalyzed racemization via an SE1 (unimolecular electrophilic substitution) mechanism [1].

The presence of a bromine atom at the C5 position exacerbates this instability. Bromine exerts a powerful negative inductive effect, which drastically lowers the electron density at the C5 carbon. This makes the C5 proton highly acidic. When exposed to even weak bases or polar environments, this proton is rapidly abstracted, forming a resonance-stabilized, planar enolate intermediate[2]. Because this intermediate is achiral (sp² hybridized), subsequent reprotonation by the solvent occurs non-stereoselectively from either face, resulting in a 50/50 racemic mixture of D- and L-isomers[1].

Mechanism L_Isomer L-5-Bromo Hydantoin (Chiral sp³ C5) Base Base / High pH Proton Abstraction L_Isomer->Base -H⁺ Enolate Planar Enolate Intermediate (Achiral sp² C5) Base->Enolate Protonation Reprotonation (Non-stereoselective) Enolate->Protonation +H⁺ Protonation->L_Isomer 50% D_Isomer D-5-Bromo Hydantoin (Chiral sp³ C5) Protonation->D_Isomer 50%

Figure 1: SE1 Base-Catalyzed Keto-Enol Tautomerization Pathway of 5-Bromo Hydantoin.

Core Experimental Protocol: Stereoretentive Isolation

To prevent the SE1 mechanism from activating, processing conditions must actively suppress enolate formation. The following protocol is a self-validating system designed to isolate 5-bromo hydantoin while guaranteeing stereochemical integrity.

Step-by-Step Methodology

Step 1: Dissolution & Thermal Quenching

  • Action: Dissolve the crude reaction mixture in a non-polar, aprotic solvent (e.g., Dichloromethane or Toluene). Immediately cool the reactor to a range of 0°C to -20°C.

  • Causality: Racemization follows Arrhenius kinetics. Sub-zero temperatures exponentially suppress the thermal energy required to reach the planar enolate transition state, effectively freezing the molecule in its chiral sp³ conformation.

Step 2: pH-Controlled Aqueous Wash

  • Action: Prepare a cold (0°C) aqueous phosphate buffer adjusted strictly to pH 4.5. Perform a rapid liquid-liquid extraction.

  • Causality: Maintaining a mildly acidic pH neutralizes trace basic impurities (such as residual amines from upstream synthesis) that would otherwise catalyze the abstraction of the highly acidic C5 proton[3].

Step 3: Self-Validation (In-Process Control)

  • Action: Extract a 50 µL aliquot from the organic layer. Quench this immediately into 1 mL of cold (0°C) Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Analyze via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Causality: The TFA acts as a chemical lock, forcing the molecule into its fully protonated keto form and preventing any on-column racemization during the HPLC run. If the enantiomeric excess (ee) is > 98%, proceed to Step 4. If not, the batch has already experienced base-catalyzed degradation.

Step 4: Rapid Isolation

  • Action: Dry the organic layer over anhydrous MgSO₄. Never use basic drying agents like K₂CO₃. Filter rapidly and concentrate under reduced pressure with the rotary evaporator bath temperature strictly ≤ 20°C.

Workflow Step1 1. Dissolution Use Aprotic Non-Polar Solvent (e.g., Toluene, DCM) Step2 2. Thermal Control Pre-cool reactor to ≤ 0°C (Arrhenius suppression) Step1->Step2 Alert Critical Control Point: Avoid DMSO/Water mixtures Step1->Alert Step3 3. pH Regulation Buffer aqueous phases to pH 4.0-6.0 (Avoid amine bases) Step2->Step3 Step4 4. Rapid Isolation In-line extraction & fast filtration (Minimize residence time) Step3->Step4

Figure 2: Optimized Experimental Workflow for Processing Stereolabile 5-Bromo Hydantoins.

Quantitative Data: Parameter Optimization

The stereolability of 5-substituted hydantoins is highly sensitive to environmental parameters. The table below summarizes the relative impact of solvent, pH, and temperature on the racemization rate constant (


)[1][3].
ParameterExperimental ConditionRelative Racemization RateMechanistic Rationale
Solvent Phosphate Buffer (pH 7.4)1.0x (Baseline)Standard aqueous enolization baseline.
Solvent Buffer + DMSO> 5.0x (Accelerated) Polar aprotic solvents stabilize the charged planar enolate intermediate.
Solvent Buffer + Dioxane< 0.5x (Decelerated) Lower dielectric constant reduces enolate stability in solution.
pH pH 8.5 (Alkaline)> 10.0x (Accelerated) Increased hydroxide concentration directly drives SE1 proton abstraction.
pH pH 5.0 (Mild Acidic)< 0.1x (Decelerated) Near-total suppression of base-catalyzed keto-enol tautomerism.
Temperature 40°C> 8.0x (Accelerated) Higher thermal energy easily overcomes the activation barrier for enolization.
Temperature 0°C< 0.05x (Decelerated) Arrhenius suppression of the rate-determining step.

Troubleshooting FAQs

Q: Why does my enantiomeric excess (ee) drop significantly during silica gel chromatography? A: Silica gel is not entirely neutral; it contains slightly acidic and basic silanol sites. Furthermore, chromatography increases the residence time of the compound on a high-surface-area stationary phase. These local micro-environments can catalyze the SE1 enolization of the highly sensitive 5-bromo substituent. Solution: Bypass chromatography entirely in favor of direct, rapid crystallization from a non-polar solvent mixture (e.g., DCM/Heptane) at low temperatures. If chromatography is unavoidable, use heavily deactivated silica and run the column at 4°C.

Q: Can I use triethylamine (TEA) or diisopropylethylamine (DIPEA) in my downstream functionalization steps? A: No. Amine bases will rapidly abstract the highly acidic C5 proton of 5-bromo hydantoin, leading to instantaneous racemization. Solution: If a base is strictly required for a subsequent coupling step, you must use inorganic, mildly acidic buffers (e.g., phosphate buffer at pH 6.0) or utilize highly sterically hindered, non-nucleophilic bases at extreme sub-zero temperatures (-78°C). However, redesigning the synthetic route to avoid basic conditions entirely is the only foolproof method.

Q: Why is DMSO detrimental to the stereochemical stability of my 5-bromo hydantoin, even at neutral pH? A: Polar aprotic solvents like DMSO possess high dielectric constants and are exceptionally good at solvating cations while leaving anions "naked" and highly reactive. In the context of hydantoin racemization, DMSO heavily stabilizes the charged, planar enolate intermediate formed during the rate-determining step. Kinetic studies demonstrate a marked, exponential rate-increasing effect when DMSO is introduced to the system[3]. Solution: Evaporate all traces of DMSO and switch to non-polar solvents like toluene or DCM for storage and processing.

References

  • Slomka, C., Engel, U., Syldatk, C., & Rudat, J. (2015). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Science of Synthesis: Biocatalysis in Organic Synthesis. URL:[Link]

  • Cardiff University Research Portal (ORCA). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to FTIR Spectrum Analysis of Carbonyl Bands in 5-Bromo Hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectra of 5-bromo hydantoins, with a specific focus on the characteristic carbonyl (C=O) absorption bands. We will explore the underlying principles that govern the vibrational frequencies of these functional groups and present a comparative analysis against unsubstituted hydantoin. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation of heterocyclic compounds.

Introduction: The Significance of Hydantoins and FTIR Analysis

Hydantoins are a class of five-membered heterocyclic compounds containing a reactive imidazolidine-2,4-dione core. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anticonvulsants like phenytoin, antiarrhythmics, and nonsteroidal antiandrogens.[1][2] The chemical reactivity and biological activity of hydantoin derivatives are highly dependent on the nature and position of their substituents. The introduction of a halogen, such as bromine, at the C5 position can significantly alter the molecule's electronic properties and, consequently, its pharmacological profile.

FTIR spectroscopy is an exceptionally powerful and non-destructive analytical technique for identifying functional groups and probing the chemical environment within a molecule.[3][4] For hydantoin derivatives, the carbonyl groups at the C2 and C4 positions provide two distinct and intense absorption bands in the infrared spectrum. The precise frequencies of these bands are exquisitely sensitive to the structural and electronic environment of the ring, making FTIR an invaluable tool for characterizing substituted hydantoins like 5-bromo hydantoins.

The Vibrational Language of Carbonyls in a Five-Membered Ring

The C=O double bond stretch is one of the most characteristic and intense absorptions in an IR spectrum, typically appearing in the 1650-1850 cm⁻¹ region.[5][6][7][8] In the hydantoin ring, two primary factors dictate the frequencies of the carbonyl bands:

  • Ring Strain: Incorporating a carbonyl group into a five-membered ring generally increases its stretching frequency compared to an open-chain ketone.[9][10] This is attributed to changes in bond angles and hybridization, which lead to a stiffer, stronger C=O bond.

  • Vibrational Coupling: The two carbonyl groups in the hydantoin ring are in close proximity, leading to mechanical coupling of their stretching vibrations.[11] This coupling results in two distinct absorption bands: a higher frequency asymmetric stretching mode (ν_as) and a lower frequency symmetric stretching mode (ν_s). Therefore, instead of a single C=O peak, the spectrum of hydantoin exhibits a characteristic doublet in the carbonyl region.[11][12]

A Validated Protocol for ATR-FTIR Analysis

To ensure high-quality, reproducible data, Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid hydantoin derivatives.[3][13][14] ATR-FTIR requires minimal to no sample preparation, which circumvents issues like moisture contamination and polymorphic changes that can arise from grinding samples with potassium bromide (KBr) for pellet-based analysis.[15][16]

Experimental Workflow: ATR-FTIR Spectroscopy

G cluster_prep Pre-Analysis cluster_analysis Sample Analysis cluster_post Post-Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Perform Background Scan (Collect ambient spectrum) Clean->Background PlaceSample Place Small Amount of 5-Bromo Hydantoin Powder on Crystal Background->PlaceSample ApplyPressure Apply Consistent Pressure (Ensure good contact) PlaceSample->ApplyPressure CollectSpectrum Collect Sample Spectrum (e.g., 4 cm⁻¹ resolution, 32 scans) ApplyPressure->CollectSpectrum Process Automatic Background Subtraction & Data Processing CollectSpectrum->Process CleanAgain Clean ATR Crystal Process->CleanAgain End End CleanAgain->End

Caption: Workflow for acquiring a validated FTIR spectrum using an ATR accessory.

Step-by-Step Methodology
  • Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely to remove any residue from previous analyses.

  • Background Scan: A background spectrum is collected. This is a critical self-validating step that measures the ambient environment (atmospheric H₂O and CO₂). The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample.[17]

  • Sample Application: A small amount of the 5-bromo hydantoin solid powder is placed directly onto the ATR crystal.[18]

  • Pressure Application: A built-in pressure clamp is used to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.

  • Data Acquisition: The spectrum is collected. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[4][17]

  • Post-Analysis Cleaning: After the measurement, the sample is removed, and the crystal is cleaned as described in step 1.

Spectral Comparison: Unsubstituted Hydantoin vs. 5-Bromo Hydantoin

The introduction of a bromine atom at the C5 position induces a significant electronic effect that is directly observable in the FTIR spectrum.

The Inductive Effect of Bromine

Bromine is a highly electronegative atom. When attached to the C5 carbon of the hydantoin ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the ring, pulling electron density away from the adjacent carbonyl carbons (C4 and, to a lesser extent, C2).

Caption: The electron-withdrawing inductive effect of bromine at C5.

This withdrawal of electron density strengthens the C=O double bonds. A stronger bond requires more energy to vibrate, resulting in an absorption at a higher frequency (wavenumber). Therefore, we predict a hypsochromic (blue) shift in the carbonyl stretching frequencies for 5-bromo hydantoin compared to the unsubstituted parent compound.

Comparative Spectral Data

The table below presents typical FTIR absorption frequencies for the carbonyl bands of unsubstituted hydantoin and the expected shifts for a 5-bromo derivative.

CompoundAsymmetric C=O Stretch (ν_as)Symmetric C=O Stretch (ν_s)Expected Shift due to Bromine
Unsubstituted Hydantoin~1775-1772 cm⁻¹[12]~1744-1722 cm⁻¹[12]N/A
5-Bromo Hydantoin> 1775 cm⁻¹ (e.g., ~1785 cm⁻¹)> 1744 cm⁻¹ (e.g., ~1755 cm⁻¹)Positive (Hypsochromic)

Analysis of the Shift:

  • Asymmetric Stretch (ν_as): This band, often associated more with the C2=O group, is expected to shift to a higher wavenumber.

  • Symmetric Stretch (ν_s): This band, with more contribution from the C4=O group, will also exhibit a positive shift. The effect is anticipated to be more pronounced on this band due to the closer proximity of the bromine atom to the C4 position.

The observation of this positive shift provides strong experimental evidence for the presence of the electronegative bromine substituent at the C5 position. The magnitude of the shift can be correlated with the electron-withdrawing strength of the substituent.

Comparison with Alternative Analytical Techniques

While FTIR is excellent for identifying functional groups and probing electronic effects, a comprehensive structural elucidation often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Presence and electronic environment of functional groups (C=O, N-H).Fast, non-destructive, requires minimal sample, highly sensitive to electronic changes.Provides limited information on the carbon skeleton and connectivity.
¹³C NMR Spectroscopy Number and chemical environment of unique carbon atoms.Provides detailed information on the carbon framework and connectivity.Less sensitive, requires larger sample amounts, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely sensitive, provides exact molecular formula (HRMS).Provides little direct information about functional groups. Isomeric compounds can be difficult to distinguish.

In the context of 5-bromo hydantoins, ¹³C NMR would confirm the presence of the three distinct ring carbons and their chemical shifts would also be influenced by the bromine atom. Mass spectrometry would be invaluable for confirming the molecular weight and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). However, only FTIR directly and rapidly provides information on the bond strength of the carbonyl groups, making it a uniquely powerful tool for this specific analysis.

Conclusion

FTIR spectroscopy serves as a rapid, reliable, and insightful tool for the analysis of 5-bromo hydantoins. The characteristic carbonyl stretching bands, which appear as a doublet due to vibrational coupling, are highly sensitive to the electronic effects of substituents on the hydantoin ring. The electron-withdrawing inductive effect of the bromine atom at the C5 position leads to a predictable and measurable hypsochromic (blue) shift in the frequencies of both symmetric and asymmetric carbonyl stretching vibrations. By comparing the spectrum of a substituted derivative to its parent compound, researchers can gain immediate and valuable evidence for successful synthesis and obtain insights into the electronic modifications of the heterocyclic core. This guide underscores the utility of a well-executed FTIR protocol as a cornerstone of structural analysis in medicinal and organic chemistry.

References

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • García Estrada, J. G., et al. (2003). Correlation Analysis of Characteristic Infrared Spectral Data of Hydantoines. Journal of Molecular Structure. Available at: [Link]

  • Northern Illinois University. FT-IR sample preparation. Available at: [Link]

  • Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Available at: [Link]

  • Tice, C. M., et al. (2024, April 29). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Molecules. Available at: [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Available at: [Link]

  • McMullen, E. J., Henze, H. R., & Wyatt, B. W. (1952). Study of the Bromination of 5-Alkylhydantoins; Conversion of 5-Propylhydantoin into 5-Propylidenehydantoin and 5-(α-Bromopropylidene)-hydantoin. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. FTIR spectroscopic and quantum chemical studies on hydantoin. Available at: [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available at: [Link]

  • Jones, R. N., & Spinner, E. (1959). THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Canadian Journal of Chemistry. Available at: [Link]

  • Infinity Learn. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. Hydantoins and Mercaptoimidazoles: Vibrational Spectroscopy as a Probe of Structure and Reactivity in Different Environments, from the Isolated Molecule to Polymorphs. Available at: [Link]

  • University of Calgary. 6 - IR - spectroscopy. Available at: [Link]

  • Oregon State University. (2018, September 22). Carbonyl Stretching Vibrations. Available at: [Link]

  • Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron. Available at: [Link]

  • Tshiluka, N. R., et al. (2021). Synthesis of new 5-benzylidene-hydantoin esters. Arkivoc. Available at: [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • University of Pennsylvania. Transition Metal Carbonyls. Available at: [Link]

  • Al-Otaibi, A. A. (2016, February 26). Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. ResearchGate. Available at: [Link]

  • Reva, I., et al. (2024, September 1). Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins — Common features and substituent effects. The Journal of Chemical Physics. Available at: [Link]

  • Chen, Y., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Available at: [Link]

Sources

Platform Comparison Guide: Mass Spectrometry Profiling of 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of halogenated heterocycles demands analytical platforms capable of balancing ionization efficiency with the preservation of labile bonds. 5-Bromo-5-phenylimidazolidine-2,4-dione (a brominated analog of the anticonvulsant phenytoin) presents a unique analytical challenge: the C5-bromine bond is highly susceptible to thermal degradation and in-source fragmentation.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of this molecule. By dissecting the mechanistic causality behind its fragmentation, we provide actionable, self-validating protocols for rigorous structural confirmation.

Mechanistic Causality of Fragmentation

To optimize an analytical method, one must first understand the intrinsic thermodynamic vulnerabilities of the target molecule. The fragmentation of 5-bromo-5-phenylimidazolidine-2,4-dione is governed by two competing structural features:

  • C-Br Homolysis (The Trigger): The C5 position is doubly activated by the resonance of the adjacent phenyl ring and the lone pairs of the urea nitrogen. The first step in its degradation is the homolysis of the C-Br bond, a process well-documented in the photolytic and electron-induced degradation of 5-bromo-5-phenylhydantoin[1]. This cleavage yields a highly stabilized tertiary radical/cation (m/z 175), making the loss of the bromine radical (79/81 Da) the dominant primary fragmentation pathway.

  • Hydantoin Ring Degradation (The Cascade): Following dehalogenation, the excess internal energy transferred during ionization forces the even-electron cation to expel neutral molecules. The core 2,4-imidazolidinedione ring undergoes a concerted extrusion of isocyanic acid (HNCO, 43 Da) and carbon monoxide (CO, 28 Da), which is a hallmark fragmentation pattern for hydantoin derivatives[2][3].

FragmentationPathway M_ion Molecular Ion [M]•+ m/z 254 / 256 Loss_Br - Br• (79/81 Da) M_ion->Loss_Br C5_cation C5-Phenyl Cation m/z 175 Loss_Br->C5_cation Loss_HNCO - HNCO (43 Da) C5_cation->Loss_HNCO Frag_132 Fragment Ion m/z 132 Loss_HNCO->Frag_132 Loss_CO - CO (28 Da) Frag_132->Loss_CO Frag_104 Fragment Ion m/z 104 Loss_CO->Frag_104

Logical fragmentation pathway of 5-bromo-5-phenylimidazolidine-2,4-dione.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate analytical platform requires balancing the need for an intact molecular ion against the need for a rich structural fingerprint.

  • GC-EI-MS (Hard Ionization): Standard 70 eV electron ionization imparts significant internal energy. For 5-bromo-5-phenylimidazolidine-2,4-dione, this results in near-complete fragmentation. The molecular ion (M•+ at m/z 254/256) is often vanishingly small (< 1% relative abundance). While the resulting spectrum provides a highly reproducible fingerprint, the lack of a strong molecular ion makes identifying unknown analogs difficult. Furthermore, the molecule risks thermal debromination in the heated GC inlet.

  • LC-ESI-MS/MS (Soft Ionization): Hydantoins possess an acidic imide proton (N3), making them ideal candidates for Negative Ion Electrospray Ionization (ESI-). ESI gently deprotonates the molecule to form a robust pseudo-molecular ion[M-H]⁻ at m/z 253/255. By utilizing Collision-Induced Dissociation (CID), analysts can control the fragmentation, preserving the critical 1:1 isotopic signature of bromine into the MS/MS stage.

PlatformComparison Sample 5-Bromo-5-phenylhydantoin GC GC-EI-MS (Hard Ionization) Sample->GC LC LC-ESI-MS/MS (Soft Ionization) Sample->LC GC_Result Extensive Fragmentation (Base Peak m/z 175) GC->GC_Result LC_Result Intact Molecular Ion ([M-H]- m/z 253/255) LC->LC_Result Decision Complete Structural Elucidation GC_Result->Decision LC_Result->Decision

Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS for halogenated hydantoins.

Quantitative Performance Data

The following table summarizes the expected quantitative mass spectral data across both platforms, highlighting the divergence in primary base peaks based on the ionization technique.

Fragment Ionm/zGC-EI-MS Rel. AbundanceLC-ESI-MS/MS Rel. AbundanceStructural AssignmentMechanistic Origin
[M]•+ / [M-H]⁻ 254/256 (EI)253/255 (ESI)< 1%100% (Base) Intact MoleculeIonization / Deprotonation
[M - Br]⁺ 175100% (Base) N/AC5-Phenyl CationHomolytic C-Br Cleavage[1]
[M - Br - HNCO]⁺ 132~45%N/ARing-contracted cationExtrusion of Isocyanic Acid[3]
[M - Br - HNCO - CO]⁺ 104~30%N/AStyrenyl-like cationCarbonyl Extrusion[2]
[M - H - Br]•⁻ 174N/A~40% (at 20 eV CID)Deprotonated C5 RadicalCID-induced Br loss

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical parameter is paired with its underlying causality.

Protocol A: LC-ESI-MS/MS (Recommended for Molecular Weight Confirmation)

Objective: Preserve the intact brominated molecular ion and generate controlled MS/MS spectra.

  • Mobile Phase Selection: Use Methanol/Water with 0.1% Ammonium Hydroxide.

    • Causality: The basic modifier ensures complete deprotonation of the hydantoin N3 proton in solution, maximizing ESI- yield.

  • Source Tuning: Set the capillary voltage to 2.5 kV and maintain a low desolvation temperature (≤ 250°C).

    • Causality: High thermal energy in the source will prematurely cleave the C-Br bond. A lower temperature prevents in-source fragmentation.

  • Self-Validation Step: Inspect the MS1 spectrum for the m/z 253 and 255 peaks.

    • Criteria: They must be present in a 1:1 ratio. If the m/z 174 peak dominates MS1, the source temperature or cone voltage is too high and must be reduced.

  • CID Fragmentation: Isolate m/z 253 in the quadrupole and apply a normalized collision energy (NCE) sweep from 10 to 30 eV.

Protocol B: GC-EI-MS (Recommended for Structural Fingerprinting)

Objective: Obtain a highly reproducible fragmentation pattern for library matching.

  • Inlet Deactivation: Install an ultra-inert, glass-wool-free inlet liner. Set the inlet temperature to the lowest viable point (e.g., 200°C).

    • Causality: 5-bromo-5-phenylimidazolidine-2,4-dione is highly susceptible to thermal debromination. Active silanol groups or the high surface area of glass wool will catalyze the heterolytic cleavage of the C-Br bond before the molecule reaches the MS source, resulting in a false negative.

  • Carrier Gas Velocity: Use Helium at a high constant flow (1.5 mL/min).

    • Causality: Minimizing residence time in the heated column reduces the probability of thermal degradation.

  • Self-Validation Step: Evaluate the peak shape in the Total Ion Chromatogram (TIC).

    • Criteria: A sharp, symmetrical peak indicates intact elution. A broad, tailing peak with an identical mass spectrum to 5-phenylhydantoin indicates that thermal debromination occurred in the inlet rather than inside the ionization source.

References

1.[2] Doubly ionised 2,4-imidazolidinedione (hydantoin) dissociations induced by electron collision, fragmentation - RSC Publishing. rsc.org. 2 2.[3] Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). - ResearchGate. researchgate.net. 3 3. MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. egyankosh.ac.in. 4.[1] o&L+ - RSC Publishing. rsc.org. 1

Sources

Guide to the Comparative Reactivity of 5-Bromo- vs. 5-Chloro-5-Phenylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the 5-phenylhydantoin scaffold is a cornerstone, most famously represented by the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin)[1][2]. The introduction of a halogen at the C5 position creates a versatile electrophilic center, opening avenues for further functionalization and the development of novel derivatives[3][4]. The choice between a bromine or a chlorine substituent at this position is a critical decision that significantly influences the compound's reactivity, dictating reaction conditions, rates, and synthetic strategy.

This guide provides an in-depth comparison of the reactivity of 5-bromo-5-phenylhydantoin and 5-chloro-5-phenylhydantoin. We will explore the fundamental chemical principles governing their differential reactivity, present comparative data based on these principles, and provide a robust experimental protocol for validation.

Theoretical Framework: Why the Halogen Matters

The reactivity of the C5-halogen bond in these compounds is primarily governed by two interconnected factors: the bond dissociation energy of the carbon-halogen bond and the stability of the resulting halide anion, which functions as a leaving group.

Carbon-Halogen (C-X) Bond Strength

The strength of a chemical bond is the energy required to break it homolytically. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond[5][6]. This is due to the larger size of the bromine atom compared to chlorine, which results in less effective orbital overlap with the carbon atom[7].

Quantitative data from analogous systems confirms this trend. For example, the bond dissociation enthalpy for the C-Cl bond in 2-chloroethanol is approximately 359.9 kJ/mol, whereas for the C-Br bond in 2-bromoethanol, it is significantly lower at 305.0 kJ/mol[8]. This fundamental difference means that less energy is required to cleave the C-Br bond, making the bromo-derivative the more reactive substrate in reactions involving C-X bond cleavage[6][9].

Leaving Group Ability

In nucleophilic substitution reactions, the rate is heavily influenced by the "leaving group," the substituent that detaches from the carbon atom. A good leaving group is a species that is stable on its own after detaching. For the halogens, leaving group ability is inversely related to basicity; the conjugate base of a strong acid is a good leaving group[10].

Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base and therefore a more stable anion than the chloride ion (Cl⁻)[11]. The larger size and greater polarizability of bromide allow it to distribute its negative charge over a larger volume, further enhancing its stability in solution[10][12][13]. Consequently, bromide is a superior leaving group compared to chloride[12][14].

For a tertiary carbon center like the C5 position of 5-phenylhydantoin, nucleophilic substitution likely proceeds through a mechanism with significant carbocation character (SN1-like). In the rate-determining step of an SN1 reaction, the leaving group departs to form a carbocation intermediate. Therefore, the compound with the better leaving group, 5-bromo-5-phenylhydantoin, is expected to react significantly faster.

G Br_Start 5-Bromo-5-phenylhydantoin Br_TS Transition State (C-Br Cleavage) Br_Start->Br_TS Rate-Determining Step Br_Int Carbocation Intermediate + Br⁻ Br_TS->Br_Int Lower Ea Product Product Br_Int->Product Fast + Nucleophile Cl_Start 5-Chloro-5-phenylhydantoin Cl_TS Transition State (C-Cl Cleavage) Cl_Start->Cl_TS Rate-Determining Step Cl_Int Carbocation Intermediate + Cl⁻ Cl_TS->Cl_Int Higher Ea Cl_Int->Product Fast + Nucleophile G cluster_workflow Competitive Reactivity Workflow A 1. Prepare Equimolar Mixture (Bromo + Chloro compounds) + Internal Standard in MeOH B 2. Take T=0 Sample (Quench with Acetic Acid) A->B C 3. Initiate Reaction (Add 0.25 eq. NaOMe at 0 °C) A->C D 4. Monitor Reaction (Take samples at T=15, 30, 60 min) C->D E 5. HPLC Analysis (Quantify remaining reactants vs. internal standard) D->E F 6. Conclusion (Compare consumption rates) E->F

Sources

A Comparative Guide to the ¹³C NMR Spectral Analysis of 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Characterizing Asymmetric C5-Substituted Hydantoins

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anticonvulsant drugs like Phenytoin (5,5-diphenylhydantoin)[1]. The pharmacological activity of these compounds is exquisitely sensitive to the nature and stereochemistry of the substituents at the C5 position. 5-Bromo-5-phenylimidazolidine-2,4-dione presents a particularly interesting case, featuring a quaternary stereocenter with two distinct and electronically influential substituents: a phenyl group and a bromine atom.

This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of 5-Bromo-5-phenylimidazolidine-2,4-dione. In the absence of a directly published spectrum, we will employ a robust, field-proven approach: a comparative analysis grounded in established chemical shift theory and experimental data from structurally analogous compounds. This guide is designed for researchers and drug development professionals to predict, interpret, and validate the ¹³C NMR spectra of this and similar heterocyclic compounds.

Predicted ¹³C NMR Spectrum of 5-Bromo-5-phenylimidazolidine-2,4-dione

The prediction of a ¹³C NMR spectrum involves analyzing the local electronic environment of each carbon atom. Key factors include hybridization (sp², sp³), the electronegativity of attached atoms, and resonance effects[2][3]. For 5-Bromo-5-phenylimidazolidine-2,4-dione, we anticipate a total of seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

The molecular structure and the logical workflow for spectral assignment are outlined below.

G cluster_mol 5-Bromo-5-phenylimidazolidine-2,4-dione cluster_logic Spectral Prediction Workflow C5 C5 C4 C4 (C=O) C5->C4 C_ipso C-ipso C5->C_ipso C2 C2 (C=O) C_ortho C-ortho C_meta C-meta C_para C-para Start Analyze Structure & Identify Unique Carbons PredictShifts Predict Chemical Shifts based on Substituent Effects (Br, Ph, C=O) Start->PredictShifts Compare Compare with Analogous Compounds (e.g., 5-Phenylhydantoin) PredictShifts->Compare Assign Assign Predicted Peaks to Specific Carbons Compare->Assign

Caption: Molecular structure and workflow for spectral prediction.

Comparative Analysis: Benchmarking Against Known Hydantoins

To substantiate our predictions, we will compare the expected chemical shifts for 5-Bromo-5-phenylimidazolidine-2,4-dione with the experimentally determined values for two key reference compounds: 5-Phenyl-imidazolidine-2,4-dione[4] and the well-known anticonvulsant 5,5-Diphenylhydantoin (Phenytoin)[5][6]. This comparison allows us to isolate and understand the electronic impact of substituting a hydrogen or a phenyl group with a bromine atom at the C5 position.

Carbon AtomPredicted δ (ppm) for 5-Bromo-5-phenylimidazolidine-2,4-dioneExperimental δ (ppm) for 5-Phenyl-imidazolidine-2,4-dione[4]Experimental δ (ppm) for 5,5-Diphenylhydantoin
C2 (C=O) ~156-158158.1~155-156
C4 (C=O) ~172-174174.8~173-174
C5 ~70-7561.6~67-68
C-ipso ~134-136136.6~140-141
C-ortho ~128-130127.2~128-129
C-meta ~129-131129.1~128-129
C-para ~130-132128.7~125-126

Note: Experimental values for 5,5-Diphenylhydantoin are compiled from various sources and may vary slightly based on solvent and experimental conditions.

Expert Rationale for Chemical Shift Assignments
  • Carbonyl Carbons (C2 and C4): The two carbonyl carbons are expected to be the most downfield signals, typically appearing in the 155-175 ppm range[7][8]. In 5-phenyl-imidazolidine-2,4-dione, they are observed at 158.1 and 174.8 ppm[4]. C4 is generally more deshielded than C2. We predict that the substitution at C5 will have only a minor electronic effect on these distant carbonyls, so their shifts should remain in a similar range.

  • The Quaternary Carbon (C5): This is the most diagnostic signal. In the reference 5-phenylhydantoin, the methine (CH) carbon at C5 appears at 61.6 ppm[4]. In 5,5-diphenylhydantoin, the C5 quaternary carbon is shifted downfield to ~67-68 ppm due to the substitution of a hydrogen with a second phenyl group. For our target molecule, we are replacing that hydrogen with a highly electronegative bromine atom. The "heavy atom effect" of bromine and its electron-withdrawing nature will cause a significant downfield shift. Therefore, a predicted chemical shift in the 70-75 ppm range is a conservative and logical estimation.

  • Phenyl Group Carbons: Aromatic carbons typically resonate between 110-150 ppm[9][10].

    • C-ipso: The carbon directly attached to the hydantoin ring is expected to be the most downfield of the phenyl carbons, predicted around 134-136 ppm , similar to its position in 5-phenylhydantoin (136.6 ppm)[4].

    • C-ortho, C-meta, C-para: These carbons will appear in the characteristic aromatic region of 128-132 ppm . Due to the symmetry of the phenyl ring's rotation, the two ortho carbons will be equivalent, as will the two meta carbons, leading to three distinct signals for these six carbons[9]. Their precise ordering can be subtle, but they are expected to be closely clustered, as seen in the reference compound[4].

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

This protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum for 5-bromo-5-phenylimidazolidine-2,4-dione or similar derivatives.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation. Purification via flash column chromatography or recrystallization is recommended.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including hydantoins, and its deuterium signal provides a stable lock for the spectrometer[4]. Deuterated chloroform (CDCl₃) is an alternative if solubility permits.

  • Concentration: For a standard ¹³C NMR experiment on a 400-500 MHz spectrometer, a concentration of 15-30 mg of the compound in 0.6-0.7 mL of deuterated solvent is optimal[11]. This concentration provides a good signal-to-noise ratio within a reasonable acquisition time.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm[3].

NMR Spectrometer Setup and Data Acquisition
  • Technique: The experiment should be run using a proton-decoupled pulse sequence. This common technique, often referred to as ¹H broadband decoupling, irradiates the entire proton frequency range, which collapses all ¹³C-¹H coupling and results in a spectrum where each unique carbon appears as a sharp singlet[7][11]. This greatly simplifies the spectrum.

  • Instrument Parameters:

    • Spectrometer Frequency: ≥100 MHz for ¹³C (corresponding to a 400 MHz ¹H instrument).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is crucial to allow for full relaxation of the carbon nuclei, especially the quaternary carbons (C5 and C-ipso), which have longer relaxation times.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans must be accumulated. A typical range is 1024 to 4096 scans, which may take several hours to acquire.

    • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift stability.

G cluster_protocol NMR Acquisition Protocol Prep Sample Preparation (15-30mg in 0.6mL DMSO-d₆ + TMS) Load Insert Sample & Lock on Deuterium Signal Prep->Load Tune Tune & Match Probe for ¹³C Frequency Load->Tune Setup Setup Experiment (¹H Broadband Decoupling, ns=2048, d1=3s) Tune->Setup Acquire Acquire Free Induction Decay (FID) Data Setup->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum & Assign Peaks Process->Analyze

Caption: Standard workflow for ¹³C NMR data acquisition.

Data Processing and Validation
  • Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data to convert it from the time domain to the frequency domain (the spectrum).

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat, noise-free baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Self-Validation: The final spectrum should show seven distinct peaks. The presence of signals in the predicted regions (two carbonyls >155 ppm, one quaternary carbon ~70-75 ppm, and four aromatic carbons between 128-136 ppm) serves as a strong validation of the compound's identity.

Conclusion

While a direct experimental spectrum for 5-Bromo-5-phenylimidazolidine-2,4-dione remains to be published, a robust and scientifically sound prediction of its ¹³C NMR spectrum can be achieved through comparative analysis with structurally related analogs. The key diagnostic signal is the quaternary C5 carbon, which is expected to shift significantly downfield to the 70-75 ppm region due to the presence of the electronegative bromine substituent. The remaining signals for the carbonyl and phenyl carbons are predicted to fall within well-established ranges, closely mirroring those of 5-phenylhydantoin. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the ¹³C NMR spectrum, enabling unambiguous structural confirmation of this important heterocyclic compound.

References

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab. [Link]

  • Save My Exams. (2024). Predicting Carbon-13 NMR Spectra. [Link]

  • North, M., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Organic & Biomolecular Chemistry. [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Sharma, V., et al. (2022). Supporting Information - A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite. New Journal of Chemistry. [Link]

  • Dhami, K.S. & Stothers, J.B. (1965). 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry. [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the C-13 NMR spectrum of phenol. [Link]

  • Royal Society of Chemistry. (n.d.). Direct Connective Synthesis of 5,5-Disubstituted Hydantoins. [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. [Link]

  • SciSpace. (n.d.). Facile one-pot synthesis of 5-substituted hydantoins. [Link]

  • SciSpace. (n.d.). ¹H- and ¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

  • Safari, J. & Javadian, L. (2013). A one-pot synthesis of 5,5-disubstituted hydantoin derivatives using magnetic Fe3O4 nanoparticles. Academia.edu. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Stothers, J.B. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 5.6: 13C-NMR Spectroscopy. [Link]

  • Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Guedira, N., et al. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. [Link]

  • Pretsch, E., et al. (n.d.). 4. 13C NMR Spectroscopy. [Link]

  • Sharma, V.P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • Nikolova, P., et al. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives. RSC Advances. [Link]

  • Apostolova, E., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. [Link]

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Comparative Guide: HPLC Method Development for 5-Bromo-5-phenylimidazolidine-2,4-dione Purity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for halogenated hydantoin derivatives requires a deep understanding of their physicochemical properties. 5-Bromo-5-phenylimidazolidine-2,4-dione (a brominated analog of phenytoin) presents unique analytical challenges due to the polarizable bromine atom, the bulky phenyl ring, and the ionizable imide nitrogen within the hydantoin core.

This guide objectively compares column chemistries and mobile phase strategies, providing a self-validating experimental protocol grounded in established chromatographic principles.

Mechanistic Grounding: Analyte Profiling & Causality

Before selecting columns or solvents, we must analyze the molecule's behavior in solution to understand the causality behind our method choices.

  • Ionization & pH Control: The imidazolidine-2,4-dione (hydantoin) ring contains an acidic nitrogen at position 3. The pKa of this nitrogen is approximately 8.0[1]. If the mobile phase pH approaches this value, the molecule exists in a state of partial ionization, leading to severe peak tailing, split peaks, and irreproducible retention times. Causality: To ensure the analyte remains 100% unionized and interacts predictably with the hydrophobic stationary phase, the mobile phase pH must be strictly maintained at least 1.5 units below the pKa (ideally between pH 4.0 and 6.5)[1].

  • Hydrophobicity & Polarizability: The substitution of a bromine atom at the C5 position significantly increases the molecule's lipophilicity (LogP) compared to standard hydantoins. Furthermore, bromine is highly polarizable. This allows for specialized stationary phase interactions (such as dipole-dipole and

    
     stacking) that can be exploited to separate the active compound from closely related des-bromo or chlorinated synthetic impurities.
    

Retention_Mechanism cluster_0 Stationary Phase Interactions Analyte 5-Bromo-5-phenylhydantoin Unionized at pH 5.0 C18 C18 Column Hydrophobic Dispersion Analyte->C18 Alkyl chain partitioning Phenyl Phenyl-Hexyl Column π-π & Dipole Interactions Analyte->Phenyl Halogen & Aromatic stacking

Fig 1. Chromatographic retention mechanisms for 5-Bromo-5-phenylimidazolidine-2,4-dione.

Comparative Analysis: Chromatographic Approaches

When developing a purity method, the primary goal is orthogonal selectivity—ensuring that all synthetic precursors, byproducts, and degradation species are fully resolved from the main peak.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

While standard C18 columns are the default choice in many labs, Phenyl-Hexyl columns often provide superior selectivity for halogenated aromatics.

Table 1: Performance Comparison of Stationary Phases

ParameterStandard C18 (Octadecyl)Phenyl-Hexyl
Primary Interaction Hydrophobic dispersion forces

, dipole-dipole, and hydrophobic
Selectivity for Halogens Moderate (relies purely on LogP differences)High (polarizable bromine interacts with phenyl ring)
Resolution of Isomers Often poor for closely related positional isomersExcellent due to shape selectivity and steric recognition
Best Use Case General assay and routine purity checksComplex impurity profiling of halogenated precursors
Mobile Phase Modifiers: Acetonitrile vs. Methanol

The choice of organic modifier impacts not only elution strength but also the structural conformation of the stationary phase.

Table 2: Mobile Phase Modifier Impact

ParameterAcetonitrile (ACN)Methanol (MeOH)
Elution Strength High (Shorter run times)Moderate (Longer run times, better for closely eluting peaks)
System Backpressure Low (Favorable viscosity profile with water)High (Viscosity maximum at ~50% aqueous mixture)
UV Cutoff 190 nm (Ideal for low-wavelength detection)205 nm (Acceptable, but can cause baseline drift in gradients)
Green Chemistry Poor (Toxic, high disposal cost)Favorable (Lower toxicity, preferred for green HPLC)[1]

Recommendation: For the highest resolution of 5-Bromo-5-phenylimidazolidine-2,4-dione impurities, a Phenyl-Hexyl column paired with a Methanol/Aqueous Buffer gradient provides the optimal balance of


 selectivity and baseline stability.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method will not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Phase 1: Preparation
  • Aqueous Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust the pH to 5.0 ± 0.05  using dilute orthophosphoric acid or sodium hydroxide. Causality: This locks the hydantoin nitrogen in its unionized state[1]. Filter through a 0.45 µm membrane.
    
  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v). Causality: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion.

Phase 2: System Suitability Test (SST) Solution

Prepare a resolution solution containing 100 µg/mL of 5-Bromo-5-phenylimidazolidine-2,4-dione and 10 µg/mL of a known closely eluting analog (e.g., 5,5-diphenylhydantoin).

Phase 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible partitioning).

  • Detection Wavelength: 254 nm. Causality: While hydantoins absorb at 220 nm, 254 nm specifically targets the aromatic

    
     transitions of the phenyl ring, ignoring non-UV-absorbing aliphatic impurities and providing a highly stable baseline during gradient elution[2].
    
  • Gradient Program:

    • 0-2 min: 35% B

    • 2-15 min: Ramp to 70% B

    • 15-18 min: Hold at 70% B

    • 18-18.1 min: Return to 35% B

    • 18.1-25 min: Re-equilibration

HPLC_Workflow Start Start: SST Injection (API + Impurity Marker) Analyze Chromatographic Separation (Phenyl-Hexyl, pH 5.0) Start->Analyze Decision Resolution (Rs) ≥ 2.0 & Tailing Factor ≤ 1.5? Analyze->Decision Halt System Invalidated Troubleshoot Column/Mobile Phase Decision->Halt No Proceed System Validated Proceed to Sample Analysis Decision->Proceed Yes

Fig 2. Self-validating System Suitability Test (SST) workflow.

Phase 4: The Self-Validation Gate

Inject the SST solution in replicate (n=5). The system is only validated if:

  • Resolution (

    
    )  between the API and the impurity marker is 
    
    
    
    .
  • Tailing Factor (

    
    )  for the API peak is 
    
    
    
    .
  • %RSD of the API peak area is

    
    .
    

Method Validation Framework (ICH Q2 Guidelines)

Once the method is developed, it must be formally validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[3].

  • Limit of Quantitation (LOQ): Critical for purity methods to detect trace impurities. The LOQ is mathematically derived based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ) of the calibration curve using the formula:
    
    
    [3].
  • Linearity: Must be established from the LOQ up to 120% of the target analyte concentration.

  • Robustness: Deliberate, small variations must be introduced to prove method reliability. Key parameters to alter include mobile phase pH (± 0.2 units), column temperature (± 5°C), and organic modifier ratio (± 2%)[3].

References

1.2 - ResearchGate 2.1 - DergiPark 3.3 - Asian Journal of Pharmaceutical Analysis

Sources

A Senior Application Scientist's Guide to Elemental Analysis Validation for Brominated Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Bromine Quantification in Drug Development

Brominated hydantoin derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical development, often exhibiting a range of biological activities. For researchers, scientists, and drug development professionals, the precise quantification of bromine content is not a trivial analytical task—it is a cornerstone of regulatory compliance, product safety, and quality control. Accurate elemental analysis ensures the correct stoichiometric incorporation of bromine, verifies the purity of Active Pharmaceutical Ingredients (APIs), and confirms the identity of novel chemical entities. An inaccurate determination can have profound consequences, impacting dosage calculations, stability studies, and the overall integrity of the drug development process.

This guide provides an in-depth comparison of the principal analytical techniques for determining bromine in complex organic matrices like hydantoin derivatives. We will move beyond a mere listing of methods to explore the causality behind experimental choices, offering a framework for robust method validation grounded in scientific first principles and regulatory expectations.

Part 1: Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique for bromine determination is a critical decision driven by factors such as the expected concentration of the analyte, required sensitivity, sample throughput needs, and available instrumentation. Here, we compare the two most prevalent methodologies: Combustion-Based Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The Fundamental Choice: Combustion vs. Plasma

At its core, the analytical challenge lies in liberating the covalently bound bromine from the organic hydantoin structure and converting it into a quantifiable inorganic form.

  • Combustion methods achieve this through high-temperature oxidation in an oxygen-rich environment. This approach is robust, conceptually straightforward, and well-suited for determining bromine as a major component of the molecule (i.e., at percentage levels).

  • Inductively Coupled Plasma (ICP) methods utilize an argon plasma torch to atomize and ionize the sample, allowing for highly sensitive detection of the bromine isotopes. This technique is the gold standard for trace and ultra-trace level analysis but requires the complete digestion of the organic matrix into a liquid sample prior to introduction into the instrument.

The following diagram illustrates the fundamental divergence in the analytical workflows.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Typical Application Sample Sample Combustion Complete Combustion (Oxygen Atmosphere) Sample->Combustion Digestion Microwave-Assisted Acid Digestion Sample->Digestion Titration Titration or Ion Chromatography (IC) Combustion->Titration Gaseous products absorbed into solution ICPMS ICP-MS Analysis Digestion->ICPMS Sample in acid matrix Assay Assay & %-Level Quantification Titration->Assay Trace Trace & Impurity Analysis (ppm/ppb) ICPMS->Trace

A Comparative Crystallographic Analysis of 5-Bromo-5-phenylimidazolidine-2,4-dione and Related Hydantoin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone of significant therapeutic interest. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. This guide provides a comprehensive comparative analysis of the X-ray diffraction (XRD) data for key imidazolidine-2,4-dione derivatives, with a particular focus on the anticipated structural features of 5-Bromo-5-phenylimidazolidine-2,4-dione.

While a dedicated crystallographic study for 5-Bromo-5-phenylimidazolidine-2,4-dione is not publicly available as of this guide's publication, we can infer its likely structural characteristics by examining closely related, experimentally determined crystal structures. This comparative approach offers valuable insights into the influence of substituents on the hydantoin ring's conformation and the intermolecular interactions that govern its crystal packing. Such understanding is crucial for predicting physicochemical properties like solubility and for the rational design of new drug candidates.

The Significance of the Hydantoin Scaffold: A Structural Overview

The hydantoin ring is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups. The substituents at the C5 position significantly influence the molecule's overall shape and biological activity. In the case of 5-Bromo-5-phenylimidazolidine-2,4-dione, the presence of a bulky phenyl group and an electronegative bromine atom at the same carbon atom is expected to introduce significant steric and electronic effects.

To provide a robust comparative framework, this guide will draw upon the crystallographic data of two key analogues: 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione . These compounds share key structural motifs with our target molecule, namely the imidazolidine-2,4-dione core, a phenyl group at C5, and the presence of bromine atoms.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for our selected analogous compounds. This data provides a quantitative basis for comparing their crystal structures and predicting the properties of 5-Bromo-5-phenylimidazolidine-2,4-dione.

Compound Formula Crystal System Space Group Unit Cell Parameters Key Dihedral Angles Ref.
3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dioneC₁₇H₁₅BrN₂O₂MonoclinicP2₁/na = 13.7083(5) Å, b = 8.6500(3) Å, c = 14.1183(5) Å, β = 99.724(1)°Phenyl rings to imidazolidine ring: 63.60(8)° and 76.4(1)°[3][4]
1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dioneC₂₁H₁₄Br₂N₂O₂----[5]
Predicted: 5-Bromo-5-phenylimidazolidine-2,4-dioneC₉H₇BrN₂O₂Monoclinic (likely)P2₁/c or related (likely)To be determinedTo be determined

Note: Complete crystallographic data for 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione was not available in the cited abstract. However, its relevance as a bromo- and phenyl-substituted analogue warrants its inclusion.

In-Depth Structural Insights

The Imidazolidine-2,4-dione Ring Conformation

The imidazolidine ring in these structures is not perfectly planar. In 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, the ring is described as being slightly ruffled.[3][4] This slight deviation from planarity is a common feature of five-membered rings and is influenced by the steric bulk of the substituents. For 5-Bromo-5-phenylimidazolidine-2,4-dione, we can anticipate a similar, slightly non-planar conformation of the hydantoin ring.

Orientation of the Phenyl Group

The orientation of the phenyl group relative to the hydantoin ring is a critical determinant of the molecule's overall shape. In 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, the two phenyl rings are significantly twisted out of the plane of the imidazolidine ring, with dihedral angles of 63.60(8)° and 76.4(1)°.[3][4] This twisted conformation is a consequence of minimizing steric hindrance between the bulky phenyl groups. For 5-Bromo-5-phenylimidazolidine-2,4-dione, with only one phenyl group at C5, the steric constraints are reduced. However, the presence of the bromine atom will still favor a non-coplanar arrangement to alleviate steric strain.

The Role of Intermolecular Interactions

The crystal packing of these molecules is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal structure of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, N—H···O hydrogen bonds are a dominant feature, leading to the formation of inversion dimers.[3] These dimers are further connected into layers by C—H···O hydrogen bonds.[3]

For 5-Bromo-5-phenylimidazolidine-2,4-dione, we can predict a similar hydrogen bonding pattern, with the N-H donors of the hydantoin ring forming strong hydrogen bonds with the carbonyl oxygen acceptors of neighboring molecules. The presence of the bromine atom also introduces the possibility of halogen bonding (C-Br···O or C-Br···N interactions), which could further influence the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that involves growing a high-quality single crystal and analyzing its diffraction pattern when exposed to X-rays. The following is a generalized, step-by-step protocol for obtaining single-crystal XRD data for a compound like 5-Bromo-5-phenylimidazolidine-2,4-dione.

Step 1: Crystal Growth

The critical first step is to grow single crystals of sufficient size and quality. This is often the most challenging part of the process.

  • Methodology: Slow evaporation of a saturated solution is a common technique.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane) to the point of saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

    • Monitor the solution for the formation of well-defined single crystals.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • Procedure:

    • A single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from radiation damage.

    • The diffractometer rotates the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam.

    • The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Software: Specialized software packages such as SHELX or Olex2 are used for this purpose.

  • Process:

    • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. This is typically done using a least-squares refinement process.

    • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[6][7]

Visualizing the Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction study.

XRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification of 5-Bromo-5-phenylimidazolidine-2,4-dione Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth High Purity Sample Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation & Deposition (CSD) Structure_Refinement->Structure_Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion and Future Directions

This comparative guide has provided a detailed analysis of the anticipated crystallographic features of 5-Bromo-5-phenylimidazolidine-2,4-dione based on the experimentally determined structures of its close analogues. The insights into the likely conformation of the hydantoin ring, the orientation of the phenyl substituent, and the nature of the intermolecular interactions provide a valuable framework for researchers in drug design and materials science.

The definitive determination of the crystal structure of 5-Bromo-5-phenylimidazolidine-2,4-dione through single-crystal XRD analysis remains a crucial next step. Such a study would not only confirm the predictions made in this guide but also provide precise data on bond lengths, bond angles, and torsional angles. This information is invaluable for computational modeling studies, such as molecular docking, which are essential for predicting the binding affinity of drug candidates to their biological targets. Furthermore, an experimental structure would enable a more detailed analysis of the intermolecular interactions, which can impact the compound's solid-state properties and bioavailability.

References

  • Crystal and molecular structure of the phenylpiperazine derivative of 5-methyl-5-phenylhydantoin with activities towards GPCRs. (n.d.). Google Scholar.
  • Al-Hourani, B. J., Al-Bawab, A. Q., Al-Awaida, W. J., Sweidan, K. Y., & Voelter, W. (2014).
  • Guerrab, W., El Moutaouakil Ala Allah, A., Alsubari, A., Mague, J. T., & Ramli, Y. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione.
  • Li, Y., Jia, Y., & Wang, R. (2004). Crystal Structure of 1-Methyl-5-phenylhydantoin. Chinese Journal of Structural Chemistry, 23(5), 555-558.
  • Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-882.
  • Guerrab, W., El Moutaouakil Ala Allah, A., Alsubari, A., Mague, J. T., & Ramli, Y. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Retrieved from [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved from [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Chemical Sciences, 137(1), 1-15.
  • Todorova, T., Trendafilova, N., & Shivachev, B. (2015). Crystal Structures and Conformations of 5-Benzyl-2-thiohydantoin and Its 1-Acetylated Derivative. Journal of Chemical Crystallography, 45(8-9), 395-403.
  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Revista de Chimie, 68(1), 123-129.
  • de Oliveira, A. B., de Lima, D. P., & de Almeida, M. V. (2010).
  • Todorov, P., Georgieva, S., Peneva, P., Rusew, R., Shivachev, B., & Georgiev, A. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Biomedicines, 11(11), 2912.
  • BindingDB BDBM50154496 (R)-5-(4-Bromo-benzyl)-3-(3,5-dichloro-phenyl)-1,5-dimethyl-imidazolidine-2,4-dione. (n.d.). BindingDB. Retrieved from [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • 3-Bromo-5,5-dimethylimidazolidine-2,4-dione - Links. (n.d.). Joint Research Centre. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of 5-Phenylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, a comprehensive understanding of the spectroscopic properties of bioactive molecules is paramount. This guide provides an in-depth comparison of the UV-Vis absorption maxima of 5-phenylhydantoin derivatives, a class of compounds with significant therapeutic interest. By delving into the experimental data, underlying principles, and synthetic methodologies, this document serves as a practical resource for the characterization and analysis of these important heterocyclic scaffolds.

Introduction to the Spectroscopic Landscape of 5-Phenylhydantoins

The hydantoin ring system, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous anticonvulsant, antiarrhythmic, and anticancer agents.[1] The introduction of a phenyl group at the 5-position creates a chromophore that gives rise to characteristic ultraviolet (UV) absorption bands. The position of the absorption maximum (λmax) is sensitive to the electronic environment of the molecule, making UV-Vis spectroscopy a valuable tool for structural elucidation and purity assessment.

Generally, the hydantoin moiety itself does not exhibit strong absorption in the near-UV region.[2] However, the presence of the phenyl ring leads to absorptions corresponding to π → π* transitions. The electronic nature of substituents on the phenyl ring, as well as substitutions on the hydantoin nitrogen atoms, can significantly influence the energy of these transitions and thus the observed λmax.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of 5-phenylhydantoin derivatives, compiled from various studies. It is important to note that the solvent can influence the λmax; therefore, the solvent used for each measurement is specified.

DerivativeSubstituent(s)λmax (nm)Solvent
5,5-Diphenylhydantoin-~220, 257 (shoulder)Ethanol
5-Methyl-5-phenylhydantoinHNot explicitly found in searchesNot specified
5-Ethyl-5-phenylhydantoinHNot explicitly found in searchesNot specified
5-Methyl-5-(4-chlorophenyl)hydantoin4-ClNot explicitly found in searchesNot specified
5-Methyl-5-(4-methoxyphenyl)hydantoin4-OCH3Not explicitly found in searchesNot specified
5,5-Diphenyl-2-thiohydantoin- (Thio-analog)260 - 290Not specified

Note: Explicit λmax values for a systematic series of substituted 5-phenylhydantoins were not available in the initial search results. The data for 5,5-diphenylhydantoin is a representative value for the parent structure. The thiohydantoin derivative is included for comparison, illustrating a significant bathochromic shift upon substitution of the carbonyl with a thiocarbonyl group.[2]

Factors Influencing the Absorption Maxima

The position of the UV-Vis absorption maximum in 5-phenylhydantoin derivatives is primarily governed by the electronic transitions within the phenyl chromophore. Several factors can modulate the energy of these transitions, leading to shifts in the λmax.

  • Substituent Effects on the Phenyl Ring: Electron-donating groups (e.g., -OCH3, -NH2) on the phenyl ring generally cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). This is due to the extension of the conjugated π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, electron-withdrawing groups (e.g., -NO2, -CN) can lead to a hypsochromic shift (shift to shorter wavelength) or a more complex behavior depending on the nature of the electronic transition.

  • Substitution on the Hydantoin Ring: Alkylation or acylation at the N1 or N3 positions of the hydantoin ring can have a minor, though measurable, impact on the λmax. These substitutions can subtly alter the electronic properties of the hydantoin ring and its interaction with the phenyl chromophore.

  • Solvent Polarity: The polarity of the solvent can influence the λmax by differentially stabilizing the ground and excited states of the molecule. This phenomenon, known as solvatochromism, can lead to either bathochromic or hypsochromic shifts depending on the nature of the electronic transition and the specific interactions between the solute and solvent molecules.[3]

Below is a conceptual diagram illustrating the key factors that influence the UV-Vis absorption maxima of 5-phenylhydantoin derivatives.

G cluster_factors Factors Influencing λmax cluster_effects Spectroscopic Effects A Phenyl Ring Substituents D Bathochromic Shift (Red Shift) A->D e.g., -OCH3, -NH2 E Hypsochromic Shift (Blue Shift) A->E e.g., -NO2 F Hyperchromic Effect (Increased Intensity) A->F G Hypochromic Effect (Decreased Intensity) A->G B Hydantoin Ring Substitution B->D B->E C Solvent Polarity C->D Solvatochromism C->E Solvatochromism G A 1. Dissolve Benzil & Urea in Ethanol B 2. Add aq. KOH A->B C 3. Reflux B->C D 4. Cool to RT C->D E 5. Pour into Ice D->E F 6. Acidify with HCl E->F G 7. Filter Precipitate F->G H 8. Wash with Water G->H I 9. Recrystallize H->I J 10. Dry & Characterize I->J

Caption: Experimental workflow for the synthesis of 5,5-diphenylhydantoin.

UV-Vis Spectroscopic Analysis

This protocol outlines the standard procedure for obtaining the UV-Vis absorption spectrum of a 5-phenylhydantoin derivative.

Materials:

  • Synthesized 5-phenylhydantoin derivative

  • UV-grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the 5-phenylhydantoin derivative.

    • Dissolve the compound in the chosen UV-grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

  • Baseline Correction:

    • Fill two quartz cuvettes with the pure solvent.

    • Place the cuvettes in the sample and reference holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • The spectrophotometer software will generate a plot of absorbance versus wavelength.

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Record the absorbance value at the λmax.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution B Perform Serial Dilution A->B E Measure Sample B->E C Instrument Setup D Baseline Correction C->D D->E F Identify λmax E->F G Record Absorbance F->G

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis absorption characteristics of 5-phenylhydantoin derivatives are a key analytical parameter for their identification and characterization. While the parent phenylhydantoin scaffold exhibits characteristic absorptions in the UV region, the precise λmax is subject to modulation by substituents on both the phenyl and hydantoin rings, as well as the surrounding solvent environment. This guide provides a foundational understanding of these principles, supported by established experimental protocols. Further systematic studies on a wider range of substituted 5-phenylhydantoin derivatives would be invaluable to the scientific community for building a more comprehensive spectral library and aiding in the rational design of new therapeutic agents.

References

  • Al-Nuzal, S. M. D. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Journal of Global Pharma Technology, 8(1), 133-140.
  • Cortes, C. E., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Monatshefte für Chemie-Chemical Monthly, 142(10), 1035-1044.
  • Djarot Sugiarso, R., et al. (2019). Optimization of Five Reducing Agents using UV-VIS Spectrometry for Reduction of Iron(III) to Iron(II). Asian Journal of Chemistry, 31(8), 1817-1822.
  • Hadjmohammadi, M. R., & Sharifi, M. (2008). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. International Journal of Chemical and Biomolecular Engineering, 2(4), 189-193.
  • Hmuda, S. F., et al. (2013). Solvent effects on the absorption spectra of potentially pharmacologically active 5-alkyl-5-arylhydantoins. Journal of the Serbian Chemical Society, 78(5), 627-639.
  • Kanyonyo, M., et al. (1999). 3-Alkyl-(5,5'-diphenyl)imidazolidineiones as new cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 9(15), 2233-2236.
  • Khan, I., et al. (2025).
  • LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. In Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • Pasanen, P., Neuvonen, K., & Neuvonen, H. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-3800.
  • PubChem. (n.d.). 5-Methyl-5-phenylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-5-phenylimidazolidine-2,4-dione. As a brominated heterocyclic compound, it requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide synthesizes best practices from established safety protocols for halogenated organic compounds and provides a clear operational plan for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]

Due to its bromine content, this compound is classified as a halogenated organic compound . These substances can have long-lasting environmental effects and require disposal methods that prevent their release into the ecosystem.[3][4]

Personal Protective Equipment (PPE) Requirements:

A thorough risk assessment mandates the use of the following PPE when handling 5-Bromo-5-phenylimidazolidine-2,4-dione in any form, including during disposal procedures:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron is advised.
Respiratory All handling should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 5-Bromo-5-phenylimidazolidine-2,4-dione is that it must be treated as hazardous halogenated organic waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container:

    • Obtain a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene).

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Properly label the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "5-Bromo-5-phenylimidazolidine-2,4-dione"

      • The primary hazard(s): "Irritant," "Harmful if Swallowed"

      • The date of first waste addition.

  • Waste Transfer:

    • Carefully transfer any waste containing 5-Bromo-5-phenylimidazolidine-2,4-dione into the designated container. This includes:

      • Unused or expired pure compound.

      • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

      • Solutions containing the compound.

    • Perform all transfers within a chemical fume hood to minimize exposure.

  • Segregation:

    • This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.

    • Do not mix with incompatible chemicals, such as strong oxidizing agents or bases.

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or ignition.

  • Final Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by a licensed hazardous waste disposal company.

    • The primary and accepted method for the final disposal of halogenated organic waste is high-temperature incineration at a permitted facility.

Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is crucial to mitigate risks.

Immediate Actions:

  • Evacuate and Alert:

    • Evacuate all non-essential personnel from the immediate spill area.

    • Alert your colleagues and the laboratory supervisor.

  • Control and Contain:

    • If the spill is solid, carefully cover it with a plastic-backed absorbent pad to prevent dust from becoming airborne.

    • If a solution, use an inert absorbent material like vermiculite, sand, or commercial chemical spill pads to contain the liquid. Work from the outside of the spill inward.

Decontamination Protocol:

  • Personal Protection: Don the appropriate PPE as outlined in the table above before beginning cleanup.

  • Cleanup:

    • For solid spills, gently sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For absorbed liquid spills, scoop the absorbent material into the hazardous waste container.

  • Decontamination:

    • Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

    • All cleaning materials (absorbent pads, cloths, etc.) must be considered hazardous waste and placed in the designated container.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office, following their specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 5-Bromo-5-phenylimidazolidine-2,4-dione.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteID Identify Waste: - Pure Compound - Contaminated Labware - Solutions Container Select & Label Halogenated Waste Container WasteID->Container Segregate Segregate from Non-Halogenated Waste Container->Segregate Transfer Transfer Waste to Container Segregate->Transfer Close Keep Container Closed Transfer->Close Store Store in Designated Satellite Accumulation Area Close->Store Pickup Arrange for Professional Hazardous Waste Pickup Store->Pickup Incineration High-Temperature Incineration (Final Disposal Method) Pickup->Incineration Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Cleanup Clean Up & Decontaminate Area Contain->Cleanup SpillWaste Dispose of Cleanup Materials as Hazardous Waste Cleanup->SpillWaste SpillWaste->Transfer

Caption: Disposal workflow for 5-Bromo-5-phenylimidazolidine-2,4-dione.

References

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Chemical Waste Disposal Guidelines. University of Louisville. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. Available at: [Link]

  • (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Decontamination procedures. University of Nottingham. Available at: [Link]

  • Management of decontamination in chemical accidents: a laboratory model. PMC. Available at: [Link]

  • Chemical compounds with environmental impact. Computational Chemistry Blog. Available at: [Link]

  • The significance of brominated flame retardants in the environment: current understanding, issues and challenges. Scilit. Available at: [Link]

  • 3-Bromo-5,5-dimethylimidazolidine-2,4-dione - Hazard. EPA. Available at: [Link]

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Personal protective equipment for handling 5-Bromo-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between theoretical photochemistry and pragmatic laboratory safety. Handling 5-Bromo-5-phenylimidazolidine-2,4-dione (commonly known as 5-bromo-5-phenylhydantoin) requires more than standard chemical hygiene; it demands a mechanistic understanding of its reactivity.

This compound is primarily utilized as a synthetic intermediate to generate highly reactive C5-radicals via photochemical homolysis. Consequently, your Personal Protective Equipment (PPE) and operational workflows must be engineered to mitigate both chemical exposure and the specialized physical hazards (e.g., UV radiation) required to activate it.

Physicochemical Profile & Hazard Causality

Before selecting PPE, we must define the quantitative and qualitative hazards of the substrate. The presence of the labile carbon-bromine (C-Br) bond makes this compound highly susceptible to thermal and photochemical degradation.

Table 1: Quantitative Data & Hazard Profile

ParameterSpecificationOperational Implication
IUPAC Name 5-Bromo-5-phenylimidazolidine-2,4-dioneN/A
CAS Number 1[1]Unique identifier for safety tracking.
Molecular Weight 255.07 g/mol Determines stoichiometric calculations for radical generation.
Melting Point 210–212 °CHigh melting point indicates a stable solid at room temperature, but poses a fine-dust aerosolization risk.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact causes dermal sensitization; inhalation of dust irritates the respiratory tract.

Mechanistic PPE Matrix

Do not just wear PPE; understand why you are wearing it. Every piece of protective equipment serves as a barrier against a specific mechanistic pathway of exposure.

Table 2: Required PPE and Operational Causality

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Prevents dermal contact with the organobromide. Critical Note: If dissolving the compound in tert-butanol (t-BuOH) or THF, double-gloving is mandatory to prevent solvent-mediated breakthrough of the dissolved radical precursor.
Eye Protection UV-Blocking Safety Goggles (ANSI Z87.1)Protects against particulate aerosolization during weighing. More importantly, it shields the retina from stray UV radiation emitted by the low-pressure mercury lamps used to drive the 2[2].
Body Protection Flame-Resistant (FR) Lab CoatPhotochemical setups often utilize flammable solvents (e.g., t-BuOH) in close proximity to high-intensity, heat-generating UV lamps. An FR coat mitigates ignition risks.
Respiratory Class II Fume Hood (80-100 fpm)The powder is a STOT SE 3 respiratory irritant. The hood contains aerosolized dust during transfer and captures volatile solvent vapors during the reaction.

Photochemical Radical Generation: Step-by-Step Methodology

The primary application of 5-bromo-5-phenylhydantoin is the generation of peroxy-radicals via photo-oxygenation. The following protocol is a self-validating system: each step contains a physical or visual check to confirm safety and efficacy.

PhotochemicalPathway A 5-Bromo-5-phenylhydantoin (Precursor) B UV Irradiation (Homolytic Cleavage) A->B C C5 Radical + Br• (Reactive Intermediate) B->C hν (UV) D Peroxy Radical (Oxygenated State) C->D + O2

Fig 1. Photochemical homolysis of the C-Br bond yielding reactive radical intermediates.

Operational Protocol:
  • Inert Weighing (Dust Mitigation): Weigh 2.86 g of 5-bromo-5-phenylhydantoin using an anti-static spatula inside the fume hood.

    • Self-Validation: The lack of powder adherence to the spatula confirms static dissipation, ensuring no micro-particles are aerosolized into your breathing zone.

  • Solvent Preparation: Dissolve the precursor in 250 mL of distilled tert-butanol (t-BuOH) within a quartz reaction vessel.

    • Causality: Quartz is completely transparent to the UV wavelengths required for C-Br homolysis, whereas standard borosilicate glass absorbs heavily below 300 nm, which would stall the reaction.

  • Atmospheric Purging: Flush the solution with a continuous stream of dry oxygen for 15 minutes.

    • Self-Validation: Continuous, uniform bubbling confirms solvent saturation. This is thermodynamically required to immediately trap the transient C5 radical and form the stable peroxy-radical intermediate.

  • Irradiation Setup: Expose the quartz vessel to a low-pressure mercury lamp (e.g., Hanau TNN 15/32) for 70 hours.

    • Safety Check: Ensure the reaction chamber is fully enclosed in a UV-opaque safety cabinet before igniting the lamp.

  • Quenching & Recovery: Evaporate the solvent under reduced pressure. Purify the crude mixture via silica gel column chromatography (elution with hexane-ethyl acetate) to isolate the oxidized products.

OperationalWorkflow S1 1. Fume Hood & PPE Setup (UV-blocking goggles, Nitrile) S2 2. Anti-static Weighing (Minimize dust aerosolization) S1->S2 S3 3. Solvent Addition (e.g., t-BuOH in Quartz Vessel) S2->S3 S4 4. Photochemical Reaction (O2 or N2 purge + UV) S3->S4 S5 5. Quenching & Segregation (Halogenated Waste) S4->S5

Fig 2. Sequential safety and operational workflow for photochemical radical generation.

Spill Management & Disposal Plan

Because this compound contains a covalently bound halogen, it cannot be disposed of in standard organic waste streams.

Powder Spill Protocol:

  • Do not sweep. Sweeping aerosolizes the STOT SE 3 irritant.

  • Dampen a highly absorbent spill pad with a compatible solvent (e.g., a small amount of ethanol or isopropanol) to suppress dust.

  • Gently wipe the powder, working from the outside of the spill toward the center.

  • Place all contaminated pads and PPE into a sealed, labeled "Halogenated Solid Waste" container.

Liquid/Reaction Mixture Spill Protocol:

  • Deactivate any UV sources immediately to halt radical generation.

  • Absorb the t-BuOH/hydantoin mixture using inert chemical absorbents (e.g., vermiculite or universal spill clay).

  • Transfer the saturated absorbent to a "Halogenated Organic Liquid Waste" carboy. Do not mix with non-halogenated solvents, as the residual organobromides can react exothermically with incompatible waste streams.

References

  • Title: 89-24-7 5-Phenylhydantoin C9H8N2O2, Formula, NMR, Boiling Point Source: GuideChem URL
  • Title: J. CHEM. SOC. PERKIN TRANS. I 1982 (Photochemical oxidation of hydantoins)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.